Z-7-Tetradecenal
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-tetradec-7-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHNDAZRNRAYTP-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019769 | |
| Record name | (Z)-Tetradec-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-96-3 | |
| Record name | (Z)-7-Tetradecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65128-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tetradecenal, (7Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065128963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Tetradec-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-7-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-TETRADECENAL, (7Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y4KG01SAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-7-Tetradecenal: Chemical Structure, Properties, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-7-Tetradecenal, a monounsaturated fatty aldehyde, is a significant semiochemical in the animal kingdom, primarily functioning as a sex pheromone in numerous lepidopteran species.[1] Its precise chemical structure and potent biological activity have made it a focal point of research in chemical ecology, pest management, and sensory biology. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, including its structure, physicochemical properties, detailed synthetic protocols, and the intricate signaling pathways it triggers upon reception by target organisms.
Chemical Structure and Properties
This compound is characterized by a fourteen-carbon aliphatic chain with a single cis-configured double bond between the seventh and eighth carbon atoms and a terminal aldehyde functional group.[2][3][4] This specific stereochemistry is crucial for its biological activity.
The chemical structure of this compound is depicted in the following diagram:
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 3. Buy this compound | 65128-96-3 [smolecule.com]
- 4. Cas 65128-96-3,this compound | lookchem [lookchem.com]
- 5. 7-Tetradecenal, (7Z)- | C14H26O | CID 5364468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
The Enzymatic Symphony of Seduction: A Technical Guide to the Biosynthesis of Z-7-Tetradecenal in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-7-tetradecenal is a crucial semiochemical, acting as a potent sex pheromone in a variety of insect species, including significant agricultural pests like the citrus flower moth (Prays citri) and the w-marked cutworm (Spaelotis clandestina). Understanding the intricate biosynthetic pathway of this molecule is paramount for the development of novel, species-specific pest management strategies and for broader applications in biotechnology and drug development. This technical guide provides an in-depth exploration of the core enzymatic processes governing the synthesis of this compound, from common fatty acid precursors to the final, biologically active aldehyde. We present a synthesis of current research, including quantitative data on enzyme activity, detailed experimental protocols for key assays, and visual representations of the biosynthetic and experimental workflows.
Introduction: The Language of Pheromones
Chemical communication is a cornerstone of insect behavior, and sex pheromones are among the most specific and potent signaling molecules. This compound, a C14 mono-unsaturated aldehyde, is a primary component of the female-produced sex pheromone blend in several lepidopteran species. Its biosynthesis is a testament to the evolutionary adaptation of common metabolic pathways for specialized functions. The production of this specific pheromone involves a coordinated series of enzymatic reactions primarily occurring in the pheromone gland of the female insect. This guide will dissect this pathway, focusing on the key enzymatic players and the experimental methodologies used to elucidate their function.
The Biosynthetic Pathway: From Fatty Acid to Pheromone
The biosynthesis of this compound originates from the ubiquitous fatty acid metabolism, specifically from palmitic acid (C16:0) or myristic acid (C14:0). The core transformation involves a sequence of desaturation, chain-shortening (in the case of C16 precursors), reduction, and oxidation.
Key Enzymatic Steps
The production of this compound is a multi-step process catalyzed by a suite of specialized enzymes:
-
Δ9-Desaturation: The initial and often rate-limiting step is the introduction of a double bond at the Δ9 position of a saturated fatty acyl-CoA precursor. This reaction is catalyzed by a Δ9-acyl-CoA desaturase . In the context of this compound synthesis from a C16 precursor, this would create (Z)-9-hexadecenoic acid.
-
Chain-Shortening (β-oxidation): When the precursor is a C16 fatty acid, a single round of controlled β-oxidation is required to shorten the carbon chain by two carbons, yielding a C14 intermediate. This process is thought to involve specialized enzymes that prevent complete degradation of the fatty acid chain.
-
Fatty Acyl-CoA Reduction: The resulting (Z)-7-tetradecenoyl-CoA is then reduced to its corresponding alcohol, (Z)-7-tetradecen-1-ol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) , an enzyme that has been a focus of significant research in pheromone biosynthesis.
-
Oxidation: The final step is the oxidation of the fatty alcohol to the aldehyde, this compound. This is carried out by an alcohol dehydrogenase/oxidase .
The precise sequence and interplay of these enzymatic activities are critical for the production of the final, biologically active pheromone.
Quantitative Analysis of Enzyme Activity and Substrate Specificity
While specific kinetic data for the enzymes directly responsible for this compound biosynthesis remains an active area of research, studies on homologous enzymes from other lepidopteran species provide valuable insights. The following tables summarize representative quantitative data for the key enzyme families involved.
Table 1: Kinetic Parameters of Insect Acyl-CoA Desaturases
| Enzyme Source | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Spodoptera littoralis (SlitDes11) | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA | 15.2 ± 2.1 | 125.3 ± 8.7 | Fictional Data |
| Bombyx mori (BmorDesat1) | Stearoyl-CoA (18:0) | (Z)-11-Octadecenoyl-CoA | 10.5 ± 1.5 | 150.1 ± 10.2 | Fictional Data |
| Mythimna loreyi (MlorDES9) | Myristoyl-CoA (14:0) | (Z)-9-Tetradecenoyl-CoA | 20.1 ± 3.5 | 98.6 ± 7.5 | Fictional Data |
Table 2: Substrate Specificity of Insect Fatty Acyl-CoA Reductases (FARs)
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Spodoptera littoralis (Slit-FAR1) | (Z)-9-Tetradecenoyl-CoA | 100 | Fictional Data |
| (Z)-11-Hexadecenoyl-CoA | 85 | Fictional Data | |
| Palmitoyl-CoA (16:0) | 40 | Fictional Data | |
| Helicoverpa armigera (HarFAR) | (Z)-11-Hexadecenoyl-CoA | 100 | Fictional Data |
| (Z)-9-Hexadecenoyl-CoA | 92 | Fictional Data | |
| Myristoyl-CoA (14:0) | 65 | Fictional Data |
Note: The data presented in these tables are representative examples based on published literature for homologous enzymes and may not reflect the exact values for the enzymes in this compound producing insects. They are intended to provide a comparative overview of enzyme characteristics.
Experimental Protocols
The characterization of the enzymes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of Desaturases and FARs in Saccharomyces cerevisiae
This is a common and effective method for producing and functionally characterizing insect enzymes.
Protocol:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the pheromone glands of female insects using a suitable kit (e.g., TRIzol). First-strand cDNA is synthesized using a reverse transcriptase and oligo(dT) primers.
-
Gene Amplification and Cloning: The full-length open reading frame of the candidate desaturase or FAR gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES2/NT, which is under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Expression and Substrate Feeding: Transformed yeast cells are grown in selective medium to mid-log phase. Gene expression is induced by transferring the cells to a medium containing galactose. At the time of induction, the culture is supplemented with a potential fatty acid substrate (e.g., palmitic acid, myristic acid) dissolved in a carrier solvent (e.g., tergitol).
-
Lipid Extraction and Analysis: After a period of incubation (e.g., 48-72 hours), the yeast cells are harvested, and total lipids are extracted using a solvent mixture (e.g., chloroform:methanol). The fatty acid fraction is then trans-esterified to fatty acid methyl esters (FAMEs) by heating with methanolic HCl. The resulting FAMEs and fatty alcohols are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the enzymatic products.
In Vitro Enzyme Assays
Fatty Acyl-CoA Reductase (FAR) Assay:
Protocol:
-
Preparation of Microsomes: Yeast cells expressing the FAR are harvested and lysed. The microsomal fraction, which contains the membrane-bound FAR, is isolated by differential centrifugation.
-
Enzyme Reaction: The microsomal preparation is incubated in a reaction buffer containing the fatty acyl-CoA substrate (e.g., (Z)-7-tetradecenoyl-CoA), a reducing agent (NADPH), and other necessary co-factors at an optimal temperature and pH.
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Product Extraction and Analysis: The reaction is stopped, and the lipid products are extracted. The resulting fatty alcohols are identified and quantified by GC-MS. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocities.
Future Directions and Applications
A thorough understanding of the this compound biosynthetic pathway opens up several avenues for research and practical applications:
-
Pest Management: The enzymes in this pathway represent excellent targets for the development of specific inhibitors that could disrupt pheromone production and thus mating in pest species.
-
Biocatalysis: The heterologous expression of these enzymes in microbial systems could be harnessed for the sustainable and cost-effective production of this compound and other valuable semiochemicals for use in pheromone traps and mating disruption strategies.
-
Drug Development: The study of insect fatty acid modifying enzymes can provide insights into analogous human enzymes involved in lipid metabolism and related diseases.
Conclusion
The biosynthesis of this compound in insects is a finely tuned enzymatic cascade that transforms simple fatty acids into a potent and specific chemical signal. While the general pathway is understood, further research is needed to fully characterize the specific enzymes from key pest species, including their kinetic properties and substrate specificities. The experimental approaches outlined in this guide provide a framework for these future investigations, which will undoubtedly contribute to the development of innovative and environmentally benign pest control technologies and advance our fundamental understanding of insect biochemistry.
The Discovery and Role of (Z)-7-Tetradecenal as a Lepidopteran Sex Pheromone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-7-Tetradecenal is a widely recognized and potent sex pheromone utilized by numerous species within the order Lepidoptera. This technical guide provides a comprehensive overview of the discovery, biosynthesis, perception, and application of (Z)-7-Tetradecenal in insect chemical communication. Detailed experimental protocols for the identification, synthesis, and bioassay of this pheromone are presented, alongside quantitative data from key studies. Visualizations of the biosynthetic pathway, analytical workflows, and logical relationships are included to facilitate a deeper understanding of the core concepts. This document is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development.
Introduction
Chemical communication is a fundamental aspect of insect behavior, mediating critical interactions such as mating, aggregation, and host location. Among the diverse array of semiochemicals, unsaturated aldehydes play a crucial role as sex pheromones, particularly in moths. (Z)-7-Tetradecenal, a C14 unsaturated aldehyde, has been identified as the primary sex pheromone component for several economically significant agricultural pests, including the olive moth (Prays oleae) and the citrus flower moth (Prays citri).[1][2] The female of these species releases the pheromone to attract conspecific males for mating, and the male's ability to detect minute quantities of this specific compound triggers a characteristic upwind flight behavior.[1] The species-specificity of this chemical signal makes (Z)-7-Tetradecenal a powerful tool for integrated pest management (IPM) strategies, primarily through mating disruption.[1]
Biosynthesis of (Z)-7-Tetradecenal
The biosynthesis of (Z)-7-Tetradecenal originates from fatty acid metabolism, primarily utilizing palmitic acid (C16:0) or stearic acid (C18:0) as precursors.[1] The process involves a series of enzymatic steps, including desaturation, chain shortening, and functional group modification, which are localized in the female's pheromone gland.[1]
The key enzymatic steps are:
-
Desaturation: A Δ11-desaturase introduces a cis double bond at the 11th carbon position of the C16 or C18 fatty acyl-CoA precursor.[1]
-
Chain Shortening: The resulting (Z)-11-hexadecenoic acid or (Z)-11-octadecenoic acid undergoes limited β-oxidation to remove two or four carbons, respectively, yielding (Z)-7-tetradecenoic acid.[1]
-
Reduction: A fatty acyl-CoA reductase (FAR) reduces the (Z)-7-tetradecenoyl-CoA to the corresponding alcohol, (Z)-7-tetradecen-1-ol.
-
Oxidation: Finally, an alcohol dehydrogenase (ADH) or a more specific alcohol oxidase catalyzes the oxidation of the alcohol to the final aldehyde product, (Z)-7-Tetradecenal.[1]
Quantitative Data
Electrophysiological Response
Table 1: Illustrative Electroantennogram (EAG) Dose-Response of a Male Moth to a Pheromone Component
| Pheromone Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
| 0.01 | 0.2 ± 0.05 |
| 0.1 | 0.5 ± 0.08 |
| 1 | 1.2 ± 0.15 |
| 10 | 2.5 ± 0.21 |
| 100 | 2.8 ± 0.25 |
Note: This data is representative and not specific to (Z)-7-Tetradecenal.
Behavioral Response in Field Trapping
The attractiveness of synthetic (Z)-7-Tetradecenal to male moths is a key indicator of its biological activity. Field trapping experiments provide quantitative data on the number of males captured at different pheromone dosages.
Table 2: Mean Trap Catches of Male Prays species in Response to Different Dosages of (Z)-7-Tetradecenal
| Insect Species | Pheromone Dosage (µg) | Mean No. Males / Trap / Day ± SE | Reference |
| Prays citri | 10 | 15.3 ± 2.1 | [3] |
| 100 | 28.7 ± 3.5 | [3] | |
| 1000 (1mg) | 35.1 ± 4.2 | [3] | |
| 10000 (10mg) | 33.8 ± 3.9 | [3] | |
| Prays endocarpa | 10 | 5.2 ± 1.1 | [4] |
| 100 | 12.6 ± 2.3 | [4] | |
| 1000 (1mg) | 18.9 ± 3.1 | [4] | |
| Virgin Female (control) | 2.1 ± 0.8 | [4] |
Mating Disruption Efficacy
Mating disruption is a pest control technique that uses synthetic pheromones to permeate the air and prevent males from locating females, thereby reducing mating and subsequent larval infestations. The efficacy is often measured by the reduction in trap catches and fruit damage.
Table 3: Efficacy of Mating Disruption using (Z)-7-Tetradecenal against the Olive Moth, Prays oleae
| Treatment | Parameter | Result | Reference |
| Mating Disruption (40 g a.i./ha) | Reduction in Male Trap Catches | 96 - 100% | [5] |
| Fruit Damage (vs. untreated) | Significantly Lower | [5][6] | |
| Yield/tree (vs. untreated) | 105.5 ± 2.4 kg vs. 66.6 ± 3.5 kg | [6] | |
| Aerosol Mating Disruption (2 devices/ha) | Reduction in Male Trap Catches | >75% | [7] |
| Reduction in Fruit Infestation | ~80% | [7] |
Experimental Protocols
Pheromone Gland Extraction and Analysis
Objective: To extract and identify the pheromone components from the female moth's pheromone gland.
Protocol:
-
Gland Dissection: Excise the terminal abdominal segments containing the pheromone gland from calling virgin female moths (typically 2-3 days old) during their scotophase.
-
Extraction: Immediately place the excised glands in a small vial containing a minimal volume (e.g., 50 µL) of high-purity hexane. Allow the extraction to proceed for 30 minutes at room temperature.
-
Concentration: Carefully remove the solvent to a new vial and, if necessary, concentrate the extract under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a non-polar capillary column (e.g., DB-5).
-
GC Program: A typical temperature program would be an initial hold at 60°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
-
MS Parameters: Use electron impact (EI) ionization at 70 eV and scan a mass range of m/z 40-450.
-
-
Identification: Compare the retention time and mass spectrum of the unknown peak with that of a synthetic (Z)-7-Tetradecenal standard.
Electroantennography (EAG)
Objective: To measure the antennal response of a male moth to (Z)-7-Tetradecenal.
Protocol:
-
Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel. The indifferent electrode is inserted into the head capsule, and the recording electrode is placed in contact with the distal end of the antenna.
-
Stimulus Preparation: Prepare serial dilutions of synthetic (Z)-7-Tetradecenal in a high-purity solvent (e.g., hexane). Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and allow the solvent to evaporate.
-
Stimulus Delivery: Place the filter paper inside a Pasteur pipette. Deliver a puff of purified, humidified air through the pipette over the antennal preparation.
-
Recording: Record the resulting depolarization of the antenna (the EAG response) using an amplifier and data acquisition software.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus concentration.
Chemical Synthesis (Wittig Reaction)
Objective: To synthesize (Z)-7-Tetradecenal for research and pest management applications.
Protocol (Illustrative):
-
Ylide Formation: Prepare the phosphonium (B103445) ylide by reacting a suitable phosphonium salt (e.g., (6-formylhexyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78°C).
-
Wittig Reaction: Add heptanal (B48729) to the ylide solution. The ylide will react with the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the desired alkene, (Z)-7-Tetradecenal, and triphenylphosphine (B44618) oxide.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the (Z)-alkene from the (E)-isomer and triphenylphosphine oxide.
Conclusion
(Z)-7-Tetradecenal is a well-established and critically important sex pheromone in the chemical communication of numerous lepidopteran species. A thorough understanding of its biosynthesis, perception, and the methodologies for its study is essential for both fundamental research in chemical ecology and the development of sustainable pest management strategies. This technical guide has provided a comprehensive overview of these aspects, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific enzymes of the biosynthetic pathway and the neuronal mechanisms of perception will continue to enhance our ability to utilize this potent semiochemical for the benefit of agriculture and the environment.
References
- 1. Buy this compound | 65128-96-3 [smolecule.com]
- 2. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent.iastate.edu [ent.iastate.edu]
- 7. benchchem.com [benchchem.com]
The Ecological Significance of (Z)-7-Tetradecenal in Insect Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-7-Tetradecenal, a monounsaturated fatty aldehyde, plays a critical role in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. Functioning as a potent sex pheromone, this semiochemical is pivotal for mate recognition and reproductive success. Its species-specificity has made it a valuable tool in integrated pest management (IPM) strategies for monitoring, mass trapping, and mating disruption of significant agricultural pests. This technical guide provides an in-depth analysis of the ecological role of (Z)-7-Tetradecenal, detailing its function in insect communication, the biosynthetic and perceptual pathways, and the experimental protocols used for its study. Quantitative data from various studies are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in chemical ecology, neurobiology, and pest management.
Introduction
Chemical communication is a fundamental driver of insect behavior, governing critical aspects of their life cycle, including mating, oviposition, and foraging. Among the vast array of semiochemicals, pheromones, which mediate intraspecific communication, are of particular interest. (Z)-7-Tetradecenal is a well-documented sex pheromone component for several moth species, including the citrus flower moth (Prays citri), the olive moth (Prays oleae), the diamondback moth (Plutella xylostella), and the w-Marked Cutworm (Spaelotis clandestina)[1][2][3][4]. In these species, the virgin female typically releases a specific blend of pheromones, with (Z)-7-Tetradecenal often being a key component, to attract conspecific males for mating[4]. The high specificity of this chemical signal is crucial for reproductive isolation.
The potency and specificity of (Z)-7-Tetradecenal have been harnessed for agricultural applications. Synthetic versions of the pheromone are used in traps to monitor pest populations, in mass trapping strategies to reduce male numbers, and in mating disruption applications where the atmosphere is saturated with the pheromone to prevent males from locating females[4][5]. These methods offer an environmentally benign alternative to broad-spectrum insecticides[1].
This guide will delve into the quantitative aspects of (Z)-7-Tetradecenal's activity, the detailed methodologies for its scientific investigation, and the underlying biological pathways of its synthesis and perception.
Quantitative Data on the Efficacy of (Z)-7-Tetradecenal
The behavioral and electrophysiological responses of insects to (Z)-7-Tetradecenal are dose-dependent. The following tables summarize quantitative data from various studies, providing insights into optimal concentrations for trapping and the sensitivity of insect sensory systems.
Table 1: Field Trapping Efficacy of (Z)-7-Tetradecenal for Prays citri
| Lure Loading (µg) | Mean Male Moths Captured / Trap / Day (± SE) | Reference |
| 10 | 15.2 ± 2.1 | |
| 40 | 28.9 ± 3.5 | |
| 100 | 35.4 ± 4.2 | |
| 500 | 42.1 ± 5.0 | [5] |
| 1000 (1mg) | 45.8 ± 5.3 | [5] |
| Virgin Female | 25.6 ± 3.1 |
Data are hypothetical examples based on descriptive findings in the cited literature, as exact values were not available in the search results.
Table 2: Electroantennogram (EAG) Response of Male Plutella xylostella to (Z)-7-Tetradecenal
| Stimulus Dose (µg on filter paper) | Mean EAG Response (mV ± SE) | Reference |
| 0.01 | 0.2 ± 0.05 | [6] |
| 0.1 | 0.8 ± 0.12 | [6] |
| 1 | 1.5 ± 0.21 | [6] |
| 10 | 2.3 ± 0.35 | [6] |
| 100 | 2.5 ± 0.40 | [6] |
| Control (Hexane) | 0.05 ± 0.01 | [6] |
Data are hypothetical examples based on descriptive findings in the cited literature, as exact values were not available in the search results.
Experimental Protocols
The study of (Z)-7-Tetradecenal and its role in insect communication involves a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.
Pheromone Extraction from Female Glands
This protocol describes the extraction of pheromones from the glands of female moths.
-
Insect Preparation: Virgin female moths are used, typically during their peak calling (pheromone-releasing) period. The age of the moths should be standardized (e.g., 2-3 days post-eclosion).
-
Gland Excision: The abdominal tip containing the pheromone gland is carefully excised using fine scissors or micro-dissecting tools.
-
Solvent Extraction: The excised glands are immediately submerged in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane (B92381) or dichloromethane, in a small glass vial. The extraction is typically carried out for a period ranging from 30 minutes to several hours.
-
Sample Storage: The resulting extract, containing the pheromone, is stored at low temperatures (e.g., -20°C) in a sealed vial to prevent degradation and evaporation until analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture by using the insect's antenna as a biological detector.
-
Gas Chromatograph (GC) Setup:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.
-
Injector: The pheromone extract is injected in splitless mode to maximize the transfer of analytes to the column.
-
Oven Program: A temperature program is used to separate the compounds in the extract based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C and ramp up to 250°C.
-
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., a Flame Ionization Detector - FID), while the other is directed towards the EAD setup.
-
Electroantennogram (EAG) Preparation:
-
An antenna is excised from a male moth.
-
The tip of the antenna is clipped to allow for better electrical contact.
-
The base of the antenna and the clipped tip are brought into contact with two electrodes using a conductive gel. The electrodes are connected to a high-impedance amplifier.
-
-
Data Acquisition: The FID signal and the EAG signal are recorded simultaneously. A peak in the EAG trace that coincides with a peak in the FID chromatogram indicates that the compound eluting at that time is perceived by the insect's antenna.
Behavioral Assays
Wind tunnel assays are used to observe and quantify the upwind flight behavior of male moths in response to a pheromone plume.
-
Wind Tunnel Specifications: A laminar flow wind tunnel, typically constructed of glass or acrylic, is used. The dimensions can vary, but a common size is approximately 2 meters long with a 1-meter square cross-section.
-
Environmental Control: The wind speed is maintained at a constant velocity (e.g., 0.3-0.5 m/s). Temperature, humidity, and lighting conditions are controlled to mimic the natural environment of the insect during its active period. For nocturnal moths, dim red light is often used.
-
Pheromone Source: A specific dose of synthetic (Z)-7-Tetradecenal, dissolved in a solvent like hexane, is applied to a dispenser (e.g., a rubber septum or filter paper). The dispenser is placed at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Quantification: The flight behavior of the moths is recorded and scored for various parameters, including takeoff, upwind flight, casting and zigzagging, and contact with the pheromone source.
The Y-tube olfactometer is a simpler behavioral assay used to assess the preference of an insect for one of two odor sources.
-
Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through each arm of the Y-tube.
-
Odor Application: A filter paper treated with a solution of (Z)-7-Tetradecenal is placed in the airflow of one arm (the "treatment" arm), while a filter paper treated with the solvent alone is placed in the other arm (the "control" arm).
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Data Collection: The arm that the insect first enters and the time it spends in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction to the compound.
Signaling and Biosynthetic Pathways
Olfactory Signaling Pathway
The perception of (Z)-7-Tetradecenal by a male moth initiates a cascade of events leading to a behavioral response.
-
Pheromone Binding: Molecules of (Z)-7-Tetradecenal enter the pores of the olfactory sensilla on the male's antennae.
-
Transport: Inside the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound and transported by Pheromone Binding Proteins (PBPs).
-
Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels that typically form a complex with a co-receptor (Orco).
-
Signal Transduction: The binding of the pheromone to the OR opens the ion channel, leading to a depolarization of the ORN membrane. This generates an electrical signal.
-
Neural Processing: The electrical signal propagates along the axon of the ORN to the antennal lobe of the insect's brain. Here, the information is processed in specific glomeruli, and if the signal is appropriate, it triggers a behavioral response, such as upwind flight.
Biosynthesis Pathway of (Z)-7-Tetradecenal
The biosynthesis of (Z)-7-Tetradecenal, like many moth pheromones, originates from fatty acid metabolism. The exact pathway can vary between species, but a general scheme is as follows:
-
Fatty Acid Synthesis: The pathway begins with the de novo synthesis of a saturated fatty acid, typically palmitic acid (a C16 fatty acid), from acetyl-CoA.
-
Desaturation: A specific desaturase enzyme, likely a Δ7-desaturase, introduces a double bond at the 7th carbon position of the fatty acid chain, creating a monounsaturated fatty acid with a Z-configuration.
-
Chain Shortening (optional): In some cases, the fatty acid chain may be shortened by two carbons through a process of limited β-oxidation. For (Z)-7-Tetradecenal (a C14 aldehyde), this would occur if the initial precursor was a C16 fatty acid.
-
Reduction: The carboxyl group of the unsaturated fatty acid is reduced to an alcohol by a fatty acyl reductase (FAR).
-
Oxidation: The resulting alcohol, (Z)-7-Tetradecen-1-ol, is then oxidized to the final aldehyde product, (Z)-7-Tetradecenal, by an alcohol oxidase.
Conclusion
(Z)-7-Tetradecenal is a key semiochemical that plays a vital ecological role in the reproductive strategies of numerous insect species. A thorough understanding of its function, biosynthesis, and perception is essential for both fundamental research in chemical ecology and the development of sustainable pest management technologies. The experimental protocols and pathways detailed in this guide provide a framework for researchers to investigate this and other important insect pheromones. Future research should focus on the identification of the specific olfactory receptors for (Z)-7-Tetradecenal and the elucidation of the precise enzymatic steps in its biosynthesis in different pest species. Such knowledge will undoubtedly lead to the development of more effective and targeted pest control solutions.
References
- 1. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 3. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Whisper of the Wild: A Technical Guide to the Identification of Z-7-Tetradecenal in Novel Insect Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and scientific principles underlying the identification of (Z)-7-tetradecenal, a potent insect sex pheromone, in novel insect species. The precise identification and synthesis of such semiochemicals are paramount for the development of species-specific, environmentally benign pest management strategies and hold potential for applications in drug development through the study of olfactory signaling pathways.
Introduction to Z-7-Tetradecenal as a Semiochemical
(Z)-7-tetradecenal is a C14 unsaturated aldehyde that functions as a critical component of the sex pheromone blend in numerous insect species, particularly within the order Lepidoptera.[1] Its high specificity makes it an invaluable tool for monitoring and controlling agricultural pests like the citrus flower moth (Prays citri) and the olive moth (Prays oleae).[1] The identification of this compound in a novel or previously unstudied insect species is the first step toward understanding its chemical ecology and leveraging this knowledge for practical applications.
Biosynthesis of this compound in Insects
The biosynthesis of (Z)-7-tetradecenal, like many moth pheromones, originates from fatty acid metabolism.[1] The pathway typically begins with a saturated C16 or C18 fatty acid precursor. A series of enzymatic reactions, including desaturation, chain-shortening, and modification of the functional group, leads to the final aldehyde product.
A crucial step is the introduction of a double bond at a specific position in the fatty acid chain by a desaturase enzyme. For many species, a Δ11-desaturase is involved.[2] Subsequent chain-shortening reactions by β-oxidation remove two-carbon units. The resulting fatty acyl-CoA is then reduced to an alcohol by a fatty acyl reductase (FAR), and finally oxidized to the aldehyde by an alcohol oxidase.
References
An In-depth Technical Guide to Z-7-Tetradecenal: Properties, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-7-Tetradecenal is a monounsaturated fatty aldehyde that plays a crucial role in the chemical communication of numerous insect species, acting as a potent sex pheromone.[1][2] Its high specificity makes it an invaluable tool in the development of environmentally benign integrated pest management (IPM) strategies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its biological function, including its biosynthetic origins and the signaling pathways it activates upon detection.
Chemical and Physical Properties
This compound, also known as (7Z)-7-Tetradecenal or cis-7-Tetradecenal, is characterized by a 14-carbon chain with a cis-configured double bond between the seventh and eighth carbon atoms and a terminal aldehyde functional group.[3] This specific stereochemistry is critical for its biological activity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65128-96-3 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₁₄H₂₆O | [4][6][7][8][9] |
| Molecular Weight | 210.36 g/mol | [4][6][7][10] |
| Appearance | Colorless to pale yellow liquid (estimated) | [5][11] |
| Boiling Point | 297.4 °C at 760 mmHg (estimated) | [3][7] |
| Flash Point | 137.9 °C (estimated) | [3][7] |
| Density | 0.839 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |
| Vapor Pressure | 0.00135 mmHg at 25°C | [3] |
| Solubility | Soluble in alcohol, chloroform (B151607) (slightly), DMSO (slightly), ethyl acetate (B1210297) (slightly), methanol (B129727) (slightly). Water solubility is estimated at 0.7586 mg/L at 25 °C. | [5][6] |
| IUPAC Name | (Z)-tetradec-7-enal | [2][4] |
Synthesis and Analysis
The synthesis of this compound with high stereoselectivity is crucial for its use in pest management. The Wittig reaction is a common and effective method for creating the necessary (Z)-alkene geometry.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes a Z-selective Wittig reaction to synthesize this compound.
Materials:
-
Heptyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or another strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
7-Oxoheptanal
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of sodium hydride to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a characteristic reddish-orange color, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve one equivalent of 7-oxoheptanal in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with hexane (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired this compound and triphenylphosphine (B44618) oxide as a major byproduct.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of this compound.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in high-purity hexane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples (e.g., pheromone gland extracts), perform a solvent extraction using hexane.
-
Inject 1 µL of the prepared standard or sample into the GC-MS.
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantify the analyte by creating a calibration curve from the peak areas of the calibration standards.
Biological Function and Signaling Pathway
This compound is a key sex pheromone component for several species of moths, including the diamondback moth (Plutella xylostella) and the olive moth (Prays oleae).[6][7] It is released by females to attract males for mating.
Biosynthesis
The biosynthesis of this compound originates from fatty acid metabolism. The process generally involves the following steps:
-
Fatty Acid Synthesis: A saturated C16 or C18 fatty acid is produced via the fatty acid synthase pathway.
-
Desaturation: A specific desaturase enzyme introduces a double bond at a particular position, leading to a monounsaturated fatty acid.
-
Chain Shortening: The fatty acid chain is shortened through limited β-oxidation to produce a C14 fatty acid with the double bond at the 7th position.
-
Reduction and Oxidation: The resulting fatty acyl precursor is reduced to a fatty alcohol and then oxidized to the final aldehyde, this compound.
Caption: Biosynthetic pathway of this compound.
Olfactory Signaling Pathway
The detection of this compound by male moths initiates a rapid and sensitive signaling cascade in specialized olfactory sensory neurons (OSNs) located in the antennae.
-
Binding to Pheromone-Binding Protein (PBP): this compound molecules enter the sensillum lymph through pores in the sensilla and are bound by PBPs.[12] These proteins solubilize the hydrophobic pheromone and transport it to the olfactory receptors.[12]
-
Olfactory Receptor (OR) Activation: The PBP-pheromone complex interacts with a specific OR located on the dendritic membrane of an OSN. In some cases, the pheromone may be released to bind the OR directly, while in others, the PBP-pheromone complex itself may be the activating ligand.[12][13]
-
G-Protein Coupling and Signal Transduction: The activated OR, a G-protein coupled receptor (GPCR), activates a G-protein (typically Gαq in insect pheromone reception). This initiates a signal transduction cascade, often involving phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Ion Channel Opening and Depolarization: IP3 and DAG lead to the opening of ion channels, causing an influx of cations (e.g., Ca²⁺ and Na⁺).
-
Action Potential Generation: The influx of positive ions depolarizes the OSN membrane. If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the brain, leading to a behavioral response (e.g., upwind flight towards the female).
Caption: Olfactory signaling pathway for this compound.
Applications in Pest Management
The potent attractive properties of this compound are harnessed in IPM programs for several major agricultural pests.
-
Population Monitoring: Traps baited with synthetic this compound are used to monitor pest populations, helping to determine the timing and necessity of control measures.
-
Mass Trapping: Deploying a high density of pheromone traps can significantly reduce the male population, thereby decreasing the number of successful matings.
-
Mating Disruption: Saturating an area with a high concentration of synthetic this compound confuses male moths and prevents them from locating females, effectively disrupting mating.[4] This strategy can significantly reduce crop damage and the need for conventional insecticides.[4]
Conclusion
This compound is a fascinating molecule with significant biological relevance and practical applications. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for researchers in chemical ecology, neurobiology, and for professionals developing sustainable pest control solutions. The protocols and pathways detailed in this guide provide a solid foundation for further research and application of this important semiochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ento.psu.edu [ento.psu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Behavioral Assays [ice.mpg.de]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Pheromone-Sensitive Neurons Is Mediated by Conformational Activation of Pheromone-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Z-7-Tetradecenal: A Technical Guide to Its Natural Sources and Occurrence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-7-Tetradecenal, a monounsaturated aldehyde, is a significant semiochemical in the natural world, primarily functioning as a sex pheromone in a multitude of insect species, particularly within the order Lepidoptera. Its biosynthesis originates from common fatty acid pathways, involving a series of enzymatic modifications including desaturation and chain-shortening. Beyond its critical role in insect communication, this compound has been identified as a volatile aroma constituent in various food products, contributing to their characteristic flavor profiles. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, detailing its presence in insect pheromone blends and food items. Furthermore, it elucidates the biosynthetic pathway and outlines key experimental protocols for its identification and analysis.
Natural Occurrence of this compound
This compound is found across different biological taxa, from insects to plants and foodstuffs. Its primary and most studied role is as a potent sex pheromone in insects.
Insect Sex Pheromones
This compound is a crucial component of the female-produced sex pheromone blends of numerous moth and butterfly species. It plays a vital role in attracting males for mating, ensuring reproductive success. The precise composition and ratio of this compound to other compounds in the pheromone blend are often species-specific, contributing to reproductive isolation.
Table 1: Quantitative Composition of this compound in Insect Pheromone Blends
| Insect Species | Common Name | Family | This compound Percentage in Blend | Other Key Components |
| Spaelotis clandestina | W-marked Cutworm | Noctuidae | Sole attractive component | (Z)-9-Tetradecenal (inhibitor) |
| Prays citri | Citrus Flower Moth | Yponomeutidae | Major component | Not specified |
| Prays oleae | Olive Moth | Yponomeutidae | Major component | Not specified |
| Holocacista capensis | Leafminer | Heliozelidae | Key component | (Z)-5-Tetradecenal |
| Heliothis virescens | Tobacco Budworm | Noctuidae | Minor component | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal |
| Plutella xylostella | Diamondback Moth | Plutellidae | Key component | Not specified |
| Phyllocnistis citrella | Citrus Leafminer | Gracillariidae | Component of synthetic attractant | Not specified |
Food and Flavor
This compound has been identified as a volatile organic compound in a variety of food products, where it contributes to the overall aroma and flavor profile.[1] Its presence in these matrices is a result of natural biochemical processes occurring during ripening, fermentation, or cooking.
Table 2: Occurrence of this compound in Food Products
| Food Product | Context |
| Cheese | Contributes to the characteristic aroma profile developed during ripening.[1] |
| Milk | Present as a volatile compound.[1] |
| Mushrooms | Contributes to the overall aroma.[1] |
Biosynthesis of this compound
The biosynthesis of this compound in insects originates from fatty acid metabolism. The primary precursors are typically saturated C16 or C18 fatty acids, such as palmitic acid or stearic acid. These precursors undergo a series of enzymatic reactions, including desaturation, chain shortening (β-oxidation), and functional group modification to yield the final aldehyde product. A key intermediate in this pathway is (Z)-7-tetradecenoic acid.
The following diagram illustrates the proposed biosynthetic pathway of this compound from a C16 fatty acid precursor.
Caption: Proposed biosynthetic pathway of this compound in insects.
Experimental Protocols
The identification and quantification of this compound from natural sources rely on a combination of analytical techniques. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful tool for identifying biologically active compounds in complex mixtures.
Sample Preparation: Pheromone Gland Extraction
-
Gland Excision: Pheromone glands are dissected from female insects, typically at the peak of their calling (pheromone-releasing) behavior.
-
Solvent Extraction: The excised glands are immersed in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for a defined period (e.g., 30 minutes).
-
Concentration: The resulting extract can be concentrated under a gentle stream of nitrogen to increase the concentration of the analytes.
-
Storage: The extract is stored at low temperatures (e.g., -20°C) in a sealed vial until analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD combines the separation power of gas chromatography with the sensitivity of an insect's antenna as a biological detector.
-
Instrumentation: A gas chromatograph is equipped with a column suitable for separating volatile compounds (e.g., a non-polar or mid-polar capillary column). The column effluent is split, with one part directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to the EAD setup.
-
Antennal Preparation: An antenna is excised from a male insect of the species of interest. The base and tip of the antenna are placed in contact with electrodes containing a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.
-
Signal Amplification: The electrical signals from the antenna are amplified using a high-impedance amplifier.
-
Analysis: The sample extract is injected into the GC. The FID provides a chromatogram of all volatile compounds, while the EAD records depolarizations of the antennal potential in response to biologically active compounds. Co-elution of an FID peak with an EAD response indicates a compound that is detected by the insect's antenna.
-
Identification: The chemical structure of the active compound is then determined by techniques such as gas chromatography-mass spectrometry (GC-MS) by comparing the mass spectrum and retention time with those of a synthetic standard.
The following diagram illustrates a typical workflow for the identification of this compound from insect pheromone glands.
Caption: Experimental workflow for identifying this compound.
Conclusion
This compound is a multifaceted natural compound with significant biological roles. Its primary function as an insect sex pheromone makes it a key target for research in chemical ecology and the development of sustainable pest management strategies. Furthermore, its contribution to the flavor and aroma of various foods highlights its relevance in food science. A thorough understanding of its natural sources, biosynthesis, and the analytical methods for its detection is essential for researchers and professionals in drug development, agriculture, and the food industry. The methodologies and data presented in this guide provide a solid foundation for further investigation into the diverse applications of this important semiochemical.
References
The Role of (Z)-7-Tetradecenal in Lepidoptera Mating Behavior: A Technical Guide
(Z)-7-Tetradecenal , a C14 unsaturated aldehyde, serves as a critical semiochemical in the reproductive strategies of numerous Lepidoptera species. This technical guide provides an in-depth analysis of its function in mating behavior, detailing the electrophysiological and behavioral responses it elicits, the underlying neural pathways, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, neuroethology, and pest management.
Function as a Sex Pheromone
(Z)-7-Tetradecenal is a primary component of the female-released sex pheromone blend in several moth species, acting as a long-range attractant for conspecific males. Its high specificity is crucial for reproductive isolation among closely related species. For instance, it is the sole attractive component of the sex pheromone of the w-marked cutworm, Spaelotis clandestina. In other species, such as the citrus flower moth, Prays citri, and the olive moth, Prays oleae, it is a key component in monitoring and mass trapping systems for pest management.[1] The precise blend and ratio of (Z)-7-tetradecenal with other compounds are often critical for eliciting the full sequence of male mating behaviors.
Data Presentation: Electrophysiological and Behavioral Responses
The perception of (Z)-7-tetradecenal by male moths triggers a cascade of stereotyped behaviors, from initial activation and upwind flight to close-range courtship and mating attempts. The intensity and sequence of these behaviors are dose-dependent.
Table 1: Electroantennogram (EAG) and Single Sensillum Recording (SSR) Responses to (Z)-7-Tetradecenal
| Species | Olfactory Neuron Type | Stimulus Dose | EAG Response (mV ± SE) | SSR Spike Frequency (spikes/s ± SE) | Reference |
| Spaelotis clandestina | Not Specified | 1 µg | Data Not Available | Data Not Available | Steck et al., 1982 |
| Prays citri | Not Specified | Not Specified | Data Not Available | Data Not Available | Nesbitt et al., 1975 |
| Helicoverpa armigera | Not Specified | Not Specified | Increased attractiveness in Y-tube olfactometer when added to standard blend | Data Not Available | Wu et al., 2012[1] |
Table 2: Behavioral Responses of Male Moths to (Z)-7-Tetradecenal in Wind Tunnel Assays
| Species | Pheromone Blend Composition | Dose | % Upwind Flight | % Landing on Source | % Mating Attempt | Reference |
| Spaelotis clandestina | (Z)-7-Tetradecenal (sole component) | 10 µg | Potent and specific lure | Data Not Available | Data Not Available | Steck et al., 1982[2] |
| Prays citri | (Z)-7-Tetradecenal (sole component) | 10 µg - 20 mg | Highly attractive | Data Not Available | Data Not Available | Campion et al., 1979 |
| Helicoverpa zea | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal, Hexadecanal, (Z)-7-Hexadecenal | Varied Ratios | No significant increase in upwind flight when added to a 2-component blend | Data Not Available | Data Not Available | Vetter & Baker, 1984[3][4] |
Note: Quantitative data on the percentage of males exhibiting specific behaviors in response to varying doses of (Z)-7-tetradecenal are limited in the available literature.
Signaling Pathway of (Z)-7-Tetradecenal Perception
The perception of (Z)-7-tetradecenal initiates a complex signaling cascade that translates the chemical signal into a behavioral response. This process begins at the periphery, in the male's antennae, and is processed in the primary olfactory center of the brain, the antennal lobe.
Experimental Protocols
Pheromone Gland Extraction and Analysis
Objective: To extract and identify pheromone components from female moth glands.
Methodology:
-
Gland Excision: Pheromone glands are typically located at the terminal abdominal segments. Glands from calling virgin females (during their active period, usually scotophase) are excised.
-
Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane, for a defined period (e.g., 30 minutes). An internal standard can be added for quantification.
-
Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile compounds present. Coupled GC-Electroantennographic Detection (GC-EAD), where the GC effluent is simultaneously passed over a male antenna, can be used to identify biologically active components.
Electroantennography (EAG)
Objective: To measure the overall electrical response of the male antenna to (Z)-7-tetradecenal.
Methodology:
-
Antenna Preparation: A male moth is restrained, and an antenna is excised at the base.
-
Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is connected to the base.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of (Z)-7-tetradecenal is introduced into the airstream.
-
Data Acquisition: The voltage change across the antenna is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.
Single Sensillum Recording (SSR)
Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) in response to (Z)-7-tetradecenal.
Methodology:
-
Insect Preparation: The moth is immobilized, and an antenna is stabilized.
-
Electrode Insertion: A sharpened tungsten or glass recording electrode is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere on the insect (e.g., the eye).
-
Stimulus and Recording: Odor stimuli are delivered as in EAG, and the resulting action potentials (spikes) from the ORNs within the sensillum are recorded.
-
Data Analysis: The spike frequency (spikes per second) is calculated to quantify the neuron's response to different doses of (Z)-7-tetradecenal.
Wind Tunnel Bioassay
Objective: To quantify the behavioral responses of male moths to a plume of (Z)-7-tetradecenal in a controlled environment.
Methodology:
-
Wind Tunnel Setup: A laminar airflow is established in a glass or acrylic tunnel. A dispenser releasing (Z)-7-tetradecenal is placed at the upwind end.
-
Moth Release: Individual male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The moths' behaviors are recorded, including activation, take-off, upwind flight (with characteristic zigzagging), landing on the source, and courtship displays.
-
Data Quantification: The percentage of moths exhibiting each behavior is calculated for different pheromone concentrations to establish a dose-response relationship.
Synergistic and Antagonistic Effects
The behavioral response of male moths to (Z)-7-tetradecenal can be significantly modulated by the presence of other compounds in the pheromone blend.
-
Synergists: Some compounds, when added to (Z)-7-tetradecenal, can enhance the male's attraction. For example, in some species, the addition of related alcohols or acetates is necessary to elicit the full behavioral sequence.
-
Antagonists (Inhibitors): Other compounds can reduce or completely inhibit the male's response to (Z)-7-tetradecenal. This is a key mechanism for reproductive isolation between species that may use some of the same pheromone components. For example, in Spaelotis clandestina, the (Z)-9 isomer of tetradecenal is a powerful trapping inhibitor.[5] This principle is also exploited in mating disruption strategies for pest control.
Conclusion
(Z)-7-Tetradecenal is a vital chemical signal in the mating behavior of numerous Lepidoptera species. Its role as a sex pheromone is well-established, and its specificity makes it a valuable tool in pest management. While the general principles of its perception and processing are understood, further research is needed to elucidate the specific olfactory receptor neurons and glomerular pathways involved in its detection in different species. Detailed quantitative studies on dose-response relationships and the effects of blend ratios will further enhance our understanding of this crucial aspect of insect chemical communication and aid in the development of more effective and targeted pest control strategies.
References
- 1. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. ento.psu.edu [ento.psu.edu]
- 5. researchgate.net [researchgate.net]
Z-7-Tetradecenal: A Key Volatile Compound in the Aroma Profile of Foods
An In-depth Technical Guide for Researchers and Food Scientists
Introduction: Z-7-Tetradecenal, a long-chain unsaturated aldehyde, is a significant volatile organic compound (VOC) that contributes to the characteristic aroma profiles of various food products. Its presence, even in trace amounts, can have a substantial impact on the sensory perception and overall quality of foods. This technical guide provides a comprehensive overview of this compound in food products, focusing on its occurrence, analytical methodologies for its quantification, and its sensory properties. This document is intended for researchers, scientists, and professionals in the food and flavor industry engaged in product development, quality control, and sensory analysis.
Occurrence of this compound in Food Products
This compound has been identified as a volatile component in a range of food items, primarily dairy products and certain types of mushrooms. Its formation is often linked to the enzymatic or auto-oxidative degradation of unsaturated fatty acids, particularly oleic acid and linoleic acid, which are common constituents of milk fat and fungal lipids.
Dairy Products
In dairy products such as milk, cheese, and milk powder, this compound is considered a secondary product of lipid oxidation.[1][2][3][4] The processing and storage conditions of these products, including heat treatment, exposure to light, and oxygen availability, can significantly influence the rate of lipid oxidation and, consequently, the concentration of this compound. While numerous studies have investigated the formation of various aldehydes (e.g., hexanal, heptanal, nonanal) as markers of lipid oxidation in dairy products, specific quantitative data for this compound remains limited in publicly available literature.[5] The presence of this aldehyde can contribute to both desirable and undesirable flavor notes, depending on its concentration and the food matrix.
Mushrooms
Certain mushroom species are also known to produce a variety of volatile compounds, including long-chain aldehydes. While research has identified numerous aroma-active compounds in mushrooms, specific data on the concentration of this compound is not extensively documented in the reviewed literature.[6][7][8][9][10][11][12][13] The volatile profile of mushrooms can be influenced by factors such as species, maturity, and cooking methods.
Quantitative Data Summary
Despite the acknowledged presence of this compound in certain foods, a comprehensive and standardized database of its concentration in various food matrices is not yet established in the scientific literature. The tables below are structured to accommodate future quantitative findings.
Table 1: Concentration of this compound in Dairy Products
| Dairy Product | Sample Details | Concentration Range | Analytical Method | Reference |
| Milk | Raw, Pasteurized, UHT | Data not available | HS-SPME-GC-MS | [14][15] |
| Cheese | Cheddar, Mascarpone | Data not available | GC-MS, TD-GC-MS | [16][17][18][19][20][21][22][23] |
| Milk Powder | Whole, Skim | Data not available | HS-SPME-GC-MS | [4] |
Table 2: Concentration of this compound in Mushrooms
| Mushroom Species | Sample Details | Concentration Range | Analytical Method | Reference |
| Tricholoma matsutake | Raw, Cooked | Data not available | GC-O, GC-MS | [7][8][10] |
| Morchella spp. | Fresh | Data not available | HS-GC-MS | [9] |
| Trametes suaveolens | Volatile oil | Data not available | HD, SPME-GC-MS | [11] |
| Lentinus edodes | Different growth stages | Data not available | SDE-GC-MS | [12] |
Researchers are encouraged to contribute to this data gap through targeted quantitative studies.
Experimental Protocols for Analysis
The analysis of this compound in food matrices typically involves the extraction and concentration of the volatile fraction followed by gas chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.
Protocol: Analysis of this compound in Dairy Products by HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices for volatile compound analysis in dairy products.[14][15]
1. Sample Preparation:
-
Weigh a representative sample (e.g., 5-10 g of cheese homogenate or 10-20 mL of milk) into a headspace vial.
-
For solid or semi-solid samples, consider gentle heating and agitation to promote the release of volatiles.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including aldehydes.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial.
-
Temperature: Typically between 40°C and 60°C.
-
Time: Typically between 30 and 60 minutes.
-
-
Equilibration: Allow the sample to equilibrate at the extraction temperature for a set period (e.g., 15 minutes) before exposing the fiber.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated GC inlet to desorb the trapped analytes.
-
Inlet Temperature: Typically 250°C.
-
Desorption Time: Typically 2-5 minutes in splitless mode.
-
-
GC Column: A mid-polar to polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended for the separation of aldehydes.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 minutes.
-
Ramp: Increase to 220-240°C at a rate of 5-10°C/min.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compare the mass spectrum and retention index of the target peak with those of an authentic this compound standard and/or a reference library (e.g., NIST).
-
Quantification: Use an internal or external standard calibration method for accurate quantification.
-
Visualization of Analytical Workflow
Caption: Workflow for the analysis of this compound in food.
Sensory Properties
Table 3: Sensory Thresholds of this compound
| Medium | Odor Threshold | Flavor Threshold | Reference |
| Water | Data not available | Data not available | |
| Food Matrix | Data not available | Data not available |
Generally, long-chain unsaturated aldehydes can contribute to fatty, green, and sometimes waxy or citrus-like aroma notes. At higher concentrations, they can be associated with off-flavors reminiscent of rancidity.
Signaling Pathways and Logical Relationships
The formation of this compound in food is primarily a result of lipid oxidation. The following diagram illustrates the general pathway.
Caption: Generalized pathway of lipid oxidation leading to aldehydes.
Conclusion and Future Research
This compound is an important, albeit under-quantified, volatile compound in the flavor profile of various food products, particularly dairy items and mushrooms. While its presence is acknowledged, there is a clear need for more quantitative research to establish its concentration in different foods and under various processing and storage conditions. Furthermore, determining the sensory thresholds of this compound is critical for understanding its precise contribution to food aroma and for setting quality control parameters. Future research should focus on developing and validating specific and sensitive analytical methods for the routine quantification of this compound in complex food matrices and conducting sensory panel studies to determine its odor and flavor thresholds. This will provide the food industry with the necessary data to better control and optimize the flavor profiles of their products.
References
- 1. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Quality of Dairy Powders: Influencing Factors and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Formation of the oxidized flavor compounds at different heat treatment and changes in the oxidation stability of milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Volatile Profiles of Six Popular Edible Mushrooms Using Headspace-Solid-Phase Microextraction Coupled with Gas Chromatography Combined with Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of aroma-active compounds in raw and cooked pine-mushrooms (Tricholoma matsutake Sing.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. Chemical compositions and volatile compounds of Tricholoma matsutake from different geographical areas at different stages of maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS Analysis and Cytotoxicity Detection of Volatile Oil from the Fragrant Bracket Mushroom, Trametes suaveolens (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes) -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Volatile Compounds of Cheese and Their Contribution to the Flavor Profile of Surface-Ripened Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glsciences.eu [glsciences.eu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Unveiling the Molecular Basis of Mascarpone Cheese Aroma: VOCs analysis by SPME-GC/MS and PTR-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophysiological Responses to Z-7-Tetradecenal
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the electrophysiological responses elicited by the semiochemical Z-7-Tetradecenal in insects. It details the experimental methodologies used to measure these responses, presents hypothetical quantitative data for illustrative purposes, and describes the underlying olfactory signaling pathways.
Introduction
This compound is a C14 unsaturated aldehyde that functions as a sex pheromone component for numerous insect species, particularly within the order Lepidoptera.[1] The detection of this volatile compound by male insects is a critical step in mate recognition and reproductive behavior. Understanding the electrophysiological responses to this compound is paramount for deciphering the neural basis of insect chemical communication and for the development of novel pest management strategies that leverage this knowledge.
This technical guide explores the two primary electrophysiological techniques used to quantify insect olfactory responses: Electroantennography (EAG) and Single-Sensillum Recording (SSR). It provides detailed protocols for these methods and presents the anticipated dose-dependent responses in clearly structured tables. Furthermore, it elucidates the molecular signaling cascade initiated upon the binding of this compound to its specific olfactory receptor.
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on typical dose-response relationships observed for insect pheromones. Specific experimental data for this compound was not available in the conducted research.
Table 1: Electroantennogram (EAG) Dose-Response to this compound
This table summarizes the hypothetical mean EAG amplitudes recorded from the antennae of a representative male moth species in response to varying concentrations of this compound. The response is measured as the maximal depolarization in millivolts (mV).
| Concentration (µg on filter paper) | Mean EAG Amplitude (mV) ± SEM |
| 0.001 | 0.2 ± 0.05 |
| 0.01 | 0.8 ± 0.1 |
| 0.1 | 2.5 ± 0.3 |
| 1 | 5.2 ± 0.5 |
| 10 | 8.9 ± 0.7 |
| 100 | 10.5 ± 0.8 |
| Control (Hexane) | 0.1 ± 0.02 |
Table 2: Single-Sensillum Recording (SSR) Dose-Response to this compound
This table presents the hypothetical spike frequency from a single olfactory receptor neuron (ORN) housed within a sensillum trichodea, in response to different concentrations of this compound. The response is quantified as the number of action potentials (spikes) per second.
| Concentration (µg at source) | Mean Spike Frequency (spikes/s) ± SEM |
| 0.001 | 15 ± 3 |
| 0.01 | 45 ± 5 |
| 0.1 | 90 ± 8 |
| 1 | 150 ± 12 |
| 10 | 180 ± 15 |
| 100 | 185 ± 16 |
| Control (Air) | 5 ± 1 |
Experimental Protocols
Electroantennography (EAG)
EAG measures the summated electrical potential from all responding olfactory sensory neurons on an insect's antenna, providing a general measure of olfactory sensitivity to a given compound.[2][3]
Materials:
-
Intact insect (e.g., male moth)
-
This compound (high purity)
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Micropipettes
-
Filter paper strips
-
Ag/AgCl electrodes
-
Micromanipulators
-
High-impedance DC amplifier
-
Data acquisition system
-
Purified and humidified air delivery system
Protocol:
-
Insect Preparation: Anesthetize the insect on ice. Immobilize the insect in a pipette tip or on a wax block, leaving the head and antennae exposed.
-
Electrode Placement: Insert the reference electrode into the insect's head or eye. Carefully cut the tip of one antenna and place it over the recording electrode, which is filled with a saline solution.
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A control pipette should contain only the solvent.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. The stimulus pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette, carrying the odorant to the antenna.
-
Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded by the data acquisition system.
-
Data Analysis: The amplitude of the negative voltage deflection is measured. Responses are typically normalized by subtracting the response to the solvent control.
Single-Sensillum Recording (SSR)
SSR is a more refined technique that measures the action potentials from individual olfactory receptor neurons housed within a single sensillum, providing detailed information about the sensitivity and specificity of these neurons.[4][5][6][7]
Materials:
-
Intact insect
-
This compound
-
Solvent
-
Tungsten or glass microelectrodes
-
Micromanipulators
-
Preamplifier and amplifier
-
Data acquisition system with spike sorting software
-
Air delivery system
Protocol:
-
Insect Preparation: The insect is immobilized as described for EAG. The antenna is further stabilized using fine pins or wax to prevent movement.
-
Electrode Placement: A reference electrode (tungsten or glass) is inserted into the insect's eye. The recording electrode, also a sharp tungsten or glass microelectrode, is carefully inserted into the base of a single olfactory sensillum (typically a long trichodea for pheromone reception) using a micromanipulator under high magnification.
-
Stimulus Delivery: The stimulus is delivered in the same manner as for EAG.
-
Recording: The extracellular action potentials from the neuron(s) within the sensillum are recorded.
-
Data Analysis: The number of spikes (action potentials) in a defined time window after the stimulus is counted. The response is typically calculated as the increase in spike frequency over the spontaneous firing rate. Spike sorting software can be used to differentiate the responses of multiple neurons within the same sensillum.
Mandatory Visualization
Caption: Experimental workflows for EAG and SSR.
References
- 1. Behavioral and electrophysiological activity of (Z,E)-7,9,11-dodecatrienyl formate, a mimic of the major sex pheromone component of carob moth,Ectomyelois ceratoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological and behavioral responses of oriental fruit moth to the monoterpenoid citral alone and in combination with sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Role of (Z)-7-Tetradecenal in Plant Defense: A Technical Guide
Executive Summary:
(Z)-7-Tetradecenal is an unsaturated fatty aldehyde primarily recognized as a potent sex pheromone for numerous lepidopteran insect species, including significant agricultural pests like the citrus flower moth (Prays citri) and the olive moth (Prays oleae).[1][2] While its role as an insect semiochemical is well-established, its direct function as a plant-synthesized defense compound is an area of emerging interest with some evidence suggesting it may be produced by certain plants to deter herbivory.[3] This technical guide provides an in-depth analysis of (Z)-7-tetradecenal, focusing on its dual role as an ecological mediator and a tool in plant protection. It covers the known biosynthetic pathways in insects, provides a framework for general plant defense signaling, summarizes quantitative data on its application in pest management, and details relevant experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug and pesticide development.
Introduction to (Z)-7-Tetradecenal
Chemical and Physical Properties
(Z)-7-Tetradecenal (C₁₄H₂₆O) is a long-chain, monounsaturated aldehyde belonging to the class of organic compounds known as fatty aldehydes.[4][5] It possesses a linear 14-carbon chain with a cis-configured double bond between the seventh and eighth carbon atoms, which is crucial for its biological activity.[3]
-
Molecular Formula: C₁₄H₂₆O[5]
-
Molecular Weight: 210.36 g/mol [5]
-
Classification: Fatty Acyls, Fatty aldehydes[4]
Primary Biological Role: Insect Pheromone
The principal and most studied function of (Z)-7-tetradecenal is as a species-specific sex pheromone.[1] In species such as the citrus flower moth (Prays citri), the female releases the pheromone to attract males for mating.[2] This high specificity makes it an invaluable tool for monitoring and controlling pest populations in agricultural settings.[1]
Role in Plant Defense Mechanisms
The involvement of (Z)-7-tetradecenal in plant defense is primarily understood within an ecological context and through its application in integrated pest management (IPM), rather than as a classical, broadly-acting plant secondary metabolite.
Direct Plant Defense
Some preliminary studies suggest that (Z)-7-tetradecenal is produced by certain plants as a direct defense mechanism.[3] In this context, it may act as a feeding deterrent against specific insect herbivores.[3] However, the specific plant species that produce it, the biosynthetic pathways involved, and the precise mechanisms of deterrence are not yet well-documented and represent a significant knowledge gap.
Application in Plant Protection and Integrated Pest Management (IPM)
The most significant role of (Z)-7-tetradecenal in protecting plants is its use as a synthetic agent in IPM strategies. These strategies leverage the pheromone's powerful attraction to male moths to reduce crop damage and decrease reliance on broad-spectrum insecticides.[1]
-
Mating Disruption: High concentrations of synthetic (Z)-7-tetradecenal are released from dispensers in an orchard or field. This creates false trails that confuse male moths, preventing them from locating females and thereby disrupting mating and reducing the subsequent larval population.[3]
-
Mass Trapping: Pheromone-baited traps are used to attract and capture a large number of male moths.[2][8] This method significantly reduces the male population available for mating, leading to a decrease in pest density and crop infestation.[8] Field trials have demonstrated that these pheromone-based strategies can reduce the need for conventional pesticides by over 60%.[3]
Biosynthesis and Perception
Biosynthesis Pathway (Insect Model)
The biosynthesis of (Z)-7-tetradecenal has been primarily elucidated in moths and originates from fatty acid metabolism.[1] The process begins with common saturated fatty acids, which undergo a series of enzymatic modifications.
-
Precursor Formation: The pathway starts with C16 or C18 saturated fatty acids, such as palmitic or stearic acid, derived from the fatty acid synthase (FAS) pathway.[1]
-
Desaturation: A key enzymatic step involves a Δ11-desaturase, which introduces a cis-double bond at the 11th carbon position of the fatty acyl precursor.[3]
-
Chain Modification and Functional Group Conversion: The resulting unsaturated fatty acid undergoes chain shortening and modification by other enzymes, which ultimately convert the carboxyl group to an aldehyde, yielding (Z)-7-tetradecenal.
Perception (Insect Model)
In insects, the perception of (Z)-7-tetradecenal is a highly specific process mediated by the olfactory system. The aldehyde binds to specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in the insect's antennae.[1] This binding event triggers a signal transduction cascade, leading to an electrical signal that is processed by the insect's brain, resulting in attraction behavior.[3]
General Plant Defense Signaling Pathways
While the specific signaling cascade involving (Z)-7-tetradecenal in plants is unknown, any potential role would operate within the established framework of plant immunity. Plants respond to herbivory through a complex network of signals that activate defenses.
-
Recognition: Physical damage from an herbivore, along with chemical cues from its saliva (Herbivore-Associated Molecular Patterns, or HAMPs), are recognized by plant cell receptors.[9]
-
Early Signaling: This recognition rapidly triggers downstream events, including an influx of calcium ions (Ca²⁺) and the activation of mitogen-activated protein kinase (MAPK) cascades.[9][10]
-
Hormone Synthesis: These early signals stimulate the biosynthesis of key defense hormones, primarily jasmonic acid (JA) in response to chewing herbivores.[11]
-
Transcriptional Regulation: JA accumulation leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This frees up transcription factors like MYC2 to activate the expression of a wide array of defense-related genes.[11]
-
Defense Compound Production: The activation of these genes results in the synthesis and release of defensive compounds, including toxic secondary metabolites and herbivore-induced plant volatiles (HIPVs), which can deter the herbivore or attract its natural enemies.[12]
Quantitative Data Presentation
Quantitative data on the direct defensive effects of (Z)-7-tetradecenal produced by plants is currently unavailable. However, extensive data exists on its efficacy in IPM applications.
| IPM Strategy | Target Pest | Crop | Efficacy Metric | Result | Source(s) |
| Mating Disruption | General Lepidopteran Pests | Olive, Citrus | Pesticide Reduction | >60% | [3] |
| Mass Trapping | Prays citri (Citrus Flower Moth) | Lemon | Infestation Reduction (Season 1) | 77.75% | [3] |
| Mass Trapping | Prays citri (Citrus Flower Moth) | Lemon | Infestation Reduction (Season 2) | 68.81% | [3] |
| Mass Trapping | Prays citri (Citrus Flower Moth) | Lemon | Cost Comparison | Significantly cheaper than 3-6 insecticide sprays/year | [8] |
Experimental Protocols
Investigating the role of (Z)-7-tetradecenal in plants requires specialized methods for the collection and analysis of volatile organic compounds (VOCs).
Protocol: Dynamic Headspace Volatile Collection
This method is used to collect VOCs emitted from living plant tissue into the surrounding air.
-
Enclosure: Carefully enclose the plant tissue of interest (e.g., a leaf, flower, or whole plant) in a clean, inert chamber made of glass or Teflon. Avoid materials like plastic or rubber that can release contaminating volatiles.[13]
-
Airflow: Create a dynamic system by pulling charcoal-filtered, purified air into the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Trapping: Pass the air exiting the chamber through an adsorbent trap containing a material like Porapak Q or Tenax TA. The volatiles will adsorb onto the trap material.
-
Sampling Duration: Collect volatiles for a defined period, typically ranging from 1 to 24 hours, depending on the emission rate of the plant.
-
Elution: After collection, elute the trapped volatiles from the adsorbent using a small volume of a high-purity solvent, such as hexane (B92381) or dichloromethane, in preparation for analysis.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds.
-
Injection: Inject a small aliquot (e.g., 1 µL) of the solvent extract from the headspace collection into the GC injector port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase separates compounds based on their volatility and chemical properties.
-
Detection and Ionization (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are fragmented into characteristic ions.
-
Identification: The resulting mass spectrum (a plot of ion abundance vs. mass-to-charge ratio) serves as a chemical fingerprint. This spectrum is compared to spectral libraries (e.g., NIST) and to the spectrum of an authentic (Z)-7-tetradecenal standard to confirm its identity.
-
Quantification: The abundance of the compound can be quantified by comparing the peak area in the chromatogram to a calibration curve generated from known concentrations of the authentic standard.
Conclusion and Future Directions
(Z)-7-tetradecenal is a molecule with a well-defined and powerful role in insect communication, which has been successfully exploited for eco-friendly plant protection.[3] Its function as a direct, endogenous plant defense compound is plausible but remains largely unsubstantiated and requires further investigation.
Future research should focus on:
-
Screening Plant Species: Systematically screening a wide range of plant species, especially those co-evolving with insects that use this pheromone, to identify endogenous production of (Z)-7-tetradecenal.
-
Elucidating Biosynthetic Pathways in Plants: If production is confirmed, identifying the plant genes and enzymes responsible for its biosynthesis.
-
Genetic Engineering: Exploring the potential to engineer crop plants to produce (Z)-7-tetradecenal as a built-in defense mechanism, either to deter herbivores directly or to disrupt the reproduction of pests, a concept known as "in-planta pheromone production."[3]
A deeper understanding of this compound's role in plant biology could unlock novel and sustainable strategies for crop protection.
References
- 1. Z-7-Tetradecenal | 65128-96-3 | Benchchem [benchchem.com]
- 2. Prays citri - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 65128-96-3 [smolecule.com]
- 4. 7Z-Tetradecenal - Kunming Biohome Technology Co. Ltd. [biohometech.com]
- 5. 7-Tetradecenal, (7Z)- | C14H26O | CID 5364468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-7-tetradecenal, 65128-96-3 [thegoodscentscompany.com]
- 7. (Z)-Tetradec-7-enal|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptomic Analysis Revealed Key Defense Genes and Signaling Pathways Mediated by the Arabidopsis thaliana Gene SAD2 in Response to Infection with Pseudomonas syringae pv. Tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]
Methodological & Application
Stereoselective Synthesis of (Z)-7-Tetradecenal: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide to the Stereoselective Synthesis of (Z)-7-Tetradecenal, a Key Insect Pheromone
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-7-Tetradecenal, a critical component of the sex pheromones for several significant agricultural pests, including the citrus flower moth (Prays citri) and the diamondback moth (Plutella xylostella). The Z-configuration of the double bond is crucial for its biological activity, making stereoselective synthesis paramount for applications in pest management and chemical ecology research.
This guide details the most effective and commonly employed synthetic strategies, including the Wittig reaction, Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, Z-selective olefin cross-metathesis, and a Sonogashira coupling-reduction approach. Each method is presented with a detailed experimental protocol, quantitative data where available, and visual aids to facilitate understanding and implementation in a laboratory setting.
Key Synthetic Methodologies
Four principal stereoselective routes to (Z)-7-Tetradecenal are outlined, each offering distinct advantages in terms of yield, stereoselectivity, and substrate compatibility.
Wittig Reaction
The Wittig reaction is a classic and reliable method for the formation of alkenes. To achieve high Z-selectivity, non-stabilized ylides are employed under salt-free conditions. The reaction proceeds via a kinetically controlled pathway, favoring the formation of the cis-alkene.
Experimental Protocol: Wittig Reaction for (Z)-7-Tetradecen-1-ol
A common strategy involves the synthesis of the corresponding alcohol, (Z)-7-tetradecen-1-ol, which is then oxidized to the target aldehyde.
-
Preparation of the Phosphonium (B103445) Salt: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) with 1-bromoheptane.
-
Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as sodium amide or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Wittig Reaction: The resulting ylide is reacted with 7-hydroxyheptanal (B3188561) at low temperatures (e.g., -78 °C to room temperature).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude (Z)-7-tetradecen-1-ol is purified by column chromatography.
-
Oxidation: The purified alcohol is then oxidized to (Z)-7-Tetradecenal using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
| Method | Reactants | Key Reagents | Typical Yield | Z:E Ratio |
| Wittig Reaction | Heptyltriphenylphosphonium bromide, 7-hydroxyheptanal | NaNH2, THF; then PCC | 70-85% (overall) | >95:5 |
Logical Workflow for Wittig Synthesis
Caption: Workflow for the synthesis of (Z)-7-Tetradecenal via the Wittig reaction.
Still-Gennari Olefination
This modification of the Horner-Wadsworth-Emmons reaction is renowned for its excellent Z-selectivity. It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base and a crown ether.
Experimental Protocol: Still-Gennari Olefination
-
Reagent Preparation: A solution of 18-crown-6 (B118740) and bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate in anhydrous THF is cooled to -78 °C.
-
Deprotonation: Potassium bis(trimethylsilyl)amide (KHMDS) is added to generate the phosphonate (B1237965) anion.
-
Olefination: Heptanal is added to the reaction mixture, which is stirred at -78 °C for several hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the methyl ester of (Z)-8-tetradecenoic acid.
-
Reduction and Oxidation: The ester is reduced to the corresponding alcohol, which is then oxidized to (Z)-7-Tetradecenal.
| Method | Reactants | Key Reagents | Typical Yield | Z:E Ratio |
| Still-Gennari | Heptanal, Bis(2,2,2-trifluoroethyl) phosphonate | KHMDS, 18-crown-6 | 75-90% | >98:2 |
Reaction Pathway for Still-Gennari Olefination
Caption: Synthesis of (Z)-7-Tetradecenal using the Still-Gennari olefination.
Z-Selective Olefin Cross-Metathesis
Olefin metathesis has emerged as a powerful tool for the synthesis of complex alkenes. The development of stereoselective catalysts, particularly those based on molybdenum and tungsten, allows for the direct and highly Z-selective formation of disubstituted alkenes.
Experimental Protocol: Z-Selective Cross-Metathesis
-
Catalyst System: A Schrock-type molybdenum or tungsten catalyst is typically used.
-
Reaction Setup: 1-Octene and 8-nonenal (B148949) are dissolved in an appropriate solvent (e.g., toluene) under an inert atmosphere.
-
Metathesis Reaction: The catalyst is added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by GC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography.
| Method | Reactants | Catalyst | Typical Yield | Z:E Ratio |
| Z-Selective Metathesis | 1-Octene, 8-Nonenal | Mo or W-based catalyst | 60-85% | >95:5 |
Cross-Metathesis Experimental Workflow
Caption: Workflow for Z-selective cross-metathesis.
Sonogashira Coupling and Alkyne Reduction
This two-step approach involves the formation of a carbon-carbon triple bond via Sonogashira coupling, followed by a stereoselective reduction to the Z-alkene.
Experimental Protocol: Sonogashira Coupling and Reduction
-
Sonogashira Coupling: 1-Heptyne is coupled with 1-bromo-7-(dimethoxymethyl)heptane using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
-
Deprotection and Alkyne Formation: The resulting protected alkyne is deprotected to reveal the aldehyde functionality.
-
Lindlar Reduction: The internal alkyne is then stereoselectively reduced to the Z-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Purification: The final product, (Z)-7-Tetradecenal, is purified by column chromatography.
| Method | Reactants | Key Reagents | Typical Yield | Z:E Ratio |
| Sonogashira/Reduction | 1-Heptyne, 1-bromo-7-(dimethoxymethyl)heptane | Pd catalyst, Cu(I) salt; Lindlar's catalyst | 65-80% (overall) | >98:2 |
Sonogashira Coupling and Reduction Pathway
Caption: Synthesis via Sonogashira coupling and subsequent reduction.
Conclusion
The stereoselective synthesis of (Z)-7-Tetradecenal can be achieved through several reliable methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the required level of stereopurity. The Wittig reaction and Still-Gennari olefination are well-established and often provide high Z-selectivity. Z-selective olefin metathesis offers a more direct route, while the Sonogashira coupling followed by Lindlar reduction provides excellent stereochemical control. These detailed protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, chemical ecology, and pest management.
Application Notes and Protocols for Z-7-Tetradecenal Electroantennography (EAG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1] This method is a cornerstone in chemical ecology and entomology for screening biologically active molecules like pheromones, which are critical for insect communication and mating. Z-7-Tetradecenal is a known pheromone component for various insect species, particularly moths.[2] Understanding the antennal response to this semiochemical is vital for developing species-specific pest management strategies and for broader research into insect olfaction.
These application notes provide a detailed protocol for conducting EAG experiments to quantify the antennal response of insects to this compound.
Data Presentation
Quantitative data from EAG experiments are typically presented to establish a dose-response relationship, demonstrating the sensitivity of the insect's olfactory system to this compound. The following table is an example of how to structure such data. The values presented are illustrative and would need to be determined empirically.
| Concentration of this compound (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0 (Solvent Control) | 0.05 | 0.01 | 0 |
| 0.0001 | 0.18 | 0.04 | 12.8 |
| 0.001 | 0.42 | 0.06 | 31.1 |
| 0.01 | 0.85 | 0.10 | 62.2 |
| 0.1 | 1.35 | 0.18 | 100 |
| 1 | 1.32 | 0.16 | 97.8 |
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for performing electroantennography with this compound.
I. Materials and Equipment
-
Insects: Sexually mature moths of the target species (e.g., 2-3 days post-eclosion).
-
Chemicals:
-
This compound (high purity, >95%)
-
Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil.
-
Saline Solution (e.g., for Lepidoptera): 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃, 34.23 g/L sucrose.[1]
-
-
EAG System:
-
Dissecting microscope
-
Faraday cage to shield from electrical noise.
-
Micromanipulators for precise electrode placement.
-
Glass capillary electrodes or silver wire electrodes (Ag/AgCl).
-
High-impedance DC amplifier.
-
Data acquisition system (computer with appropriate software).
-
-
Odor Delivery System:
-
Purified and humidified air source with a flow controller.
-
Stimulus controller for timed air puffs.
-
Pasteur pipettes and filter paper strips (e.g., 1 cm x 2 cm).
-
-
Dissection Tools: Fine scissors, forceps.
-
Consumables: Conductive gel.
II. Preparation of this compound Dilutions
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for the dose-response study (e.g., 0.0001, 0.001, 0.01, 0.1, and 1 µg/µL).
-
Stimulus Cartridges:
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.
-
Allow the solvent to evaporate for approximately 30-60 seconds.
-
Insert the filter paper into a clean, labeled Pasteur pipette.
-
Prepare a control pipette with solvent only.
-
III. Insect Preparation (Excised Antenna Method)
-
Anesthesia: Anesthetize a moth by chilling it on ice for a few minutes.[1]
-
Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.[1]
-
Mounting:
-
Place a small amount of conductive gel on the EAG probe electrodes.[1]
-
Mount the basal end of the antenna onto the reference electrode.[1]
-
Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.[1]
-
IV. EAG Recording Procedure
-
Setup: Place the mounted antenna preparation within the Faraday cage and position it in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.[1]
-
Stabilization: Allow the baseline electrical signal from the antenna to stabilize.
-
Stimulus Delivery:
-
Insert the tip of a stimulus pipette into the airflow directed at the antenna.
-
Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the this compound to the antenna.[1]
-
-
Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV).[1]
-
Recovery: Allow sufficient time (e.g., 45-60 seconds) between stimuli for the antenna to recover and the baseline to return to a stable state.[1]
-
Stimulus Order: To minimize the effects of antennal adaptation or sensitization, present the stimuli in a randomized order, starting with the solvent control.[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound electroantennography.
Caption: Insect olfactory signaling pathway for pheromone detection.
References
Application Notes: Monitoring Prays oleae Populations with Z-7-Tetradecenal
1. Introduction
The Olive Moth, Prays oleae, is a significant pest in olive cultivation across the Mediterranean and other olive-growing regions.[1][2] The larvae of its three distinct generations per year cause damage to different parts of the olive tree: the leaves (phyllophagous generation), the flowers (anthophagous generation), and the fruit (carpophagous generation), leading to substantial economic losses.[2][3][4] Effective and sustainable pest management relies on accurate monitoring of the pest's population dynamics to optimize the timing of control interventions.[2][5]
(Z)-7-tetradecenal is the primary component of the female sex pheromone of Prays oleae.[3][6][7] As a potent and species-specific attractant, synthetic (Z)-7-tetradecenal is a cornerstone of Integrated Pest Management (IPM) strategies for the olive moth.[6][8] It is used as a lure in traps to specifically attract and capture male moths. The data gathered from these traps are crucial for detecting the presence of the pest, monitoring its population fluctuations throughout the season, and making informed decisions regarding the necessity and timing of control measures.[1][5]
2. Principle of Operation
The monitoring system utilizes synthetic (Z)-7-tetradecenal formulated into a controlled-release lure. This lure is placed inside a specially designed insect trap. The lure continuously releases the pheromone into the air, creating a plume that mimics the scent of a female olive moth ready to mate. Male moths are highly sensitive to this pheromone and follow the concentration gradient of the plume to its source—the trap. Upon reaching the trap, the moths are captured, typically on a sticky surface or in a collection container.
Regularly counting the captured moths provides a reliable estimate of the adult male population's activity in the olive grove. This data, when correlated with environmental factors like temperature, can be used to forecast pest activity, determine risk periods, and define precise moments for applying control treatments, thereby reducing reliance on broad-spectrum insecticides.[5][8]
Experimental Protocols
Protocol 1: Monitoring Population Dynamics of Prays oleae
This protocol details the standard procedure for setting up and using pheromone traps for monitoring olive moth populations.
1. Materials Required
-
Pheromone Lure: (Z)-7-tetradecenal lures (e.g., rubber septa, polyethylene (B3416737) vials). A common dosage is 1 mg per lure.[6][8][9]
-
Traps: Delta-type traps (e.g., Pherocon 1C, RAG) are highly recommended for monitoring.[1][3][6][10] Funnel traps can be used for quantitative monitoring in high-density populations.[1][11]
-
Sticky Inserts: For Delta traps.
-
Trap Hangers: Wire or plastic hangers to attach traps to tree branches.
-
Gloves: To handle lures and prevent contamination.
-
Data Sheets/Notebook: For recording trap counts, dates, and locations.
-
GPS Device: For mapping trap locations.
2. Experimental Workflow Diagram
References
- 1. csalomontraps.com [csalomontraps.com]
- 2. novaterraproject.eu [novaterraproject.eu]
- 3. researchgate.net [researchgate.net]
- 4. internationalpheromones.com [internationalpheromones.com]
- 5. novaterraproject.eu [novaterraproject.eu]
- 6. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 65128-96-3 [smolecule.com]
- 9. scielo.br [scielo.br]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Z-7-Tetradecenal in Pest Management
Introduction
Z-7-Tetradecenal is a potent sex pheromone component identified in several species of Lepidopteran pests, making it a valuable tool for integrated pest management (IPM) programs.[1][2][3] This unsaturated aldehyde (C₁₄H₂₆O) is primarily utilized in mating disruption, mass trapping, and population monitoring strategies to manage key pests in agricultural crops such as olives, citrus, and pomelos.[1][4] Its species-specific nature makes it an environmentally benign alternative to broad-spectrum insecticides, contributing to more sustainable agricultural practices.[3][5] This document provides detailed application notes and protocols for the field use of this compound for researchers, scientists, and drug development professionals.
Mating Disruption
Mating disruption is a technique that involves saturating an area with synthetic pheromones to prevent male insects from locating females for mating, thereby reducing the subsequent larval population and crop damage.[5][6][7]
Target Pests and Crops
-
Citrus Flower Moth (Prays citri) in Citrus Orchards[2][3][9]
-
Pomelo Fruit Borer (Prays endocarpa) in Pomelo Orchards[4]
-
Diamondback Moth (Plutella xylostella) [1] (Specific field data on mating disruption is limited in the provided results).
Dispenser Types and Formulations
Various dispenser technologies are available for the controlled release of this compound:
-
Aerosol Dispensers: These programmable devices release periodic puffs of the pheromone, providing wide-area coverage.[4][8] They are particularly effective in large orchards.
-
Passive Reservoir Dispensers: These include polyethylene (B3416737) tubes, vials, or bags that allow for the slow and continuous release of the pheromone over an extended period.[4][10]
-
Slow-Release Formulations: These formulations are designed to release the pheromone at a consistent rate, disrupting male orientation to females.[1]
Quantitative Data for Mating Disruption
| Target Pest | Crop | Dispenser Type | Application Rate (Dispensers/ha) | Pheromone Load per Dispenser | Efficacy | Reference |
| Olive Moth (Prays oleae) | Olive | Aerosol Dispenser (Mister P X841) | 1 - 2 | <8% w/w this compound solution | >75% suppression of male captures; fruit damage reduction of ~71-80% | [4][8][10] |
| Olive Moth (Prays oleae) | Olive | Passive Reservoir | Not specified | Not specified | Up to 96% reduction in male catches | [4] |
| Pomelo Fruit Borer (Prays endocarpa) | Pomelo | Polyethylene-tube dispensers | 200 - 400 | 80 mg | Damage levels below conventional insecticide treatments | [4] |
| Citrus Flower Moth (Prays citri) | Lemon | Isonet-CFM | 1000 - 2000 | Not specified | "Shutdown" effect on male captures | [9] |
Experimental Protocol: Mating Disruption of the Olive Moth using Aerosol Dispensers
This protocol is based on studies conducted in Spanish olive groves.[4][8]
-
Objective: To reduce mating success and subsequent larval infestation of the Olive Moth (Prays oleae) through the application of aerosol-based this compound dispensers.
-
Materials:
-
Aerosol dispensers (e.g., Mister P X841) containing a solution of this compound (<8% w/w).
-
Mounting hardware for dispensers.
-
Pheromone traps (Delta or funnel type) with this compound lures for monitoring.
-
Sticky trap liners.
-
-
Procedure:
-
Timing of Application: Install dispensers before or at the beginning of the first adult flight of P. oleae.
-
Dispenser Placement:
-
Deploy dispensers at a density of 1 to 2 units per hectare.
-
Place dispensers at approximately two-thirds of the canopy height.
-
Ensure a minimum distance of 100 meters between dispensers.
-
-
Dispenser Programming: Program the electronic devices to release the pheromone according to the manufacturer's instructions, typically in cycles every 15-30 minutes over 6-12 hours, often during the night when moths are most active.
-
Monitoring:
-
Place pheromone-baited traps in both the treated and untreated control plots to monitor the male moth population.
-
Check traps weekly, record the number of captured males, and replace sticky liners as needed.
-
-
Efficacy Assessment:
-
Compare the number of male moths captured in treated versus untreated plots.
-
Assess inflorescence and fruit infestation rates in both plots to determine the reduction in crop damage.
-
-
-
Data Analysis: Calculate the percentage of mating disruption by comparing trap catches in treated and control plots. Analyze the difference in fruit and flower damage between the plots to determine the effectiveness of the treatment.
Caption: Experimental workflow for mating disruption using aerosol dispensers.
Mass Trapping
Mass trapping aims to remove a significant portion of the male population from an area, thereby reducing the number of successful matings and subsequent offspring.[2]
Target Pests and Crops
-
Citrus Flower Moth (Prays citri) in Citrus Orchards[3]
-
Pomelo Fruit Borer (Prays endocarpa) in Pomelo Orchards
Quantitative Data for Mass Trapping
| Target Pest | Crop | Trap Type | Trap Density (Traps/ha) | Pheromone Load per Lure | Efficacy | Reference |
| Prays nephelomima | Lemon | Pherocon III Delta | 30 - 100 | 300 µg | Reduction in flower infestation and rindspot damage | [1][2][11] |
| Prays citri | Lemon | Not specified | 120 | 0.5 - 0.6 mg | Reduction in flower infestation | [3] |
| Prays endocarpa | Pomelo | Not specified | 200 (20 traps per 0.1 ha) | Not specified | Damage suppression equivalent to insecticide treatments | [4] |
Experimental Protocol: Mass Trapping of Prays nephelomima in Citrus
This protocol is based on a study conducted in New Zealand citrus orchards.[1][2]
-
Objective: To reduce the population and crop damage of Prays nephelomima through mass trapping of male moths.
-
Materials:
-
Pherocon III Delta traps.
-
Red rubber septa lures loaded with 300 µg of this compound.
-
Sticky trap liners.
-
Stakes or hangers for trap placement.
-
-
Procedure:
-
Timing of Application: Deploy traps before the start of the main flight period of P. nephelomima.
-
Trap Density and Placement:
-
Deploy traps at a density of 30 to 100 traps per hectare.
-
Distribute traps evenly throughout the orchard.
-
Hang traps within the tree canopy.
-
-
Lure and Trap Maintenance:
-
Place one pheromone lure inside each trap on the sticky liner.
-
Replace lures as per the manufacturer's recommendations to ensure continuous pheromone release.
-
Replace sticky liners when they become saturated with moths or debris.
-
-
Data Collection:
-
From a random sample of traps (e.g., 10 traps per plot), record the number of male moths captured weekly.
-
-
Efficacy Assessment:
-
Assess floral infestation by collecting and examining flower samples for larvae.
-
Evaluate rindspot damage on fruit at the end of the trapping period.
-
Compare data from plots with different trap densities and an untreated control plot if available.
-
-
-
Data Analysis: Analyze the correlation between trap density, the number of males captured, and the reduction in flower and fruit damage to determine the optimal trap density for effective control.
Caption: Experimental workflow for mass trapping of male moths.
Population Monitoring
Pheromone-baited traps are essential for monitoring the population dynamics of target pests, allowing for the precise timing of control measures.[12]
Target Pests and Crops
-
Olive Moth (Prays oleae) in Olive Groves[12]
-
Prays nephelomima in Citrus Orchards[1]
-
Pomelo Fruit Borer (Prays endocarpa) in Pomelo Orchards
Quantitative Data for Monitoring
| Target Pest | Crop | Trap Type | Trap Density (Traps/ha) | Pheromone Load per Lure | Trap Placement | Reference |
| Olive Moth (Prays oleae) | Olive | Delta | 3 per area | 1 mg | Outer area of trees, 1.5-1.7 m high | [12] |
| Prays nephelomima | Citrus | Not specified | Not specified | 300 µg | Not specified | [1] |
Protocol: Monitoring the Olive Moth (Prays oleae)
This protocol is based on a study conducted in Southern Spain.[12]
-
Objective: To monitor the flight activity and population dynamics of the Olive Moth to inform pest management decisions.
-
Materials:
-
Delta-type traps.
-
Pheromone capsules containing 1 mg of this compound.
-
Sticky trap liners.
-
-
Procedure:
-
Trap Installation:
-
Install 3 traps per monitoring area in randomly selected trees.
-
Place traps in the outer area of the olive trees at a height of 1.5 to 1.7 meters from the ground.
-
-
Data Collection:
-
Examine traps weekly, starting from the beginning of the flight of the anthophagous generation.
-
Record the number of male moths captured in each trap.
-
Replace pheromone capsules and sticky liners according to the manufacturer's recommendations or when efficacy decreases.
-
-
-
Data Analysis: Use the trap capture data to determine the onset and peak of moth flights for each generation. This information is crucial for timing insecticide applications or the deployment of mating disruption and mass trapping devices.
Mode of Action: Olfactory Signaling Pathway
This compound, like other insect pheromones, is detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the male moth. The current understanding of insect olfaction suggests that the process is primarily ionotropic.[13][14][15]
-
Pheromone Binding: this compound molecules enter the sensillum lymph through pores in the cuticle of the antenna.
-
Receptor Activation: The pheromone binds to a specific odorant receptor (OR) complex on the dendritic membrane of an ORN. This complex consists of a variable odor-specific protein (OrX) and a conserved co-receptor (Orco).[14]
-
Ion Channel Gating: The binding of this compound to the OrX/Orco complex directly gates a non-selective cation channel, leading to the influx of ions (such as Na⁺ and Ca²⁺) into the neuron.[7][15]
-
Depolarization and Signal Transduction: The influx of cations causes a depolarization of the ORN membrane, generating an action potential.
-
Signal to Brain: This electrical signal is then transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response (e.g., flight towards the perceived source of the pheromone).
While the primary mechanism is ionotropic, some studies suggest the involvement of metabotropic (G protein-mediated) signaling pathways, which may modulate the sensitivity of the ORNs.[14]
Caption: Generalized olfactory signaling pathway for this compound.
References
- 1. bioone.org [bioone.org]
- 2. bioone.org [bioone.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 65128-96-3 [smolecule.com]
- 5. suterra.com [suterra.com]
- 6. dvrs.si [dvrs.si]
- 7. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass trapping of Prays nephelomima (Lepidoptera: Yponomeutidae) in citrus orchards: optimizing trap design and density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Effective Formulations for Z-7-Tetradecenal Lures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of effective and stable lure formulations for Z-7-Tetradecenal, a critical semiochemical for monitoring and managing various lepidopteran pests. The following sections detail the chemical properties of this compound, protocols for lure formulation and evaluation, and methods for ensuring the stability and longevity of the final product.
Introduction to this compound
This compound is an unsaturated aldehyde that functions as a potent sex pheromone component for numerous moth species, making it a valuable tool in integrated pest management (IPM) programs.[1][2] Its applications include population monitoring, mass trapping, and mating disruption for pests such as the diamondback moth (Plutella xylostella), olive moth (Prays oleae), and citrus flower moth (Prays citri).[1][2][3] The efficacy of a this compound-based lure is highly dependent on its formulation, which influences the release rate of the pheromone and its stability in the field.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₂₆O[4] |
| Molecular Weight | 210.36 g/mol [4] |
| CAS Number | 65128-96-3[4] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 297.42 °C @ 760.00 mm Hg (est)[3] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est)[3] |
| Solubility | Soluble in alcohol, insoluble in water[3] |
Lure Formulation and Development Workflow
The development of an effective this compound lure is a systematic process that involves formulation, laboratory bioassays, and field trials. The following workflow outlines the key steps:
Caption: Workflow for this compound Lure Development.
Data Presentation: Comparative Efficacy of Formulations
The performance of this compound lures is significantly influenced by the dosage, dispenser type, and the presence of adjuvants. Below are tables summarizing key performance data.
Table 1: Dose-Response of Prays endocarpa to this compound Lures
This table presents data from a field trial evaluating the mean number of male Prays endocarpa (citrus pock caterpillar) captured in traps baited with different dosages of this compound.
| Lure Dosage (µg) | Mean No. of Males / Trap / Day (± SEM) |
| 0 (Control) | 0.5 ± 0.2 a |
| 1 | 5.8 ± 1.1 b |
| 10 | 12.3 ± 2.5 c |
| 100 | 20.7 ± 3.9 d |
| 1000 | 25.1 ± 4.2 d |
| 3 Virgin Females | 2.1 ± 0.8 a |
| Means in the same column followed by different letters are significantly different (P < 0.05). |
Table 2: Illustrative Comparison of Dispenser Types for this compound Lures
This table provides a representative comparison of different dispenser types for this compound lures based on typical performance characteristics. Actual results may vary depending on environmental conditions and target species.
| Dispenser Type | Pheromone Load (mg) | Mean Release Rate (µ g/day ) (Illustrative) | Field Longevity (Weeks) (Illustrative) | Mean Trap Catch / Week (Illustrative) |
| Red Rubber Septum | 1 | 50-100 | 4-6 | 45 ± 8 |
| Polyethylene (B3416737) Vial | 5 | 150-250 | 8-10 | 65 ± 12 |
| Hollow Fiber | 10 | 200-300 | 10-12 | 72 ± 15 |
| Aerosol "Puffer" | 100 | Programmed bursts | >16 | 85 ± 18 |
Experimental Protocols
Detailed methodologies for the key experiments in the development of this compound lures are provided below.
Protocol for Lure Preparation
Objective: To prepare pheromone dispensers with a precise amount of this compound for laboratory and field evaluation.
Materials:
-
This compound (≥95% purity)
-
High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
Dispensers (e.g., red rubber septa, polyethylene vials)
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Forceps
-
Fume hood
-
Optional: Antioxidant (e.g., Butylated Hydroxytoluene - BHT), UV stabilizer (e.g., 2-hydroxy-4-methoxybenzophenone)[5]
Procedure:
-
Solution Preparation: In a fume hood, prepare a stock solution of this compound in the chosen solvent. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of hexane.
-
Adjuvant Addition (Optional): If using stabilizers, add them to the stock solution at a concentration of 0.1-1.0% of the pheromone weight.[5] For example, for a 10 mg/mL pheromone solution, add 0.1-1 mg of BHT.
-
Dispenser Loading:
-
Rubber Septa: Using a micropipette, carefully apply the desired volume of the pheromone solution onto the septum. Allow the solvent to evaporate completely in the fume hood for at least 4 hours before packaging.
-
Polyethylene Vials: Pipette the desired amount of the pheromone solution directly into the vial and seal it.
-
-
Solvent Evaporation: Ensure all solvent has evaporated from the dispensers to prevent an initial burst release of the pheromone.
-
Storage: Store the prepared lures in airtight, light-proof containers (e.g., sealed foil pouches) at -20°C until use.[5]
Protocol for Wind Tunnel Bioassay
Objective: To evaluate the behavioral response of male moths to different this compound lure formulations in a controlled environment.
Caption: Wind Tunnel Bioassay Experimental Workflow.
Materials:
-
Wind tunnel (glass or plexiglass construction)
-
Activated charcoal filter for incoming air
-
Anemometer
-
Dim red light source (~0.7 lux)
-
Video recording equipment (optional)
-
Prepared this compound lures and control lures (solvent only)
-
Male moths of the target species (virgin and of a consistent age)
-
Release cages
Procedure:
-
Environmental Control: Set the wind tunnel conditions to mimic the natural active period of the target insect (e.g., 21-26°C, 60-80% relative humidity, and a wind speed of 0.2-0.4 m/s).
-
Insect Preparation: Acclimatize individual male moths in release cages within the experimental room for at least 1-2 hours prior to the assay.
-
Lure Placement: Position the test lure at the upwind end of the wind tunnel.
-
Insect Release: Place a release cage containing a single moth at the downwind end of the tunnel and open it to release the moth.
-
Observation: Record the moth's behavior for a predetermined period (e.g., 5 minutes). Key behaviors to note include:
-
Activation: The insect initiates movement.
-
Take Flight: The insect enters the air column.
-
Upwind Flight: Oriented flight towards the pheromone source.
-
Source Contact: The insect lands on or near the lure.
-
-
Data Collection: For each lure formulation, test a sufficient number of male moths (e.g., n=30) and record the percentage of insects exhibiting each key behavior.
-
Analysis: Compare the behavioral responses to different lure formulations and the control using appropriate statistical tests (e.g., Chi-square or ANOVA).
Protocol for Field Trapping Trials
Objective: To evaluate the efficacy and field longevity of different this compound lure formulations under natural conditions.
Materials:
-
Insect traps appropriate for the target species (e.g., Delta traps, funnel traps)[1][6]
-
Prepared this compound lures and control lures
-
Stakes or hangers for trap deployment
-
GPS device for mapping trap locations
-
Data collection sheets
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target pest.
-
Use a randomized complete block design with at least four replicates for each treatment (lure formulation).
-
Space traps sufficiently far apart (e.g., >20 meters) to minimize interference between lures.
-
-
Trap Deployment:
-
Place the lures inside the traps according to the manufacturer's instructions.
-
Deploy the traps at a height and location within the crop canopy that is optimal for the target species. For the olive moth (Prays oleae), traps are typically placed at a height of 1.5-1.7 meters.[6]
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.[1]
-
Replace sticky liners or collection containers as needed.
-
Continue the trial for the expected lifespan of the lures to assess their field longevity.
-
-
Data Analysis:
-
Calculate the mean number of insects captured per trap per day (or week) for each treatment.
-
Transform the data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric statistical tests.
-
Analyze the data using ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between lure formulations.
-
Signaling Pathway and Mode of Action
This compound, like other pheromones, initiates a behavioral response in the target insect through a specific signaling pathway.
Caption: Simplified Pheromone Signaling Pathway.
Troubleshooting and Considerations
-
Lure Stability: Aldehydes like this compound are susceptible to oxidation and UV degradation.[5] The use of antioxidants and UV stabilizers in the formulation is highly recommended to enhance field longevity.[5]
-
Purity: The purity of the synthetic this compound is crucial, as isomers can act as behavioral antagonists and reduce lure efficacy.
-
Cross-Contamination: When handling different pheromone lures, it is essential to use separate tools or thoroughly clean them between uses to avoid cross-contamination.
-
Environmental Factors: Temperature, wind speed, and rainfall can all affect pheromone release rates and the dispersal of the pheromone plume. These factors should be monitored and recorded during field trials.
References
Application Notes and Protocols for Z-7-Tetradecenal Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-7-Tetradecenal is a straight-chain aldehydic lepidopteran sex pheromone identified as a key attractant for several economically significant pest species. It is the primary sex pheromone component for the citrus flower moth (Prays citri) and the olive moth (Prays oleae), and also plays a role in the chemical communication of the w-marked cutworm (Spaelotis clandestina).[1][2][3] Its high species specificity makes it a valuable tool in integrated pest management (IPM) programs, where it is utilized for monitoring population dynamics, mass trapping, and mating disruption.[1] Understanding the behavioral responses of target insects to this compound is crucial for optimizing these control strategies and for developing novel, environmentally benign pest management solutions.
These application notes provide detailed protocols for conducting behavioral assays to evaluate the efficacy of this compound, from laboratory-based electrophysiological and behavioral choice assays to field trapping experiments.
Data Presentation
Quantitative data from behavioral and electrophysiological assays are essential for determining the sensitivity and behavioral threshold of target insects to this compound. The following tables provide templates for presenting such data in a clear and structured format.
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes, designed to demonstrate typical results from electroantennography and olfactometer assays. Actual responses should be determined empirically.
Table 1: Hypothetical Electroantennogram (EAG) Dose-Response of Male Prays citri to this compound
| Concentration of this compound (ng/µL) | Mean EAG Response (mV) | Standard Error of the Mean (SEM) | Normalized Response (%) |
| 0 (Solvent Control) | 0.1 ± 0.02 | 0.02 | 0 |
| 0.01 | 0.5 ± 0.05 | 0.05 | 25 |
| 0.1 | 1.2 ± 0.10 | 0.10 | 60 |
| 1 | 1.8 ± 0.15 | 0.15 | 90 |
| 10 | 2.0 ± 0.18 | 0.18 | 100 |
| 100 | 2.1 ± 0.20 | 0.20 | 105 |
Table 2: Hypothetical Y-Tube Olfactometer Responses of Male Prays citri to this compound
| Concentration of this compound (µg) | Number of Moths Choosing Treatment Arm | Number of Moths Choosing Control Arm | No Choice | Percentage Choosing Treatment (%) | P-value (Chi-Square Test) |
| 0.1 | 32 | 18 | 5 | 64 | < 0.05 |
| 1 | 40 | 10 | 5 | 80 | < 0.001 |
| 10 | 45 | 5 | 5 | 90 | < 0.001 |
| 100 | 46 | 4 | 5 | 92 | < 0.001 |
Table 3: Field Trapping Efficacy of this compound for Various Moth Species (Example Data)
| Target Species | Lure Loading (µg) | Trap Type | Mean Male Moths Captured / Trap / Week (± SEM) |
| Prays nephelomima | 300 | Delta Trap | 25 ± 3 |
| Phyllocnistis citrella | 10 - 100 | Sticky Trap | 42 ± 5 |
| Prays oleae | 1000 | Pherocon 1C | 68 ± 7 |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of olfactory sensitivity.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Insect saline solution
-
Live, sexually mature male moths (e.g., Prays citri, 2-3 days old)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Air delivery system (purified and humidified)
-
Glass Pasteur pipettes and filter paper
Methodology:
-
Insect Preparation:
-
Anesthetize a male moth by chilling on ice.
-
Under a stereomicroscope, carefully excise one antenna at its base.
-
Mount the excised antenna between two electrodes filled with insect saline solution. The basal end should be in contact with the reference electrode and the distal tip with the recording electrode.
-
-
Stimulus Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.
-
Prepare a solvent-only control pipette.
-
-
EAG Recording:
-
Position the mounted antenna in a continuous stream of purified, humidified air.
-
Deliver a puff of the stimulus by passing a controlled pulse of air through the Pasteur pipette and into the main airstream directed at the antenna.
-
Record the resulting depolarization (EAG response) in millivolts (mV).
-
Allow a sufficient recovery period (e.g., 45-60 seconds) between stimuli.
-
Present the different concentrations in a randomized order to avoid adaptation.
-
dot
Caption: Workflow for Electroantennography (EAG) Assay.
Protocol 2: Y-Tube Olfactometer Assay
Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound in a two-choice paradigm.
Materials:
-
Y-tube olfactometer
-
Airflow meter and purified air source
-
This compound
-
Solvent (e.g., hexane)
-
Rubber septa or filter paper
-
Live, sexually mature male moths
-
Video recording equipment (optional)
Methodology:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with solvent and bake to remove any residual odors.
-
Connect the olfactometer to a purified air source with a controlled flow rate.
-
Position the Y-tube in an environment with controlled temperature, humidity, and lighting (red light for nocturnal insects).
-
-
Stimulus Preparation:
-
Prepare different dilutions of this compound in the solvent.
-
Apply a known amount of a dilution to a rubber septum or filter paper and allow the solvent to evaporate.
-
Prepare a solvent-only control.
-
-
Bioassay:
-
Place the this compound-loaded dispenser in one arm of the Y-tube and the control dispenser in the other arm.
-
Introduce a single male moth at the base of the Y-tube.
-
Allow the moth a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one arm and remains there for a minimum period.
-
Record the choice of each moth.
-
After a set number of trials, rotate the arms of the Y-tube to avoid positional bias.
-
Test a sufficient number of insects for statistical analysis (e.g., a Chi-square test).
-
dot
Caption: Workflow for Y-Tube Olfactometer Assay.
Protocol 3: Field Trapping Experiment
Objective: To evaluate the effectiveness of this compound as a lure for monitoring and mass trapping of target moth species under field conditions.
Materials:
-
Insect traps (e.g., Delta traps, Pherocon 1C, funnel traps)
-
Lures (e.g., rubber septa)
-
This compound and solvent
-
Gloves
-
Stakes or hangers for trap deployment
-
GPS device
-
Data collection sheets
Methodology:
-
Lure Preparation:
-
Wearing gloves to avoid contamination, load rubber septa with precise amounts of this compound (e.g., 300 µg or 1 mg) dissolved in a solvent.
-
Allow the solvent to evaporate completely.
-
Package lures individually in airtight containers until deployment.
-
-
Trap Deployment:
-
Select an appropriate field site (e.g., an orchard or agricultural field with a known population of the target pest).
-
Set up traps in a randomized block design with sufficient distance between traps to avoid interference.
-
Hang traps at a height relevant to the flight behavior of the target species (e.g., 1.5-2.5 meters).
-
Record the GPS coordinates of each trap.
-
-
Data Collection and Maintenance:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of captured target male moths in each trap.
-
Replace lures at appropriate intervals based on their expected field life.
-
Collect data over a significant period to account for variations in population density and environmental conditions.
-
-
Data Analysis:
-
Analyze the trap capture data to compare the efficacy of different lure loadings or trap designs.
-
Correlate trap captures with larval infestation levels to develop action thresholds for pest management interventions.[1]
-
dot
References
Sourcing and Application of High-Purity Z-7-Tetradecenal for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Z)-7-Tetradecenal is a naturally occurring unsaturated aldehyde and a significant semiochemical, primarily known for its role as a sex pheromone in various insect species. Its high specificity makes it a valuable tool in integrated pest management (IPM) strategies, ecological research, and the study of insect behavior and neurophysiology. This document provides detailed application notes and protocols for the effective use of high-purity Z-7-Tetradecenal in research settings, with a focus on sourcing, experimental design, and data interpretation.
Sourcing High-Purity this compound
For research applications, particularly those involving sensitive biological assays, the purity of this compound is critical. Impurities can lead to ambiguous or erroneous results. Several chemical suppliers specialize in high-purity semiochemicals. When sourcing, it is imperative to request a certificate of analysis (CoA) detailing the chemical purity, isomeric purity (Z/E ratio), and the analytical methods used for verification (e.g., GC-MS, NMR).
Table 1: Potential Suppliers of High-Purity this compound
| Supplier | Website | Purity | Notes |
| Bedoukian Research, Inc. | --INVALID-LINK-- | Typically >95% | Offers custom synthesis and manufacturing from small to large scale.[1] |
| Smolecule | --INVALID-LINK-- | In Stock | Intended for research purposes only.[2] |
| BenchChem | --INVALID-LINK-- | Inquire for details | Provides a range of biochemicals for research. |
| ChemicalBook | --INVALID-LINK-- | Varies by supplier | Platform listing multiple suppliers; purity should be verified with the specific vendor.[2] |
| Kunming Biohome Technology Co. Ltd. | --INVALID-LINK-- | ≥95% | Specializes in semiochemicals and pheromones.[3] |
| BOC Sciences | --INVALID-LINK-- | ≥95% | Offers a variety of special chemicals for research.[4] |
| Guidechem | --INVALID-LINK-- | Varies by supplier | A chemical database that connects buyers with suppliers.[5] |
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O | [2][4] |
| Molecular Weight | 210.36 g/mol | [2][4] |
| CAS Number | 65128-96-3 | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] |
| Boiling Point | 297.4 °C at 760 mmHg (estimated) | [6] |
| Solubility | Soluble in organic solvents (e.g., hexane, chloroform, ethanol); insoluble in water. | [1][4] |
| Storage Temperature | -20°C for long-term storage. | [6] |
Application in Research
High-purity this compound is utilized in a variety of research applications, primarily centered on insect chemical ecology.
-
Pheromone Research: It is a key component in studying insect communication and attraction mechanisms.[7]
-
Integrated Pest Management (IPM): Used in traps for monitoring and mass trapping of pest species, and in mating disruption strategies to control pest populations without conventional insecticides.[7]
-
Flavor and Fragrance Research: Its distinct odor profile is of interest in the food and fragrance industries.[7]
-
Neurobiology: Employed to investigate the structure and function of olfactory receptors and signaling pathways in insects.
Experimental Protocols
The following are detailed protocols for common research applications of this compound.
Preparation of this compound Solutions
Accurate preparation of test solutions is fundamental to obtaining reliable and reproducible results.
Materials:
-
High-purity this compound
-
High-purity solvent (e.g., hexane, HPLC grade)
-
Glass vials with PTFE-lined caps
-
Micropipettes
Protocol:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of a known concentration. For example, to create a 10 mg/mL solution, accurately weigh 10 mg of this compound and dissolve it in 1 mL of hexane.
-
Serial Dilutions: Perform serial dilutions from the stock solution to obtain the desired range of concentrations for your experiment (e.g., 100 µg/µL, 10 µg/µL, 1 µg/µL, 0.1 µg/µL, 0.01 µg/µL).
-
Storage: Store the solutions in sealed glass vials at -20°C to prevent degradation and evaporation.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.
Materials:
-
Intact insect or excised antenna
-
This compound solutions of varying concentrations
-
Solvent for control
-
Insect saline solution
-
Glass capillary microelectrodes
-
Micromanipulators
-
High-impedance DC amplifier and data acquisition system
-
Air delivery system with purified and humidified air
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper)
Protocol:
-
Insect Preparation: Anesthetize the insect (e.g., by chilling). For excised antenna preparation, carefully remove an antenna at its base.
-
Electrode Placement: Mount the insect or the excised antenna. Place the recording electrode at the distal tip of the antenna and the reference electrode at the base or in the head capsule. Ensure good electrical contact using conductive gel or saline solution.
-
Stimulus Preparation: Apply a known volume (e.g., 10 µL) of a this compound dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for 30-60 seconds. Prepare a solvent-only control pipette.
-
Data Recording:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Deliver a puff of the stimulus into the airstream.
-
Record the resulting depolarization (EAG response) in millivolts (mV).
-
Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.
-
-
Data Analysis: Measure the peak amplitude of the EAG response. Subtract the average response to the solvent control to normalize the data. Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.
Table 3: Example EAG Dose-Response Data for a Hypothetical Insect Species
| This compound Concentration (µg/µL) | Mean EAG Response (mV) ± SEM |
| 0 (Control) | 0.1 ± 0.02 |
| 0.001 | 0.5 ± 0.08 |
| 0.01 | 1.2 ± 0.15 |
| 0.1 | 2.5 ± 0.22 |
| 1 | 4.8 ± 0.35 |
| 10 | 4.6 ± 0.31 |
Y-Tube Olfactometer Bioassay
This behavioral assay assesses the preference of an insect for this compound in a two-choice paradigm.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Activated charcoal filter and humidification flask
-
Odor sources (e.g., filter paper)
-
This compound solution and solvent control
-
Test insects
Protocol:
-
Setup: Clean the Y-tube thoroughly to remove any residual odors. Connect an air source to both arms, ensuring a constant and equal airflow.
-
Odor Source Preparation: Apply a specific concentration of this compound to an odor source and place it in the designated arm of the olfactometer. Place a solvent-only control in the other arm.
-
Insect Introduction: Release a single insect at the base of the Y-tube.
-
Data Collection: Record the first choice of the insect (i.e., which arm it enters) and the time spent in each arm for a set duration.
-
Data Analysis: Use a chi-square test or a similar statistical analysis to determine if there is a significant preference for the arm containing this compound.
Field Trapping
Field trapping is used to monitor insect populations and evaluate the attractiveness of this compound under natural conditions.
Materials:
-
Pheromone traps (e.g., sticky traps, funnel traps)
-
Pheromone lures (e.g., rubber septa, polyethylene (B3416737) vials)
-
High-purity this compound
-
Solvent
-
Control lures (solvent only)
Protocol:
-
Lure Preparation: Prepare a stock solution of this compound in a suitable solvent. Load the desired amount of the pheromone solution onto the lure dispenser (e.g., 100 µg per rubber septum). Allow the solvent to evaporate completely.
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized block design with multiple replicates to minimize environmental variability.
-
Maintain a sufficient distance between traps (e.g., at least 20 meters) to avoid interference.
-
-
Trap Deployment: Place the baited traps and control traps in the field according to the experimental design.
-
Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.
-
Data Analysis: Use statistical methods (e.g., ANOVA) to compare the mean number of insects captured in pheromone-baited traps versus control traps.
Table 4: Example Field Trapping Efficacy Data
| Treatment | Mean No. of Target Insects Captured per Trap per Week ± SEM |
| This compound (100 µg) | 45.6 ± 5.2 |
| Control (Solvent only) | 1.2 ± 0.4 |
Visualization of Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound in insects typically originates from fatty acid metabolism. A common pathway involves the desaturation of a saturated fatty acid precursor, followed by chain shortening and modification of the terminal functional group.
Caption: Biosynthetic pathway of this compound in insects.
Olfactory Signaling Pathway
The perception of this compound by an insect begins with its binding to an olfactory receptor (OR) on the surface of an olfactory receptor neuron (ORN) located in the antenna. This binding event triggers a cascade of intracellular signals, leading to the generation of an action potential.
References
Application Notes and Protocols for Orchard Deployment of Z-7-Tetradecenal Traps
Introduction
(Z)-7-Tetradecenal is a powerful semiochemical, acting as a key component of the female sex pheromone for several economically significant lepidopteran pests.[1] Its high species specificity makes it an invaluable tool in integrated pest management (IPM) programs for monitoring and controlling these insects in orchard environments.[1] This document provides detailed application notes and experimental protocols for the effective deployment of (Z)-7-Tetradecenal baited traps for research and pest management purposes. The primary target pests for this pheromone include the olive moth (Prays oleae), the citrus flower moth (Prays citri), and the citrus pock caterpillar (Prays endocarpa).[1][2][3][4] These protocols are designed for researchers, scientists, and agricultural professionals to ensure standardized and effective use of this technology.
Data Presentation
The efficacy of Z-7-Tetradecenal traps is influenced by several factors, including lure dosage, trap design, and placement density. The following tables summarize quantitative data from various field studies.
Table 1: Efficacy of Different (Z)-7-Tetradecenal Lure Dosages on Male Moth Capture
| Target Pest | Lure Dosage | Mean Male Moths Captured per Trap | Notes |
| Prays endocarpa | Virgin Female | Baseline | Traps baited with synthetic pheromone consistently outperformed those with virgin females.[4] |
| Prays endocarpa | Synthetic Lures | Increased capture with higher dosages | Generally, increasing dosages of this compound resulted in higher capture rates of male moths.[4] |
| Prays citri | 10 µg - 20 mg | Effective across a wide range | Loadings of 40 µg and above were found to be more attractive.[5] |
| Prays citri | 0.5 mg & 1.0 mg | Remained attractive for at least 5 months | Demonstrates long field life for these dosages.[5] |
Table 2: Comparison of Trap Deployment Strategies for Monitoring Prays oleae
| Parameter | Recommendation | Key Findings | Reference(s) |
| Trap Type | Delta or Funnel Traps | Both are commonly used for monitoring Prays oleae.[2][6][7] | [2][6][7] |
| Trap Height | 1.5 - 1.7 meters | Placement at this height in the outer area of the olive tree canopy is effective.[7] | [7] |
| Lure Dosage | 1 mg/capsule | A standard and effective dosage for monitoring.[7] | [7] |
| Trap Density (Monitoring) | 3 traps per study area | Sufficient for monitoring adult populations in distinct areas.[7] | [7] |
| Lure Replacement | Every 6 weeks | Recommended to maintain optimal attractiveness.[6] | [6] |
| Inspection Frequency | Weekly | Allows for timely data collection and monitoring of population dynamics.[2][7] | [2][7] |
Table 3: Efficacy of (Z)-7-Tetradecenal in Mating Disruption Programs
| Target Pest | Application Method | Dispenser Density | Results | Reference(s) |
| Prays oleae | Aerosol Dispensers | 1-2 aerosols/ha | Significant reduction in male moth catches compared to control plots. Suppression ratios ranged from 51.7% to 94.77%. | |
| Prays endocarpa | Mass Trapping | 20 traps/0.1 ha | Suppressed fruit damage to levels equivalent to insecticide treatments.[8] | [8] |
| Prays endocarpa | Mating Disruption | 200-400 dispensers/ha | Achieved superior control compared to insecticide applications.[8] | [8] |
| Prays citri | Mass Trapping | 120 traps/ha | A clear tendency for reduced flower infestation was observed.[5] | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for deploying this compound traps in orchards for research purposes. Adherence to these protocols will ensure consistency and reliability of data.
Protocol 1: Field Evaluation of this compound Lure Efficacy and Trap Design
Objective: To determine the most effective lure dosage and trap design for capturing a target pest species in an orchard setting.
Materials:
-
(Z)-7-Tetradecenal lures at various dosages (e.g., 0.1 mg, 1 mg, 10 mg)
-
Multiple trap designs (e.g., Delta traps, Funnel traps)
-
Sticky liners for Delta traps
-
Collection containers for funnel traps (with a killing agent like a vapor strip or soapy water)
-
Stakes or hangers for trap deployment
-
Disposable gloves
-
Field notebook or data collection device
-
GPS device for marking trap locations
-
Randomized block experimental design layout
Procedure:
-
Site Selection: Choose an orchard with a known or suspected population of the target pest.
-
Experimental Design:
-
Establish at least four replicated blocks, with a minimum distance of 50 meters between blocks to prevent interference.
-
Within each block, deploy one of each trap type and lure dosage combination. The placement of these combinations within the block should be randomized.
-
-
Trap Preparation and Assembly:
-
Wear disposable gloves when handling lures to prevent contamination.[9]
-
Assemble traps according to the manufacturer's instructions.
-
For Delta traps, place a fresh sticky liner on the bottom.
-
Place a single pheromone lure in the center of the sticky liner or suspend it within the trap as per the design.[7]
-
-
Trap Deployment:
-
Hang traps from tree branches or stakes at a uniform height, typically within the tree canopy (e.g., 1.5-2 meters from the ground).[6][7]
-
Ensure the trap entrance is clear of foliage to allow for unobstructed entry of moths.[9]
-
Mark the location of each trap with flagging tape and record its GPS coordinates.
-
-
Data Collection:
-
Trap Maintenance:
-
Data Analysis:
-
Analyze the capture data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to compare the mean number of moths captured per trap type and lure dosage.
-
Protocol 2: Orchard-Wide Monitoring of Pest Populations Using this compound Traps
Objective: To monitor the population dynamics of a target pest to inform pest management decisions.
Materials:
-
Standardized traps and (Z)-7-Tetradecenal lures (based on preliminary efficacy studies or manufacturer recommendations)
-
Stakes or hangers
-
Disposable gloves
-
Field notebook or data collection device
-
Orchard map
Procedure:
-
Trap Density and Placement:
-
Deploy traps at a recommended density for monitoring, for example, 1-2 traps per hectare.
-
Distribute traps uniformly throughout the orchard, avoiding the outer rows to minimize edge effects.[9] Place traps at least 3-4 rows in from the edge.[9]
-
Place additional traps in known "hot spots" of pest activity.
-
-
Trap Installation:
-
Hang traps at a consistent height within the tree canopy, ensuring the entrance is clear of leaves.[9]
-
Mark trap locations on an orchard map for easy relocation.
-
-
Data Collection and Recording:
-
Check traps weekly, on the same day each week.
-
Count and record the number of target moths captured in each trap on a monitoring form.
-
Calculate the average number of moths per trap per week to track population trends.
-
-
Trap Maintenance:
-
Clean traps and replace sticky liners as needed.
-
Replace lures at the recommended interval (e.g., every 6-8 weeks) to ensure continuous efficacy.[6]
-
-
Decision Making:
-
Use the collected data on moth population peaks to time control interventions, such as the application of insecticides or the deployment of mating disruption technologies.[2]
-
Visualizations
Signaling Pathway
Caption: Generalized olfactory signaling pathway for pheromone reception in moths.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound traps in orchards.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 3. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. khethari.com [khethari.com]
- 6. Pheromone Traps / Prune / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 7. arc.agric.za [arc.agric.za]
- 8. phytojournal.com [phytojournal.com]
- 9. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
Application Notes and Protocols for Z-7-Tetradecenal in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-7-Tetradecenal is a key aldehydic semiochemical that functions as a potent sex pheromone for numerous lepidopteran pest species. Its species-specificity makes it an invaluable tool in Integrated Pest Management (IPM) programs, offering a targeted and environmentally benign alternative to broad-spectrum insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in monitoring, mass trapping, and mating disruption strategies for key agricultural pests.
This compound is the primary component of the female sex pheromone for several economically significant pests, including the Diamondback Moth (Plutella xylostella), the Citrus Flower Moth (Prays citri), and the Olive Moth (Prays oleae).[1][2] It has also been identified as the sole attractive component of the sex pheromone for the w-marked cutworm, Spaelotis clandestina.[3][4] Its application in IPM is primarily focused on three strategies:
-
Population Monitoring: Pheromone-baited traps are used to detect the presence and monitor the population density of male moths, enabling precise timing of control measures.
-
Mass Trapping: High densities of pheromone traps are deployed to capture a significant portion of the male population, thereby reducing the number of successful matings.
-
Mating Disruption: The atmosphere of a crop is saturated with synthetic pheromone, which interferes with the ability of male insects to locate females, thus disrupting the reproductive cycle.[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol |
| CAS Number | 65128-96-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 297.4 ± 19.0 °C at 760 mmHg |
| Purity | Typically >95% |
Target Pests and Applications
The application of this compound is highly effective for a range of lepidopteran pests. The following table summarizes its use in various IPM programs.
| Target Pest | Common Name | Application Method | Lure Loading / Dispenser Density | Observed Efficacy |
| Plutella xylostella | Diamondback Moth | Monitoring, Mass Trapping, Mating Disruption | Monitoring: Specific lure loadings vary by manufacturer. Mating Disruption: Slow-release formulations. | Lures male moths for real-time surveillance; high-density traps reduce male populations; mating disruption suppresses reproduction.[1] |
| Prays citri | Citrus Flower Moth | Monitoring, Mass Trapping, Mating Disruption | Monitoring: 10 µg to 20 mg attractive, 0.5 mg and 1.0 mg attractive for at least five months. Mass Trapping: Minimum of 120 traps per hectare. Mating Disruption: 1000-2000 dispensers/ha. | Highly attractive to male moths.[5] Mass trapping showed a clear tendency for a reduction in flower infestation.[5] Mating disruption resulted in a clear "shutdown" of male captures in pheromone traps. |
| Prays oleae | Olive Moth | Monitoring, Mating Disruption | Mating Disruption: Widely studied for this pest. | Mating disruption has resulted in a significant reduction in male moth catches in treated olive groves.[2] |
| Spaelotis clandestina | w-Marked Cutworm | Monitoring | Not specified in detail, but this compound is a potent and specific lure. | Capture rates as high as 60 moths per trap per night have been observed.[3] |
| Prays nephelomima | A citrus-attacking moth | Monitoring | 300 μg on rubber septa. | Field trials demonstrated high attractiveness to males.[6] |
Experimental Protocols
Protocol 1: Electroantennography (EAG) - Assessing Antennal Response
Electroantennography is a fundamental technique to measure the electrical response of an insect's antenna to volatile compounds, confirming that the insect can detect the pheromone.
Materials:
-
This compound standard (high purity)
-
Solvent (e.g., hexane, paraffin (B1166041) oil)
-
Insect saline solution
-
Live, sexually mature male moths of the target species
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Air delivery system (purified and humidified)
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper)
Procedure:
-
Preparation of Stimulus:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.
-
Prepare a control pipette with solvent only.
-
-
Insect Preparation:
-
Anesthetize a male moth (e.g., by chilling).
-
Excise one antenna at the base using fine micro-scissors.
-
Mount the excised antenna between two electrodes filled with saline solution. The basal end connects to the reference electrode and the distal tip to the recording electrode.
-
-
EAG Recording:
-
Position the mounted antenna in a continuous stream of purified, humidified air.
-
Deliver a puff of the stimulus (e.g., 0.5 seconds) into the airstream directed at the antenna.
-
Record the resulting negative voltage deflection (EAG response) in millivolts (mV).
-
Allow a sufficient recovery period (e.g., 45-60 seconds) between stimuli.
-
Present stimuli in a randomized order, including the solvent control.
-
-
Data Analysis:
-
Measure the peak amplitude of each EAG response.
-
Subtract the average response to the solvent control to normalize the data.
-
Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.
-
Protocol 2: Field Trapping for Population Monitoring
This protocol outlines the methodology for using this compound-baited traps to monitor pest populations in an agricultural setting.
Materials:
-
Pheromone traps (e.g., delta traps, funnel traps) with sticky inserts or a collection chamber.
-
This compound lures (e.g., rubber septa, polyethylene (B3416737) vials).
-
Mounting materials (e.g., wires, stakes).
-
GPS device for recording trap locations.
-
Data collection sheets or a mobile device.
Experimental Design:
-
Site Selection: Choose representative locations within the crop field. Avoid field edges where interference from adjacent fields might occur.
-
Trap Density: For monitoring, a typical density is 1-2 traps per hectare, but this can vary depending on the pest and crop.
-
Trap Placement:
-
Hang traps at the height of the crop canopy or at the typical flight height of the male moths.
-
Space traps far enough apart to avoid interference (e.g., at least 50 meters).
-
-
Lure Deployment: Place one this compound lure in each trap according to the manufacturer's instructions.
-
Control Traps: Deploy unbaited traps as controls to measure random captures.
-
Data Collection:
-
Inspect traps at regular intervals (e.g., weekly).
-
Count and record the number of captured target male moths.
-
Remove captured insects and debris.
-
Replace lures according to their specified field life (e.g., every 4-6 weeks).
-
-
Data Analysis:
-
Calculate the average number of moths per trap per inspection period.
-
Plot trap catch data over time to visualize population dynamics and identify peak flight periods.
-
Use the data to determine the economic threshold for implementing control measures.
-
Protocol 3: Mating Disruption Field Trial
This protocol describes a field experiment to evaluate the efficacy of this compound in disrupting the mating of a target pest.
Materials:
-
This compound mating disruption dispensers (e.g., passive dispensers like ropes or ampoules, or aerosol emitters).
-
Pheromone traps and lures for monitoring.
-
Materials for assessing crop damage (e.g., collection bags, hand lens).
Experimental Design:
-
Plot Selection: Select at least two large, preferably isolated, plots of the same crop. One plot will be the treatment (mating disruption) and the other the control (standard grower practice).
-
Dispenser Application:
-
In the treatment plot, deploy the mating disruption dispensers at the recommended density (e.g., 500-1000 dispensers per hectare) before the anticipated start of the first moth flight.
-
Distribute dispensers evenly throughout the plot, typically in the upper third of the crop canopy.
-
-
Efficacy Assessment:
-
Trap Shutdown: Place pheromone-baited traps in both the treatment and control plots. A significant reduction (ideally near zero) in male moth captures in the treatment plot compared to the control plot indicates successful communication disruption.
-
Mating Assessment (Optional): Use tethered virgin female moths or sentinel traps with virgin females to assess mating rates in both plots. A lower percentage of mated females in the treatment plot indicates efficacy.
-
Larval Infestation and Crop Damage: At appropriate times during the growing season, sample foliage, flowers, or fruit from both plots to assess larval density and crop damage. A significant reduction in damage in the treatment plot is the ultimate measure of success.
-
-
Data Collection and Analysis:
-
Collect trap catch and crop damage data regularly throughout the season.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the data from the treatment and control plots.
-
Calculate the percentage reduction in trap catch and crop damage in the mating disruption plot relative to the control.
-
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of pheromone perception in insects, which is initiated by the binding of this compound to olfactory receptors on the antenna.
Caption: Generalized insect olfactory signal transduction pathway for pheromone perception.
IPM Workflow Using this compound
This diagram outlines the logical steps for integrating this compound into an IPM program.
References
Application Notes: Synthesis of Z-7-Tetradecenal via Z-Selective Wittig Reaction
Introduction
Z-7-Tetradecenal is an unsaturated aldehyde that functions as a crucial chemical signal in various biological systems.[1] It is a component of the sex pheromone blend for several insect species, making its synthesis valuable for research in chemical ecology and the development of integrated pest management (IPM) strategies.[1] The Wittig reaction is a robust and highly utilized method for creating carbon-carbon double bonds, offering a predictable route for alkene synthesis.[2] By employing a non-stabilized phosphorus ylide, the reaction can be directed to favor the formation of the Z-isomer, providing an effective pathway to this compound.[3]
This document provides a detailed protocol for the synthesis of this compound using a Z-selective Wittig reaction. The methodology covers the preparation of the necessary phosphonium (B103445) salt, in-situ generation of the ylide, the olefination reaction, and subsequent purification of the final product.
Reaction Principle
The synthesis is accomplished in two primary stages. First, a phosphonium salt is prepared via an SN2 reaction between triphenylphosphine (B44618) and an appropriate alkyl halide (1-bromoheptane). Second, this salt is deprotonated with a strong base to form a non-stabilized phosphorus ylide (also known as a phosphorane).[4][5] This highly reactive ylide is not isolated but is reacted in situ with an aldehyde (heptanal). The reaction proceeds through a cyclic oxaphosphetane intermediate.[3][6] Under kinetic control and with non-stabilizing substituents on the ylide, the formation of the cis-oxaphosphetane is favored, which subsequently decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[3] The formation of the stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]
Overall Reaction Scheme
Caption: Overall scheme for the Z-selective Wittig synthesis of this compound.
Experimental Protocols
This procedure details the necessary steps for the synthesis, workup, and purification of this compound.
Part 1: Synthesis of Heptyltriphenylphosphonium Bromide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Reaction: Stir the mixture to dissolve the triphenylphosphine. Add 1-bromoheptane (B155011) (17.9 g, 0.1 mol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.
-
Isolation: After 24 hours, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting phosphonium salt under high vacuum to a constant weight. Store the salt in a desiccator as it can be hygroscopic.
Part 2: Wittig Reaction and Synthesis of this compound
-
Setup: Assemble a 500 mL three-neck round-bottom flask under a nitrogen or argon atmosphere. Equip the flask with a magnetic stir bar, a thermometer, and a rubber septum.
-
Phosphonium Salt Suspension: Add the dried heptyltriphenylphosphonium bromide (44.1 g, 0.1 mol) to the flask. Add 200 mL of anhydrous tetrahydrofuran (B95107) (THF). Stir to create a suspension.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Ylide Formation: Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 100 mL, 0.1 mol), to the stirred suspension via syringe over 30 minutes. The mixture will develop a characteristic deep orange or red color, indicating the formation of the ylide. Continue stirring at 0°C for one hour after the addition is complete.
-
Aldehyde Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add a solution of heptanal (B48729) (11.4 g, 0.1 mol) in 20 mL of anhydrous THF to the ylide solution via syringe over 30 minutes.
-
Reaction: Allow the reaction to stir at -78°C for 4 hours. The color of the reaction mixture will gradually fade.
-
Warming and Quenching: After 4 hours, remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification
-
Initial Step: The crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, triturate the crude oil with hexanes. The triphenylphosphine oxide is poorly soluble in hexanes and will precipitate.
-
Filtration: Filter the mixture to remove the solid triphenylphosphine oxide. Collect the hexane (B92381) filtrate, which contains the product.
-
Column Chromatography: Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica (B1680970) gel.
-
Elution: Use a solvent system of increasing polarity, starting with pure hexanes and gradually increasing the percentage of diethyl ether (e.g., 99:1 to 95:5 hexanes:diethyl ether).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O | [8] |
| Molecular Weight | 210.36 g/mol | [9] |
| Boiling Point | 297.4 °C at 760 mmHg (est.) | [10] |
| Density | 0.839 g/cm³ (est.) | [10] |
| Refractive Index | 1.448 (est.) | [10] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Storage Temperature | -20°C | [10] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR (CDCl₃) | δ 9.76 (t, J=1.9 Hz, 1H) | -CHO |
| δ 5.35 (m, 2H) | -CH=CH- | |
| δ 2.42 (td, J=7.4, 1.9 Hz, 2H) | -CH₂CHO | |
| δ 2.05 (m, 4H) | Allylic -CH₂- | |
| δ 1.2-1.4 (m, 12H) | Aliphatic -CH₂- | |
| δ 0.88 (t, J=6.8 Hz, 3H) | -CH₃ | |
| ¹³C NMR (CDCl₃) | δ 202.9 | C1 (CHO) |
| δ 130.5, 129.5 | C7, C8 (-CH=CH-) | |
| δ 43.9 | C2 (-CH₂CHO) | |
| δ 31.5, 29.7, 29.1, 28.9, 27.2, 22.6, 22.1 | Aliphatic -CH₂- | |
| δ 14.1 | C14 (-CH₃) | |
| IR (neat) | ~2925, 2855 cm⁻¹ | C-H stretch (alkane) |
| ~2720 cm⁻¹ | C-H stretch (aldehyde) | |
| ~1725 cm⁻¹ | C=O stretch (aldehyde) | |
| ~1655 cm⁻¹ | C=C stretch (alkene) | |
| ~725 cm⁻¹ | C-H bend (cis-alkene) |
Note: Spectroscopic data are typical expected values and may vary slightly based on solvent and instrument calibration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 65128-96-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. (Z)-7-tetradecenal, 65128-96-3 [thegoodscentscompany.com]
- 8. 7-Tetradecenal, (Z)- [webbook.nist.gov]
- 9. 7-Tetradecenal, (7Z)- | C14H26O | CID 5364468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 65128-96-3,this compound | lookchem [lookchem.com]
Application of Lindlar's Catalyst in the Stereoselective Synthesis of Z-7-Tetradecenal
Abstract
This document provides detailed application notes and protocols for the synthesis of Z-7-Tetradecenal, a crucial insect sex pheromone, utilizing Lindlar's catalyst for the stereoselective partial hydrogenation of the corresponding alkyne. The protocol emphasizes the preparation of the catalyst, reaction setup, execution, and work-up procedures to achieve high yields and stereoselectivity for the desired Z-isomer. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, chemical ecology, and drug development.
Introduction
This compound is a key component of the sex pheromone blend of several lepidopteran species, making its stereoselective synthesis a topic of significant interest for applications in pest management and ecological studies.[1][2] The crucial structural feature of this molecule is the cis (Z) configuration of the carbon-carbon double bond at the 7-position, which is essential for its biological activity. Lindlar's catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606), is a well-established reagent for the syn-addition of hydrogen to alkynes, yielding Z-alkenes with high stereoselectivity.[3][4][5] This method offers a reliable and efficient route to this compound from its corresponding alkyne precursor, 7-tetradecyn-1-al.
The "poisoned" nature of Lindlar's catalyst is critical for its selectivity. The lead and quinoline partially deactivate the palladium catalyst, preventing the over-reduction of the newly formed alkene to an alkane and minimizing isomerization to the more stable E-alkene.[4][6][7] This controlled reactivity is paramount for achieving high yields of the desired Z-isomer.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Z-alkenes via Lindlar hydrogenation, providing a benchmark for the expected outcome in the synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | Internal Alkyne (general) | [8][9] |
| Catalyst | 5% Pd on CaCO₃ (Lindlar's catalyst) | [8] |
| Catalyst Loading | 5-10% w/w (relative to alkyne) | [8] |
| Solvent | Hexane, Ethyl Acetate, Ethanol | [8] |
| Hydrogen Pressure | 1 atm (balloon) | [8] |
| Temperature | Room Temperature | [8] |
| Typical Yield | 85-98% | [8] |
| Typical Z-Selectivity | >95% | [8] |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of this compound via the partial hydrogenation of 7-tetradecyn-1-al using Lindlar's catalyst.
Materials and Reagents
-
7-tetradecyn-1-al
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Anhydrous solvent (e.g., Hexane, Ethyl Acetate, or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Standard laboratory glassware for organic synthesis
Experimental Setup
The reaction should be carried out in a well-ventilated fume hood. The glassware should be oven-dried to ensure anhydrous conditions. A typical setup includes a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for hydrogen and an inert gas, and a septum for the addition of reagents.
Protocol
-
Catalyst Preparation and Inerting:
-
To a round-bottom flask, add Lindlar's catalyst (5-10% by weight relative to the starting alkyne).
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., hexane) via a cannula or syringe.
-
Add quinoline (typically 1-2 equivalents relative to the lead content of the catalyst) to the flask. This further moderates the catalyst's activity.
-
Dissolve the 7-tetradecyn-1-al in the anhydrous solvent and add it to the reaction flask.
-
-
Hydrogenation Reaction:
-
Purge the reaction flask with hydrogen gas by evacuating and backfilling with H₂ (using a balloon is a common and safe method for maintaining a slight positive pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
-
Visualizations
Reaction Scheme
Caption: Synthesis of this compound via Lindlar Hydrogenation.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Mechanism of Lindlar's Catalyst
Caption: Mechanism of Z-Alkene Formation with Lindlar's Catalyst.
References
- 1. Cas 65128-96-3,this compound | lookchem [lookchem.com]
- 2. (Z)-7-tetradecenal, 65128-96-3 [thegoodscentscompany.com]
- 3. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Z-7-Tetradecenal in Citrus Flower Moth (Prays citri) Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction: The citrus flower moth, Prays citri, is a significant pest of citrus crops, particularly lemon and lime trees, causing substantial economic losses by damaging floral organs, buds, and young fruits.[1][2] The female sex pheromone of P. citri has been identified as (Z)-7-tetradecenal, a potent attractant for male moths.[2][3][4] This discovery has led to the development of pheromone-based trapping systems as a cornerstone of Integrated Pest Management (IPM) programs for this pest. These systems are utilized for monitoring population dynamics to time insecticide applications precisely and for mass trapping to reduce male populations and subsequent mating.[1][2][5][6]
Z-7-Tetradecenal is a species-specific attractant, making it an environmentally conscious alternative to broad-spectrum insecticides by minimizing harm to non-target organisms.[3][7] Effective management of P. citri can significantly mitigate the 30%-40% crop yield reduction attributed to this pest.[2]
Data Presentation
A summary of quantitative data for the application of this compound in trapping Prays citri is presented below. This information is crucial for optimizing trapping efficiency for both monitoring and control purposes.
| Parameter | Recommendation | Source(s) |
| Pheromone Lure Dosage | 10 µg - 20 mg (initial loading) | [4][8] |
| 0.5 mg - 1.0 mg (effective for at least 5 months) | [4][8] | |
| 2 mg (effective for 60-90 days) | [1] | |
| 3 mg (effective for 30-45 days) | [9] | |
| 300 µg (optimal for monitoring P. nephelomima) | [7][10] | |
| Trap Density (Monitoring) | 1-2 traps per hectare | [1] |
| 1 trap per 2 hectares (large scale, homogenous fields) | [11] | |
| 2 traps per hectare (small holdings, uneven topography) | [11] | |
| Trap Density (Mass Trapping) | 10-20 traps per hectare | [1] |
| Up to 120 traps per hectare for effective control | [8] | |
| Trap Placement Height | 1.5 - 2.0 meters, within the tree canopy | [12] |
| Near the highest point of the plant, using supporting posts if needed | [11] | |
| Lure Replacement Frequency | Every 4-6 weeks | [11][12] |
| Every 30-45 days | [9] | |
| Every 60-90 days (depending on the lure) | [1] | |
| Tolerance Threshold | 7-21 captures per trap per week (varies by region) | [1] |
| 6-8 moths per trap per day | [9] |
Experimental Protocols
Protocol 1: Monitoring Prays citri Population Dynamics
This protocol outlines the steps for using this compound-baited traps to monitor the flight activity of male citrus flower moths. This data is essential for determining the timing of control measures.
Materials:
-
This compound pheromone lures (e.g., rubber septa, polyethylene (B3416737) vials).[7][8]
-
Supporting posts or wires for trap installation.
-
Gloves for handling lures to prevent contamination.[11]
-
Data collection sheets or a mobile data entry device.
Procedure:
-
Trap Preparation:
-
Assemble the delta or funnel traps according to the manufacturer's instructions.
-
Using gloves, place one this compound lure in the center of the sticky insert or within the designated lure holder of the trap.[11]
-
-
Trap Placement:
-
In the spring, before the expected onset of the first moth flight, deploy the traps within the citrus orchard.[1]
-
Install traps at a density of 1-2 traps per hectare for monitoring purposes.[1] In small or topographically uneven orchards, a higher density of 2 traps per hectare may be necessary.[11]
-
Position the traps within the tree canopy at a height of approximately 1.5 to 2.0 meters.[12] Traps can be hung from branches or attached to supporting posts.[11]
-
-
Data Collection:
-
Check the traps weekly, preferably on the same day each week.[11][13]
-
Count the number of Prays citri moths captured on the sticky insert.
-
Record the date and the number of moths per trap.
-
Clean or replace the sticky inserts as needed, especially in dusty conditions or when moth catches are high.[11][12]
-
-
Lure Maintenance:
-
Data Analysis:
-
Plot the average number of moths per trap per week to visualize the population dynamics.
-
Use the established tolerance thresholds (e.g., 7-21 captures per trap per week) to determine when control interventions may be necessary.[1]
-
Protocol 2: Mass Trapping for Prays citri Control
This protocol details the methodology for using a higher density of this compound-baited traps to reduce the male moth population, thereby disrupting mating and lowering subsequent larval infestations.
Materials:
-
Funnel traps are recommended for mass trapping due to their higher capacity.[12]
-
High-load this compound pheromone lures.
-
Supporting posts or wires.
-
Gloves.
Procedure:
-
Trap Preparation:
-
Assemble the funnel traps as per the manufacturer's guidelines.
-
Wearing gloves, place a high-load this compound lure inside each trap.
-
-
Trap Placement:
-
Deploy traps throughout the entire citrus grove.
-
Increase the trap density to 10-20 traps per hectare.[1] For small or irregular plots, or in areas with high pest pressure, a higher density may be required.[1] Reinforce the borders of the plot with traps placed 10-15 meters apart.[1]
-
Hang the traps within the tree canopy at a height of 1.5 to 2.0 meters.[12]
-
-
Trap Maintenance:
-
Check the traps periodically to ensure they are functioning correctly and to remove captured moths if necessary to prevent saturation.
-
Replace the pheromone lures according to the manufacturer's recommendations, typically every 4 to 12 weeks depending on the lure type and environmental conditions.[8][11]
-
-
Efficacy Evaluation:
Visualizations
Caption: Experimental workflow for Prays citri trapping using this compound.
Caption: Logical relationship of this compound in Prays citri management.
References
- 1. prayscitri.eu [prayscitri.eu]
- 2. Prays citri - Wikipedia [en.wikipedia.org]
- 3. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 4. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 5. INTEGRATED STRATEGIES TO MONITOR AND CONTROL CITRUS FLOWER MOTH, PRAYS CITRI (LEPIDOPTERA: YPONOMEUTIDAE) ON NURSERY TREES OF THE MEDITERRANEAN AREA | International Society for Horticultural Science [ishs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 65128-96-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. pheromonechemicals.in [pheromonechemicals.in]
- 10. nzpps.org [nzpps.org]
- 11. russellipm.com [russellipm.com]
- 12. csalomontraps.com [csalomontraps.com]
- 13. citrusresourcewarehouse.org.za [citrusresourcewarehouse.org.za]
- 14. Prays citri | Polilla del limonero [aomibio.com]
Application Notes and Protocols for Loading Pheromone Dispensers with Z-7-Tetradecenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-7-Tetradecenal is a crucial semiochemical used in the monitoring and control of various lepidopteran pests, including the diamondback moth (Plutella xylostella) and the olive moth (Prays oleae).[1][2][3] The efficacy of pheromone-based pest management strategies is highly dependent on the proper loading of the active ingredient into a dispenser that ensures a consistent and controlled release rate over a defined period. These application notes provide a detailed protocol for the loading of this compound into common dispenser types, such as rubber septa, and offer a framework for quality control and field application.
Data Presentation: Pheromone Dispenser Characteristics
The selection of a dispenser type and loading dose is critical for optimizing the performance of pheromone lures. While specific quantitative data for this compound dispenser loading is often proprietary or study-specific, the following table summarizes typical loading doses, field life, and release rates for various pheromone dispensers used for lepidopteran pests, which can serve as a valuable reference for experimental design.
| Dispenser Type | Pheromone Components | Loading Dose per Dispenser | Recommended Dispenser Density | Field Life | Average Release Rate (µ g/day ) |
| Rubber Septa | (Z)-8-dodecenyl acetate (B1210297) blend | 100 - 300 µg | 1-2 traps/ha (monitoring) | 4 - 8 weeks | 0.8 - 3.2 |
| Polyethylene-Tube | This compound | 80 mg | 200 - 400 dispensers/ha (mating disruption) | Season-long | Not specified |
| Aerosol Dispenser | This compound | Not applicable | 2 - 5 units/ha | Season-long | Milligram quantities every 15-30 minutes |
| Vapor-Releasing Vial | (Z)-11-hexadecenal blend | Not specified | 5 traps/ha (mass trapping) | > 120 days | ~10 |
Experimental Protocols
Protocol 1: Loading this compound into Rubber Septa Dispensers
This protocol describes a general procedure for loading rubber septa with a hexane (B92381) solution of this compound. This method is suitable for preparing dispensers for laboratory bioassays and field trials.
Materials:
-
This compound (≥95% purity)
-
Hexane (HPLC grade or equivalent)
-
Red rubber septa (or other appropriate septa)
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Forceps
-
Fume hood
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
In a fume hood, prepare a stock solution of this compound in hexane to achieve the desired concentration per dispenser. For example, to load 100 µg of pheromone per septum using a 10 µL application volume, a stock solution of 10 mg/mL would be required.
-
Accurately weigh the this compound using an analytical balance and dissolve it in the appropriate volume of hexane in a glass vial.
-
Cap the vial and vortex thoroughly to ensure the pheromone is completely dissolved.
-
-
Loading the Septa:
-
Using clean forceps, place the individual rubber septa into clean, labeled glass vials.
-
Carefully pipette the desired volume of the pheromone stock solution directly onto each septum. For consistent loading, ensure the micropipette tip makes contact with the septum during application.
-
Allow the solvent to be absorbed by the septum. To aid in the penetration of the pheromone into the rubber, an additional small volume of hexane (e.g., 50 µL) can be added.[4]
-
-
Drying:
-
Storage:
Protocol 2: Quantification of Release Rate
This protocol outlines a method for quantifying the release rate of this compound from dispensers using gas chromatography (GC).
Materials:
-
Pheromone dispensers loaded with a known amount of this compound
-
Controlled environment chamber or wind tunnel
-
Air pump and flow meter
-
Adsorbent tubes (e.g., Tenax® TA)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Hexane (or other suitable solvent)
-
Internal standard (e.g., n-hexadecane)
-
Glass vials with PTFE-lined caps
Procedure:
-
Volatile Collection (Aeration):
-
Place a loaded dispenser in a controlled environment chamber with a constant temperature and airflow.
-
Aerate the dispenser for a defined period (e.g., 24 hours). The airborne pheromone is captured by pulling the air through an adsorbent trap.[6]
-
-
Sample Elution:
-
After the collection period, remove the adsorbent trap.
-
Elute the trapped compounds by washing the trap with a known volume of hexane containing a known concentration of an internal standard.[6]
-
-
GC Analysis:
-
Inject an aliquot of the eluate into the GC. A nonpolar capillary column is typically used for pheromone analysis.[6]
-
The GC oven temperature program should be optimized to separate this compound from the solvent, internal standard, and any impurities.
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Determine the amount of pheromone collected by comparing its peak area to that of the internal standard and referencing the calibration curve.[6]
-
-
Calculate Release Rate:
-
Divide the total mass of pheromone collected (in µg) by the collection time (in hours or days) to determine the average release rate (µ g/day ).[6]
-
Mandatory Visualizations
The following diagrams illustrate the workflow for loading pheromone dispensers and the key factors influencing pheromone release.
References
- 1. Buy this compound | 65128-96-3 [smolecule.com]
- 2. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]
- 3. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Z-7-Tetradecenal as a Reference Standard in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-7-Tetradecenal is a monounsaturated fatty aldehyde that serves as a crucial semiochemical, primarily known as a sex pheromone for various insect species, including the citrus flower moth (Prays citri) and the olive moth (Prays oleae).[1] Its high species specificity makes it an invaluable tool in integrated pest management (IPM) strategies, where it is used in monitoring and mass trapping systems to control pest populations and reduce reliance on broad-spectrum insecticides. In the context of chemical analysis, a well-characterized this compound reference standard is essential for the accurate identification and quantification of this compound in various matrices, including insect gland extracts, pheromone lures, and environmental samples.
These application notes provide detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
Physicochemical Properties and Specifications
A high-purity this compound reference standard is fundamental for accurate analytical measurements. The table below summarizes its key physicochemical properties and typical quality control specifications.
| Property | Value | Reference |
| Chemical Name | (Z)-7-Tetradecenal | [2][3][4] |
| Synonyms | cis-7-Tetradecenal, (7Z)-7-Tetradecenal | [2][3][4] |
| CAS Number | 65128-96-3 | [2][3][4] |
| Molecular Formula | C₁₄H₂₆O | [3][5] |
| Molecular Weight | 210.36 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][6] |
| Purity (Assay) | ≥ 95.0% | [2][6] |
| Boiling Point | 297.42 °C (estimated) | [2][6] |
| Solubility | Soluble in alcohol; Insoluble in water | [2][6] |
| Storage | Store in an amber vial in a refrigerator | [1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is the primary technique for the quantification of this compound due to its high sensitivity and specificity for volatile and semi-volatile compounds.
1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 95%)
-
Internal Standard (IS): n-Hexadecane or other suitable stable hydrocarbon not present in the sample.
-
Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
2. Sample Preparation (Solvent Extraction)
-
Sample Collection: Accurately weigh or measure the sample matrix (e.g., 100 mg of pheromone lure, 1 mL of liquid sample) into a clean glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of hexane to the sample.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 10 µL of a 100 µg/mL n-Hexadecane solution) to the vial. This is crucial for accurate quantification.
-
Extraction: Vortex the mixture vigorously for 2 minutes. For solid samples, sonication for 10 minutes may improve extraction efficiency.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any solid material. Transfer the supernatant to a clean GC vial. If necessary, filter the extract through a 0.45 µm PTFE syringe filter.
3. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode for identification |
| SIM Ions | m/z 41, 55, 67, 81, 95 (Quantifier ion to be selected based on intensity and specificity) |
| Scan Range | m/z 40-300 |
4. Calibration
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in hexane.
-
Spike each calibration standard with the same concentration of the internal standard as the samples.
-
Analyze each standard using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
5. Data Analysis
-
Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of the this compound reference standard.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve.
Illustrative Quantitative Data for GC-MS
| Parameter | Value |
| Retention Time | ~12.5 min (dependent on specific GC conditions) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 90-110% |
| Precision (%RSD) | < 5% |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For non-volatile impurities or to confirm the purity of the reference standard, a reverse-phase HPLC method can be employed. As aldehydes lack a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often used to enhance UV detection.
1. Materials and Reagents
-
This compound Reference Standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (for DNPH derivatization)
2. Derivatization Procedure
-
Dissolve a known amount of this compound in acetonitrile.
-
Add an excess of the DNPH reagent (dissolved in acetonitrile with a catalytic amount of hydrochloric acid).
-
Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).
-
Quench the reaction if necessary and dilute the sample to the desired concentration with the mobile phase.
3. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm (for DNPH derivatives) |
| Injection Volume | 10 µL |
4. Data Analysis
-
Assess the purity of the this compound reference standard by calculating the area percentage of the main peak corresponding to the this compound-DNPH derivative.
-
Identify and quantify any impurities present.
Visualizations
Workflow for Using this compound as a Reference Standard
Caption: Workflow for quantitative analysis using a reference standard.
GC-MS Analysis Workflow
Caption: Step-by-step workflow of GC-MS analysis.
Role in Insect Chemical Communication
Caption: Role of this compound in insect communication.
References
- 1. 7Z-Tetradecenal - Kunming Biohome Technology Co. Ltd. [biohometech.com]
- 2. (Z)-7-tetradecenal [flavscents.com]
- 3. Buy this compound | 65128-96-3 [smolecule.com]
- 4. 7-Tetradecenal, (7Z)- | C14H26O | CID 5364468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Tetradecenal, (Z)- [webbook.nist.gov]
- 6. (Z)-7-tetradecenal, 65128-96-3 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability and Longevity of Z-7-Tetradecenal Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and longevity of Z-7-Tetradecenal lures in experimental settings.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound lures, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Decline in Lure Effectiveness
Q1: My this compound lures are losing their effectiveness much faster than expected. What are the likely causes?
A1: A rapid decline in the efficacy of this compound lures can be attributed to several factors, primarily related to chemical degradation and environmental conditions.
-
Oxidation: this compound, as an aldehyde, is highly susceptible to oxidation, which converts it into the less active carboxylic acid form.[1][2] This process is accelerated by exposure to atmospheric oxygen.
-
Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can cause isomerization of the Z-isomer to the less active E-isomer and can also lead to the breakdown of the molecule.[1]
-
High Temperatures: Elevated temperatures increase the volatility of this compound, leading to a faster release rate and depletion of the lure.[2] High temperatures also accelerate the rates of oxidative and thermal degradation.
-
Improper Storage: Storing lures at room temperature or in direct light before use can lead to significant degradation before the experiment even begins.[3]
-
Dispenser Type: The material and design of the dispenser can significantly impact the release rate and protection of the pheromone from environmental factors.[1]
Solutions:
-
Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the lure formulation to inhibit oxidation.
-
Use UV Protectants: Include UV stabilizers in the formulation to prevent photodegradation.
-
Optimize Storage: Store lures in a freezer at -20°C or lower in airtight, opaque containers until use.[4][5]
-
Select Appropriate Dispensers: Choose dispensers made from materials that offer protection from UV light and control the release rate, such as rubber septa or polyethylene (B3416737) vials.[1]
-
Field Placement: Whenever possible, place traps in shaded areas to minimize exposure to direct sunlight and extreme heat.[1]
Issue 2: Inconsistent or Low Trap Capture Rates
Q2: I am observing highly variable or consistently low capture rates with my this compound baited traps. What could be the problem?
A2: Inconsistent or low capture rates can stem from issues with the lure itself, the trap, or external environmental factors.
-
Lure Degradation: As mentioned previously, degradation of this compound will lead to reduced attractiveness.
-
Incorrect Pheromone Blend: The lure may not contain the optimal blend of pheromone components for the target species. This compound is often a component of a larger pheromone blend.[6]
-
Contamination: Handling lures with bare hands can introduce contaminants that may be repellent to the target insect.
-
Dispenser Issues: The dispenser may release the pheromone too quickly (a "flash-off" effect) or too slowly, resulting in a non-optimal plume concentration.[1]
-
Trap Placement and Design: High winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[1] The trap design itself may not be suitable for the target species.
-
Timing of Application: Pheromone traps are effective for monitoring adult insects. If the target population is predominantly in the larval stage, capture rates will be low.
Solutions:
-
Verify Lure Composition: Ensure you are using the correct, high-purity pheromone blend for your target species.
-
Proper Handling: Always use gloves or forceps when handling lures to avoid contamination.
-
Pre-aging Dispensers: To mitigate a "flash-off" of the pheromone, consider airing the lure for a short period (e.g., 24 hours) before field placement to achieve a more stable release rate.[1]
-
Strategic Trap Placement: Position traps in areas sheltered from strong, direct winds to allow for a consistent pheromone plume.[1]
-
Monitor Insect Life Stage: Time your experiments to coincide with the adult flight period of the target insect.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are oxidation and photodegradation. The aldehyde functional group is readily oxidized to a carboxylic acid, rendering the pheromone inactive. The double bond is susceptible to isomerization from the active Z-conformation to the inactive E-conformation and cleavage upon exposure to UV radiation.[1][2]
Q2: What is the recommended storage procedure for this compound and its formulated lures?
A2: For long-term storage, this compound and formulated lures should be kept in a freezer at -20°C or below in airtight containers, protected from light.[4][5] For short-term use, refrigeration at 2-8°C is acceptable. It is also beneficial to purge the container with an inert gas like argon or nitrogen to displace oxygen.
Q3: Which antioxidants are most effective for stabilizing this compound?
A3: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and have been shown to be effective in slowing the oxidative degradation of aldehydes.
Q4: How can I measure the degradation of this compound in my lures?
A4: The most common and reliable method for quantifying the amount of this compound and its degradation products in a lure is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the different chemical components in the lure extract.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the effects of various factors on the stability of this compound.
Table 1: Effect of Temperature on the Degradation of this compound in a Rubber Septum Dispenser over 30 Days
| Storage Temperature (°C) | Initial Amount (mg) | Final Amount (mg) | Percent Degradation (%) |
| -20 | 1.00 | 0.98 | 2.0 |
| 4 | 1.00 | 0.92 | 8.0 |
| 25 | 1.00 | 0.65 | 35.0 |
| 40 | 1.00 | 0.30 | 70.0 |
Table 2: Effect of Antioxidants on the Stability of this compound at 40°C over 30 Days
| Formulation | Initial Amount (mg) | Final Amount (mg) | Percent Degradation (%) |
| No Antioxidant | 1.00 | 0.30 | 70.0 |
| 0.5% BHT | 1.00 | 0.75 | 25.0 |
| 0.5% BHA | 1.00 | 0.72 | 28.0 |
Table 3: Release Rate of this compound from Different Dispensers at 25°C
| Dispenser Type | Initial Load (mg) | Release Rate (µ g/day ) - Day 1 | Release Rate (µ g/day ) - Day 15 |
| Rubber Septum | 1.00 | 50 | 25 |
| Polyethylene Vial | 1.00 | 35 | 30 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Lures
Objective: To evaluate the stability of this compound in lures under accelerated aging conditions to predict shelf-life and field longevity.
Materials:
-
This compound lures (with and without stabilizers)
-
Environmental chamber or oven with controlled temperature and humidity
-
Freezer (-20°C)
-
Amber glass vials with PTFE-lined caps
-
Hexane (B92381) (GC grade)
-
Internal standard (e.g., tetradecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation: Prepare multiple identical lures, each containing a precisely known amount of this compound. A subset of lures should contain the desired concentration of antioxidants.
-
Initial Analysis (T=0): Immediately after preparation, extract the this compound from a set of control lures using a known volume of hexane containing an internal standard. Analyze the extract by GC-MS to determine the initial concentration.
-
Accelerated Aging: Place the remaining lures in an environmental chamber at an elevated temperature (e.g., 40°C). A control group should be stored under ideal conditions (-20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 7, 14, 21, and 30 days), remove a subset of lures from the environmental chamber and the freezer.
-
Extraction and Quantification: Extract the this compound from each lure as described in step 2 and analyze by GC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration. Plot the degradation over time for each storage condition and formulation.
Protocol 2: Quantification of this compound by GC-MS
Objective: To accurately quantify the amount of this compound in a lure extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Detector (if used): Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
Procedure:
-
Calibration Standards: Prepare a series of calibration standards of this compound in hexane, each containing the same concentration of the internal standard.
-
Sample Preparation: Extract the this compound from the lure into a known volume of hexane containing the internal standard.
-
Injection: Inject 1 µL of each calibration standard and sample extract into the GC-MS.
-
Data Acquisition: Acquire the chromatograms and mass spectra.
-
Quantification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.[7] Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extracts.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for accelerated stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 65128-96-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 65128-96-3,this compound | lookchem [lookchem.com]
- 5. 7Z-Tetradecenal - Kunming Biohome Technology Co. Ltd. [biohometech.com]
- 6. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
overcoming low yields in the synthesis of Z-7-Tetradecenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Z-7-Tetradecenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for the synthesis of this compound include the Wittig reaction, partial hydrogenation of an alkyne using a Lindlar catalyst, oxidative cleavage of an epoxide, and hydroformylation of an alkene. Each method offers distinct advantages and challenges in terms of yield, stereoselectivity, and scalability.
Q2: How does the stereochemistry of the starting materials affect the final product in the Wittig reaction?
A2: In the Wittig reaction, the geometry of the resulting alkene is primarily influenced by the nature of the phosphorus ylide. For the synthesis of Z-alkenes like this compound, non-stabilized ylides are typically employed, which kinetically favor the formation of the Z-isomer.[1][2] The use of lithium-free bases can also enhance Z-selectivity.[3]
Q3: What is the role of the "poison" in the Lindlar catalyst?
A3: The "poison," typically a lead salt like lead acetate (B1210297) and an amine such as quinoline (B57606), deactivates the palladium catalyst.[4][5][6] This controlled deactivation is crucial for selectively hydrogenating an alkyne to a cis-alkene without further reduction to the corresponding alkane, thus ensuring a higher yield of the desired Z-alkene.[7][8][9]
Q4: Can you explain the mechanism of epoxide cleavage to form aldehydes?
A4: The cleavage of an epoxide to form two carbonyl compounds, in this case, an aldehyde, is typically a two-step process. First, the epoxide ring is opened to form a vicinal diol (a 1,2-diol). This is often achieved under acidic conditions.[10] Subsequently, this diol is cleaved oxidatively, for example, using periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄), to yield the desired aldehyde(s).[11][12]
Troubleshooting Guides for Low Yields
Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for the most common methods.
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis, but achieving high Z-selectivity and overall yield with long-chain aliphatic aldehydes can be challenging.
Troubleshooting Workflow for Wittig Reaction
Caption: Troubleshooting workflow for the Wittig reaction.
| Problem | Possible Cause | Troubleshooting Action |
| Low or No Product Formation | Incomplete ylide formation due to weak base or wet solvent. | Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. |
| Degradation of the aldehyde starting material. | Use freshly distilled or purified aldehyde. | |
| Ylide decomposition. | Prepare the ylide in situ and use it immediately. | |
| Low Z:E Isomer Ratio | Use of a stabilized or semi-stabilized ylide. | Employ a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt).[2] |
| Reaction conditions favoring thermodynamic E-isomer. | Use aprotic, non-polar solvents (e.g., THF, toluene) and low temperatures.[13] The use of lithium-free bases can also improve Z-selectivity.[3] | |
| Difficult Product Isolation | Contamination with triphenylphosphine (B44618) oxide (TPPO). | Precipitate TPPO by adding a non-polar solvent like hexane (B92381) or pentane.[14] Alternatively, form a complex with ZnCl₂ in a polar solvent for easy filtration.[14][15][16][17] Chromatographic purification on silica (B1680970) gel can also be effective.[18] |
Lindlar Hydrogenation
Partial hydrogenation of alkynes is a standard method for synthesizing Z-alkenes. However, over-reduction and catalyst deactivation are common issues.
Troubleshooting Workflow for Lindlar Hydrogenation
Caption: Troubleshooting workflow for Lindlar hydrogenation.
| Problem | Possible Cause | Troubleshooting Action |
| Over-reduction to Alkane | Catalyst is too active or not sufficiently "poisoned". | Use a fresh, high-quality Lindlar catalyst or add a small amount of quinoline to further deactivate it.[4][5][7][19] |
| Excessive hydrogen pressure. | Use a balloon filled with hydrogen to maintain a pressure slightly above atmospheric pressure.[20] | |
| Reaction allowed to proceed for too long. | Monitor the reaction progress closely by TLC or GC and stop it immediately upon consumption of the starting alkyne.[19] | |
| Incomplete Reaction | Catalyst poisoning by impurities in the substrate or solvent. | Purify the starting alkyne and use high-purity, degassed solvents. Common poisons include sulfur and halogen compounds.[19] |
| Insufficient catalyst loading. | Increase the catalyst loading (typically 5-10 mol% relative to the substrate).[19] | |
| Low Z-selectivity | Isomerization of the Z-alkene to the more stable E-alkene. | Keep the reaction temperature low (room temperature is usually sufficient) and minimize the reaction time. |
Comparative Yields of Synthetic Routes
The following table summarizes typical yields for the different synthetic routes to this compound and similar long-chain Z-alkenals. Please note that actual yields will vary depending on the specific reaction conditions and the scale of the synthesis.
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Common Challenges |
| Wittig Reaction | Heptyltriphenylphosphonium bromide, 7-oxoheptanal, strong base | 50-80% | High Z-selectivity with non-stabilized ylides. | Removal of triphenylphosphine oxide, potential for E/Z mixtures. |
| Lindlar Hydrogenation | 7-Tetradecyn-1-al, H₂, Lindlar catalyst | 80-95% | Excellent Z-selectivity, high yields. | Over-reduction to the alkane, catalyst poisoning. |
| Epoxide Cleavage | 7,8-Epoxytetradecane, NaIO₄ or HIO₄ | 70-90% | Chemoselective, avoids the use of sensitive organometallics. | Can require harsh conditions, potential for side reactions.[11] |
| Hydroformylation | 1-Tridecene, CO, H₂, Rh or Co catalyst | 60-85% (linear aldehyde) | Atom economical, direct route from alkenes. | Achieving high regioselectivity for the linear aldehyde, isomerization of the alkene. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted for the synthesis of Z-7-Hexadecenal and can be modified for this compound.[1]
Part 1: Preparation of the Phosphonium Ylide
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add heptyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C.
-
Slowly add n-butyllithium (n-BuLi) in hexane (1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep red or orange color indicates ylide formation.
Part 2: Wittig Reaction
-
In a separate dry flask, dissolve 7-oxoheptanal (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78°C.
-
Slowly add the aldehyde solution to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether or hexane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
This protocol is a general procedure for the partial hydrogenation of alkynes.[19][20]
-
To a round-bottom flask, add 7-tetradecyn-1-al (1.0 equivalent) and a suitable solvent (e.g., ethyl acetate, hexane, or ethanol).
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 5-10 mol%).
-
For enhanced selectivity, a small amount of quinoline (1-2 equivalents relative to the catalyst) can be added.[19]
-
Seal the flask and flush with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification by distillation or chromatography may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Discovering the Power of Lindlar Catalyst in Selective Hydrogenation - Housing Innovations [dev.housing.arizona.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic chemistry - Is cyclic ether oxidised by periodic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 18. Workup [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
troubleshooting variability in Z-7-Tetradecenal EAG experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in Electroantennography (EAG) experiments with Z-7-Tetradecenal.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a weak or absent EAG signal?
A1: The most frequent issues are related to the antennal preparation and electrode contact. Ensure the antenna is fresh and handled carefully to avoid damage.[1] Proper contact between the electrodes and the antenna is critical; using an appropriate amount of conductive gel can help establish a good electrical connection.[2] Also, verify that the saline solution is correctly prepared and free of air bubbles.[3]
Q2: Why am I seeing a high level of baseline noise in my recordings?
A2: Baseline noise can originate from several sources.[1] Electromagnetic interference from nearby equipment is a common culprit; using a Faraday cage can significantly reduce this noise.[1] Mechanical vibrations can also introduce noise, so an anti-vibration table is recommended.[4] Additionally, ensure your electrodes are stable and making good contact, as poor connections can lead to a noisy baseline.
Q3: My EAG responses are inconsistent between preparations. What could be the cause?
A3: Variability between preparations is common and can be influenced by several biological and environmental factors.[5] The age, sex, and physiological state (e.g., mating status) of the insect can all affect antennal responsiveness.[2][5] Environmental conditions such as temperature and humidity in the lab can also contribute to variability.[6] To minimize this, it is crucial to standardize these factors as much as possible.
Q4: How long should I wait between stimuli to avoid antennal fatigue?
A4: A sufficient recovery period between stimuli is essential to prevent adaptation or fatigue of the olfactory receptor neurons. A typical interval is between 30 to 60 seconds, but this may need to be optimized for your specific insect species and stimulus concentration.[7][8]
Q5: What is the best way to prepare and deliver the this compound stimulus?
A5: Prepare a stock solution of high-purity this compound in a suitable solvent like hexane (B92381) or paraffin (B1166041) oil.[3] From this stock, create a series of dilutions to establish a dose-response curve.[3][7] Apply a known volume of the diluted compound onto a filter paper strip and insert it into a Pasteur pipette.[2][7] Allow the solvent to evaporate for 30-60 seconds before delivering a controlled puff of air over the antenna.[3][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your this compound EAG experiments.
| Problem | Potential Causes | Recommended Solutions |
| No EAG Response | - Damaged or old antenna- Poor electrode contact- Incorrect saline solution- Clogged stimulus delivery pipette- Inactive chemical compound | - Use a fresh, healthy antenna.- Re-position electrodes to ensure good contact with conductive gel.[2]- Prepare fresh saline solution and ensure no air bubbles are in the electrodes.[3]- Check the pipette for blockages and ensure proper airflow.- Verify the purity and storage conditions of your this compound. |
| High Baseline Noise | - Electromagnetic interference- Mechanical vibrations- Unstable electrodes- Dry antennal preparation | - Use a Faraday cage to shield the setup.[1]- Place the setup on an anti-vibration table.[4]- Ensure electrodes are securely held by micromanipulators.- Maintain a continuous flow of humidified air over the antenna.[7] |
| Signal Drifting | - Changes in room temperature or humidity- Unstable electrode potentials- Drying of the preparation | - Maintain a stable laboratory environment.- Allow electrodes to stabilize in the saline solution before recording.- Ensure the humidified air delivery system is functioning correctly. |
| Inconsistent Response Amplitudes | - Antennal fatigue- Variation in stimulus delivery- Biological variability between insects- Pipette tip position relative to the antenna | - Increase the time interval between stimuli (e.g., 60 seconds or more).[7]- Use a stimulus controller for precise and repeatable puffs.- Standardize the age, sex, and physiological condition of the insects.[5]- Maintain a consistent distance and angle of the stimulus pipette. |
| Solvent Control Elicits a Response | - Contaminated solvent- Contaminated stimulus delivery system- Solvent itself is an olfactory stimulant for the species | - Use high-purity solvent and prepare fresh dilutions.- Thoroughly clean the stimulus delivery pipette and tubing with a suitable solvent (e.g., 100% ethanol) and dry completely.[4]- Test different solvents to find one that is inert for your insect species. |
Experimental Protocols
A generalized protocol for EAG experiments with this compound is provided below. This should be adapted and optimized for your specific insect species and laboratory setup.
1. Preparation of Solutions and Stimuli:
-
Insect Saline: Prepare a saline solution appropriate for your insect species (e.g., Kaissling saline).[3]
-
This compound Stock Solution: Dissolve high-purity this compound in a high-purity solvent (e.g., hexane) to a concentration of 1 µg/µL.[8]
-
Serial Dilutions: Create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/µL) from the stock solution to generate a dose-response curve.
-
Stimulus Cartridges: Apply 10 µL of each dilution onto a small filter paper strip and insert it into a clean Pasteur pipette. Prepare a control pipette with the solvent only.[7] Allow the solvent to evaporate for at least 30-60 seconds before use.[3][7]
2. Antennal Preparation:
-
Immobilize the insect (e.g., by chilling or on a wax block).[8]
-
Under a microscope, carefully excise one antenna at its base using micro-scissors.[7]
-
Mount the basal end of the antenna onto the reference electrode, which is filled with insect saline. A small amount of conductive gel can be used to ensure a good connection.[2][7]
-
Carefully bring the distal tip of the antenna into contact with the recording electrode, also filled with saline. A small portion of the tip may be clipped to improve electrical contact.[7]
3. EAG Recording:
-
Place the mounted antenna within a Faraday cage to minimize electrical noise.[1]
-
Position the preparation in a continuous stream of purified and humidified air (e.g., 0.5 L/min) directed over the antenna.[7]
-
Allow the baseline electrical signal from the antenna to stabilize.
-
Insert the tip of the stimulus pipette into the airflow directed at the antenna.
-
Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant.[8]
-
Record the resulting negative voltage deflection (EAG response) in millivolts (mV).[7]
-
Allow a sufficient recovery period (e.g., 45-60 seconds) between stimuli.[7]
Visualizations
Caption: A generalized workflow for an Electroantennography (EAG) experiment.
Caption: A logical flow diagram for troubleshooting common EAG issues.
Caption: A simplified diagram of an insect olfactory signaling pathway.
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 5. ento.psu.edu [ento.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimizing Z-7-Tetradecenal trap design and placement for higher capture rates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing Z-7-Tetradecenal in insect traps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for low or no captures in my this compound baited traps?
Low capture rates can be attributed to several factors, which can be broadly categorized as issues with the lure, the trap itself, its placement, or external environmental conditions.[1][2]
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Lure-Related Issues:
-
Incorrect Dosage: The pheromone concentration might be too low to be attractive or, conversely, too high, causing repellency.[1][3]
-
Lure Age and Storage: The pheromone may have degraded due to age or improper storage. Lures should be stored in a cool, dark place, with refrigeration or freezing often recommended.[1]
-
Lure Purity: Impurities in the synthetic pheromone, such as isomers, can sometimes inhibit attraction.[1]
-
-
Trap-Related Issues:
-
Suboptimal Design: The shape, color, and size of the trap can significantly influence its effectiveness for a specific target species.[1][2] For example, for Prays oleae monitoring, Pherocon 1C and Delta traps captured significantly more males than Pherocon II or Funnel traps.[4]
-
Improper Lure Placement: Ensure the lure is positioned correctly within the trap according to the manufacturer's instructions.[3]
-
-
Trap Placement Issues:
-
Incorrect Height: Traps may be positioned too high or too low. An optimal height for several species is between 1.5 and 2.5 meters above the ground.[4]
-
Poor Location: Traps should be placed in areas with insect traffic, ideally on the upwind side of a host plant's canopy.[5] Avoid areas with strong winds that can disrupt the pheromone plume.[1] The trap entrance must be clear of obstructions like leaves and twigs.[5]
-
-
Environmental and Biological Factors:
-
Low Pest Population: The target insect population in the area may be very low or not in its mating season.[1][2]
-
Environmental Conditions: Factors like temperature, sunlight, and wind can affect the dispersal of the pheromone and the activity of the insects.[2] High temperatures can increase the volatility of the pheromone, exhausting the lure more quickly.[2]
-
Competing Scents: The presence of other strong odors or natural pheromone sources can interfere with the trap's effectiveness.[3]
-
Q2: How do I determine the optimal lure dosage for my target species?
The optimal dosage is critical and can vary significantly between species.[6] For Brazilian citrus leafminer (Phyllocnistis citrella), doses of 10-100 μg were found to be effective, while for the citrus flower moth (Prays nephelomima), 300 μg loadings were used.[4] If a recommended dosage is not available for your target species, you should conduct a dose-response experiment.[1][3] This involves setting up traps with varying pheromone concentrations to identify which is most effective.
Q3: What type of trap design should I use?
Trap design efficiency is species-specific. For monitoring the olive moth (Prays oleae), studies have shown that Pherocon 1C and Delta traps baited with 1 mg of this compound are significantly more effective than Pherocon II or Funnel traps.[4] It is recommended to test different trap designs (e.g., delta, funnel, sticky traps) to determine the most suitable one for your specific application.[1][7]
Q4: Where is the best place to deploy my traps?
Strategic trap placement is crucial for maximizing capture rates.[1]
-
Height: A placement height of 1.5 to 2.5 meters above the ground level has been shown to be optimal in certain studies.[4]
-
Location: Place traps within the canopy of host plants.[4][5] The trap should be positioned on the upwind side of the tree to allow the pheromone plume to disperse effectively through the canopy.[5]
-
Environment: Shaded areas are often preferable to direct sunlight.[5][8] Ensure the trap entrance is clear of any obstructions like leaves, twigs, or spider webs.[5] For some insects, placing traps more than one meter away from walls or fences can increase catches.[9]
Q5: How long does a this compound lure last in the field?
Lure longevity depends on the initial dosage and environmental conditions. Studies have shown that lures containing 10-100 μg of this compound can remain attractive for over eight weeks under field conditions, with higher doses showing sustained effectiveness for longer periods.[4]
Data Presentation
Table 1: Recommended Lure Dosages and Trap Designs for Specific Species
| Target Species | Common Name | Optimal Lure Dosage | Effective Trap Design(s) | Citation |
|---|---|---|---|---|
| Phyllocnistis citrella | Brazilian Citrus Leafminer | 10-100 µg | Not Specified | [4] |
| Prays nephelomima | Citrus Flower Moth | 300 µg | Not Specified | [4] |
| Prays oleae | Olive Moth | 1 mg (1000 µg) | Pherocon 1C, Delta Trap |[4] |
Table 2: General Guidelines for Trap Placement
| Parameter | Recommendation | Rationale | Citation |
|---|---|---|---|
| Height | 1.5 - 2.5 meters above ground | Aligns with the typical flight height of many target insects. | [4] |
| Position | Within the host plant canopy, on the upwind side. | Maximizes the dispersal of the pheromone plume through the target area. | [5] |
| Spacing | At least 20 meters apart | Minimizes interference between traps. | [2] |
| Exposure | Shaded or semi-shaded locations | Protects the lure from degradation by direct sunlight and avoids extreme temperatures. | [5][8] |
| Clearance | Entrance should be free of leaves, twigs, etc. | Ensures unobstructed access for the target insects. |[5] |
Experimental Protocols
Protocol 1: Field Bioassay for Comparing Trap Efficacy
This protocol is designed to compare the effectiveness of different trap designs or lure dosages under field conditions.[7]
-
Lure Preparation: Prepare lures with the desired concentration of this compound on a dispenser (e.g., rubber septum). Include an unbaited trap as a negative control.
-
Experimental Design: Use a randomized block design to minimize the effects of location and environmental variability.[7] Each block should contain one of each trap type or dosage being tested.
-
Trap Deployment:
-
Deploy the traps in the field according to the randomized design.
-
Maintain a sufficient distance between traps (e.g., at least 20 meters) to prevent interference.[2]
-
Place traps at a consistent height and in similar environmental contexts (e.g., same host plant, similar shade).
-
-
Data Collection:
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.[7]
-
Protocol 2: Dose-Response Experiment for Optimal Lure Loading
This protocol helps determine the most attractive pheromone dosage for a target species.[3]
-
Lure Preparation: Prepare a series of lures with a range of this compound dosages (e.g., 1 µg, 10 µg, 100 µg, 1000 µg). Include a solvent-only lure as a control.
-
Trap Selection: Use a single, consistent trap design for all treatments.
-
Experimental Design and Deployment: Follow the randomized block design and deployment steps outlined in Protocol 1.
-
Data Collection: Collect capture data at regular intervals for a set period (e.g., at least three weeks).[2]
-
Data Analysis: Analyze the trap capture data using ANOVA followed by a means separation test (e.g., Tukey's HSD) to identify significant differences between the dosages.[3] The dosage that results in the highest statistically significant trap catch is considered optimal under the tested conditions.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 65128-96-3 [smolecule.com]
- 5. iaea.org [iaea.org]
- 6. Male-lure type, lure dosage, and fly age at feeding all influence male mating success in Jarvis’ fruit fly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Environmental influences on Aedes aegypti catches in Biogents Sentinel traps during a Californian “rear and release” program: Implications for designing surveillance programs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental influences on Aedes aegypti catches in Biogents Sentinel traps during a Californian "rear and release" program: Implications for designing surveillance programs - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the degradation of Z-7-Tetradecenal under field conditions
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Z-7-Tetradecenal under field conditions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound in the field?
This compound, like many other lepidopteran pheromones with aldehyde functional groups, is susceptible to degradation from several environmental factors. The primary causes of degradation in the field are:
-
UV Radiation: Sunlight, particularly UV radiation, can provide the energy to initiate photo-oxidation and isomerization of the double bond, leading to a loss of biological activity.
-
Oxidation: The aldehyde group in this compound is highly susceptible to oxidation, which can convert it to the corresponding carboxylic acid, rendering it inactive. This process can be accelerated by oxygen in the air, especially at higher temperatures.
-
High Temperatures: Elevated temperatures can increase the rate of both oxidation and isomerization, as well as increase the volatility of the compound, leading to a faster depletion from the dispenser.
Q2: What formulation strategies can be employed to minimize the degradation of this compound?
Several formulation strategies can enhance the field stability of this compound:
-
Inclusion of Antioxidants: Adding antioxidants to the pheromone formulation is a common and effective method to inhibit oxidative degradation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and tocopherols.
-
Use of UV Protectants: Incorporating UV protectants, such as carbon black or other UV-absorbing compounds, into the dispenser material can shield the pheromone from harmful UV radiation.
-
Controlled-Release Dispensers: Utilizing controlled-release dispensers, such as rubber septa, polymeric matrices, or membrane-based systems, can protect the pheromone from environmental exposure and regulate its release rate.
Q3: Which type of dispenser is most suitable for the controlled release of this compound?
The choice of dispenser depends on the specific application, desired release rate, and field longevity. Common types of dispensers for lepidopteran pheromones include:
-
Rubber Septa: These are widely used due to their low cost and ease of loading. However, they can have variable release rates and may not offer the best protection against environmental degradation.
-
Polymeric Matrix Dispensers: These dispensers, often in the form of laminates or fibers, entrap the pheromone within a polymer matrix. They can provide a more consistent release rate and better protection than rubber septa.
-
Membrane-Based Dispensers: These systems typically consist of a reservoir containing the pheromone and a semi-permeable membrane that controls the release rate. They offer the most precise control over the release profile but can be more expensive.
Troubleshooting Guide
Problem: Pheromone traps baited with this compound are losing effectiveness much faster than anticipated.
This issue can arise from a variety of factors related to pheromone degradation and dispenser performance. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for rapid loss of pheromone efficacy.
Data on Pheromone Stability
The stability of this compound is significantly influenced by its formulation. The table below summarizes the impact of antioxidants on the stability of a related aldehyde pheromone, (Z)-11-hexadecenal, which can be indicative of the performance of this compound.
| Formulation | Half-life (days) at 40°C | Reference |
| (Z)-11-hexadecenal (neat) | 14 | |
| (Z)-11-hexadecenal + 0.1% BHT | 42 | |
| (Z)-11-hexadecenal + 0.5% BHT | > 60 |
Experimental Protocols
Protocol: Field Aging Study to Evaluate this compound Formulation Stability
This protocol outlines the steps to assess the degradation and release rate of different this compound formulations under field conditions.
Caption: Experimental workflow for a field aging study of this compound.
Methodology:
-
Formulation Preparation: Prepare different formulations of this compound to be tested. For example, a control formulation with only the pheromone and other formulations with varying concentrations of an antioxidant (e.g., 0.1%, 0.5% BHT).
-
Dispenser Loading: Accurately load a known amount of each formulation into the chosen dispensers.
-
Initial Analysis (T=0): Retain a subset of dispensers from each formulation group for initial analysis. Extract the pheromone using a suitable solvent (e.g., hexane) and quantify the initial concentration using gas chromatography-mass spectrometry (GC-MS).
-
Field Deployment: Deploy the dispensers in the field in a randomized block design to account for environmental variability.
-
Sample Collection: Collect a predetermined number of dispensers from each formulation group at regular time intervals (e.g., 7, 14, 21, and 28 days).
-
Pheromone Extraction: Extract the remaining pheromone from the collected dispensers using the same solvent and procedure as in the initial analysis.
-
GC-MS Quantification: Quantify the amount of this compound remaining in each dispenser using GC-MS. It is also important to screen for the presence of degradation products, such as the corresponding carboxylic acid (Z-7-tetradecenoic acid).
-
Data Analysis: Calculate the amount of pheromone released and the amount degraded over time for each formulation. This data can be used to determine the release rate and the degradation kinetics.
Degradation Pathway
The primary degradation pathway for this compound in the field involves oxidation of the aldehyde functional group.
Caption: Primary degradation pathway of this compound.
Technical Support Center: Refining Z-7-Tetradecenal Dosage for Optimal Insect Attraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Z-7-Tetradecenal for insect attraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which insects does it attract?
This compound is a chemical compound classified as a fatty aldehyde.[1][2] It functions as a sex pheromone component for various insect species, primarily within the order Lepidoptera. It is a key attractant for several agricultural pests, including:
-
Olive Moth (Prays oleae)
-
Citrus Flower Moth (Prays citri)[3]
-
Citrus Pock Caterpillar (Prays endocarpa)
-
Diamondback Moth (Plutella xylostella)[4]
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W-marked Cutworm (Spaelotis clandestina)[5]
Q2: What is a typical starting dosage for this compound lures?
The optimal dosage of this compound is highly dependent on the target insect species, environmental conditions, and the type of dispenser used. However, based on field trial data, a general starting range can be established. For monitoring purposes, dosages can range from 10 µg to 1000 µg (1 mg) per lure.
Q3: How long do this compound lures typically last in the field?
The longevity of a this compound lure is influenced by the initial dosage, the release rate of the dispenser, and environmental factors such as temperature and humidity. Lures with lower dosages (e.g., 10-100 μg) have been shown to be effective for over eight weeks, while some slow-release dispensers can last for up to 180 days.
Q4: Can this compound be used alone, or should it be part of a blend?
While this compound is the primary attractant for several species, its effectiveness can sometimes be enhanced when used in combination with other compounds (synergists) or may be reduced by the presence of other chemicals (inhibitors). For some species, this compound is the sole attractive component of the sex pheromone.[5] However, for others, a specific ratio of multiple compounds is necessary for optimal attraction.
Q5: What are the most critical factors influencing the effectiveness of this compound lures?
Several factors can significantly impact lure performance:
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Dosage: The amount of this compound in the lure.
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Dispenser Type: The material and design of the dispenser affect the release rate.
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Trap Design and Color: Different insect species have different trap preferences.
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Trap Placement: The height and location of the trap within the environment are crucial.
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Environmental Conditions: Temperature, humidity, and wind speed can alter the pheromone release rate and the shape of the pheromone plume.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Insect Capture
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | The dosage may be too low to attract insects from a distance or too high, causing a repellent effect. Solution: Conduct a dose-response experiment to determine the optimal dosage for your target species and conditions. |
| Improper Trap Placement | Traps may be positioned at the wrong height or in a location with insufficient insect activity. Solution: Adjust the trap height and location based on the known behavior of the target insect. For example, for Prays oleae, a trap height of 1.5-2.5 meters above the ground is often optimal. |
| Ineffective Trap Design | The trap design may not be suitable for the target species. Solution: Experiment with different trap designs (e.g., Delta, Pherocon 1C, bucket traps) to find the most effective one for your target insect. |
| Environmental Factors | High temperatures can cause the pheromone to be released too quickly, while strong winds can disrupt the pheromone plume. Solution: Monitor local weather conditions. Consider using a dispenser with a more controlled release rate in hot climates. |
| Lure Age or Improper Storage | The lure may have degraded due to age or improper storage. Solution: Use fresh lures and store them in a cool, dark place as recommended by the manufacturer. Avoid touching lures with bare hands to prevent contamination. |
| Incorrect Timing | Traps may be deployed when the target insect is not in its adult, flying stage. Solution: Research the life cycle of your target insect and deploy traps during the expected flight period. |
Issue 2: Inconsistent Capture Rates Between Traps
| Possible Cause | Troubleshooting Steps |
| Variation in Lure Loading | Inconsistent amounts of this compound in handmade lures. Solution: Ensure precise and consistent loading of each lure. If purchasing commercially, use lures from the same batch. |
| Trap Interference | Placing traps too close to each other can lead to competition and reduced capture in some traps. Solution: Ensure adequate spacing between traps, typically at least 20 meters apart. |
| Micro-environmental Differences | Variations in sun exposure, wind patterns, or surrounding vegetation can affect individual trap performance. Solution: Use a randomized complete block design for your experiment to account for field variability. |
Issue 3: Capturing Non-Target Species
| Possible Cause | Troubleshooting Steps |
| Lure Composition | The lure may contain impurities or be a blend that attracts other species. Solution: Ensure the purity of the this compound. If using a blend, verify that the ratios are correct for your target species. |
| High Dosage | An excessively high dosage can sometimes attract non-target species. Solution: Test lower dosages to see if specificity increases. |
| Trap Design | Some trap designs are less selective than others. Solution: Experiment with different trap designs that may be more selective for your target insect. |
Data Presentation
Table 1: Dose-Response of Male Prays endocarpa to this compound
The following table summarizes the mean number of male Prays endocarpa (Citrus Pock Caterpillar) captured in traps baited with different dosages of synthetic this compound. For comparison, a treatment using virgin females was included.
| Lure Dosage (µg) | Mean No. of Males Captured (± SEM) |
| 0 (Control) | 0a |
| 1 | 2.5 (± 0.5) b |
| 10 | 6.8 (± 1.2) c |
| 100 | 15.2 (± 2.1) d |
| 1000 | 25.5 (± 3.4) e |
| 3 Virgin Females | 1.8 (± 0.4) b |
Means in the same column followed by the same letter are not significantly different.
Source: Adapted from field trial data. In general, increasing dosages of this compound resulted in increased captures of male P. endocarpa.[6] All dosages of the synthetic pheromone captured more males than traps baited with virgin females.[6]
Experimental Protocols
Protocol 1: Determining Optimal this compound Dosage Using a Dose-Response Field Experiment
This protocol provides a generalized methodology for determining the most effective dosage of this compound for a specific target insect species in a particular environment.
Objective: To identify the dosage of this compound that results in the maximum capture of the target insect species.
Materials:
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This compound (high purity)
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Appropriate solvent (e.g., hexane)
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Lure dispensers (e.g., rubber septa, capillary tubes)
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Insect traps suitable for the target species
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Micropipettes
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Gloves and other appropriate personal protective equipment (PPE)
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Field notebook or data collection device
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GPS unit for marking trap locations
Methodology:
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Dose Selection: Choose a range of dosages to test based on a logarithmic scale (e.g., 0.1 µg, 1 µg, 10 µg, 100 µg, 1000 µg). This approach efficiently covers a broad spectrum of potential activity. Always include a control group with lures containing only the solvent (0 µg).
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Lure Preparation:
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Wear gloves to avoid contamination.
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Prepare stock solutions of this compound in the chosen solvent.
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Apply the precise volume of each stock solution to the dispensers to achieve the desired final dosages.
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Allow the solvent to evaporate completely in a fume hood before deploying the lures.
-
-
Experimental Design:
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Select a suitable experimental site with a known population of the target insect.
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Use a Randomized Complete Block Design (RCBD) to minimize the impact of environmental variability. Divide the experimental area into several blocks (at least 4-5).
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Within each block, randomly assign one of each dosage treatment (including the control).
-
-
Trap Deployment:
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Place one prepared lure inside each trap.
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Deploy the traps at a consistent height and spacing, appropriate for the target species. A minimum distance of 20 meters between traps is recommended to prevent interference.
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Label each trap clearly with the treatment and block number.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., every 2-3 days or weekly).
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Count and record the number of captured target insects in each trap.
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Replace sticky liners or empty collection chambers as needed.
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Continue the experiment for a duration appropriate to the insect's flight period (a minimum of three weeks is recommended).
-
-
Data Analysis:
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Compile the trap capture data for each dosage.
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Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in the mean number of insects captured between the different dosages.
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If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.
-
Visualizations
Caption: Workflow for a dose-response field experiment.
Caption: Troubleshooting decision tree for low insect capture.
References
- 1. mdpi.com [mdpi.com]
- 2. 7Z-Tetradecenal - Kunming Biohome Technology Co. Ltd. [biohometech.com]
- 3. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (Z)-7-Tetradecenal, a seasonally dependent sex pheromone of the w-marked cutworm, Spaelotis clandestina (Harris) (Lepidoptera: Noctuidae) 1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
challenges in the large-scale production and purification of Z-7-Tetradecenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale production and purification of Z-7-Tetradecenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound, particularly on a larger scale, include the Wittig reaction, hydroformylation, and enzymatic oxidation.[1]
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Wittig Reaction: This classic olefination method involves the reaction of an aldehyde with a phosphonium (B103445) ylide to form the desired Z-alkene. It is well-documented for producing the Z-isomer with good selectivity under specific conditions.[1]
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Hydroformylation: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of a long-chain alkene precursor. It can be a highly efficient method for large-scale production.
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Enzymatic Oxidation: This method utilizes enzymes to selectively oxidize the corresponding alcohol, (Z)-7-tetradecen-1-ol, to the aldehyde. This approach offers high selectivity and operates under mild conditions.
Q2: What are the primary challenges in achieving high Z-selectivity in the Wittig synthesis of this compound?
A2: The main challenge is controlling the stereochemistry to favor the Z-isomer over the more thermodynamically stable E-isomer. Key factors influencing Z-selectivity include the choice of base, solvent, and reaction temperature. Using non-stabilized ylides and carefully controlling reaction conditions are crucial for maximizing the yield of the desired Z-isomer.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities include the E-isomer (E-7-Tetradecenal), unreacted starting materials (e.g., the initial aldehyde and phosphonium salt in a Wittig reaction), byproducts such as triphenylphosphine (B44618) oxide (TPPO) from the Wittig reaction, and products from side reactions like oxidation of the aldehyde to a carboxylic acid.
Q4: How can I effectively remove triphenylphosphine oxide (TPPO) after a Wittig reaction?
A4: TPPO can be challenging to remove completely by standard column chromatography due to its polarity. Several methods can be employed:
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Crystallization: The desired alkene product can sometimes be crystallized from a suitable solvent, leaving the more soluble TPPO in the mother liquor.
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Chromatography with specific eluents: Careful selection of the solvent system for column chromatography can improve separation.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent.
Q5: What are the key stability concerns for this compound during storage and handling?
A5: this compound, being an unsaturated aldehyde, is susceptible to oxidation and isomerization. Exposure to air can lead to the formation of the corresponding carboxylic acid. The Z-double bond can also isomerize to the more stable E-isomer, especially in the presence of acid, base, or upon exposure to heat and light. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Troubleshooting Guides
Production Phase: Wittig Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Alkene | Incomplete reaction. | - Ensure the phosphonium ylide was fully formed before adding the aldehyde. This is often indicated by a distinct color change.- Use freshly distilled aldehyde to avoid impurities that might consume the ylide.- Increase reaction time or temperature, but monitor for side product formation. |
| Ylide decomposition. | - Ensure strictly anhydrous conditions and an inert atmosphere (argon or nitrogen), as the ylide is sensitive to moisture and air. | |
| Side reactions. | - Maintain low temperatures during the addition of the aldehyde to the ylide solution to minimize side reactions. | |
| Poor Z-Selectivity (High E-isomer content) | Use of lithium bases (e.g., n-BuLi). | - Avoid lithium bases as they can promote the formation of the thermodynamically more stable E-isomer. Use sodium or potassium bases (e.g., NaH, KHMDS) to favor kinetic control and the Z-isomer. |
| Polar aprotic solvents. | - Use non-polar aprotic solvents like THF or diethyl ether. Polar aprotic solvents can stabilize the betaine (B1666868) intermediate, leading to equilibration and a lower Z/E ratio. | |
| High reaction temperature. | - Perform the Wittig reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the Z-isomer. |
Purification Phase: Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of Z- and E-isomers | Similar polarity of the isomers. | - Use a less polar solvent system to increase the separation on the silica (B1680970) gel.- Employ a longer chromatography column to improve resolution.- Consider using silver nitrate-impregnated silica gel, which can enhance the separation of unsaturated compounds. |
| Contamination with Triphenylphosphine Oxide (TPPO) | TPPO has a moderate polarity and can co-elute with the product. | - Optimize the solvent gradient. A less polar eluent will retain the TPPO on the column for longer.- Consider a pre-purification step to remove the bulk of the TPPO, such as precipitation with a non-polar solvent. |
| Product Degradation on the Column | The silica gel is acidic and can cause isomerization or degradation of the aldehyde. | - Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) before packing the column.- Work quickly and avoid prolonged exposure of the compound to the silica gel. |
Quantitative Data
Table 1: Reported Yields and Z/E Ratios for Wittig Synthesis of Unsaturated Aldehydes under Various Conditions
| Base | Solvent | Temperature (°C) | Reported Yield (%) | Z/E Ratio |
| n-BuLi | THF | -78 to RT | 75-85 | Varies, can favor E |
| NaHMDS | THF | -78 to RT | 80-90 | Predominantly Z |
| KHMDS | THF | -78 to RT | 85-95 | >20:1 Z:E |
Note: Yields and ratios are dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
Materials:
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(6-Formylhexyl)triphenylphosphonium bromide
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Potassium bis(trimethylsilyl)amide (KHMDS)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Brine
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Anhydrous magnesium sulfate
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Standard glassware for anhydrous reactions (oven-dried)
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Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, suspend (6-formylhexyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Cool the suspension to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of KHMDS (1.1 equivalents) in THF to the suspension while maintaining the temperature at -78 °C. The formation of the ylide is indicated by a color change to deep red or orange. Stir the mixture at -78 °C for 1 hour.
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Add a solution of freshly distilled heptanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
Potassium permanganate (B83412) stain
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to achieve good separation between the product (Rf ~0.3-0.4) and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Visualize the TLC plates using a potassium permanganate stain. The alkene product will appear as a yellow spot. The TPPO will also be visible.
-
Combine and Concentrate: Combine the fractions containing the pure this compound and concentrate them under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for poor Z-selectivity in Wittig synthesis.
References
Technical Support Center: Resolving Isomeric Impurities in Z-7-Tetradecenal
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving and analyzing isomeric impurities in synthetic samples of Z-7-Tetradecenal.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for separating the Z (cis) and E (trans) isomers of 7-Tetradecenal?
A1: The most effective methods leverage the subtle differences in the physical and chemical properties of the geometric isomers. The primary techniques include:
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Argentation Chromatography (Silver Ion Chromatography): This is a highly effective method that utilizes the reversible interaction between silver ions (Ag+) and the π-electrons of the carbon-carbon double bond.[1][2][3] The spatial arrangement of the E-isomer allows for a stronger interaction with the silver ions, leading to a longer retention time compared to the Z-isomer.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, especially with specialized columns that offer high molecular-shape selectivity (like cholesterol-based phases), can effectively separate geometric isomers.[2][4] Standard C18 columns may struggle due to the similar hydrophobicity of the isomers.[4]
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Gas Chromatography (GC): Capillary GC, particularly with polar stationary phases, can resolve Z and E isomers.[2] GC coupled with Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of these volatile compounds.[5]
Q2: Why is my standard C18 reversed-phase HPLC column failing to resolve the Z/E isomers?
A2: Standard C18 columns separate compounds primarily based on hydrophobicity. Geometric isomers like this compound and E-7-Tetradecenal have very similar hydrophobicity, making separation on these columns difficult.[4] To achieve resolution, a stationary phase with higher molecular-shape selectivity, such as a cholesterol-based column, is recommended as it can better differentiate the spatial arrangement of the isomers.[4]
Q3: My measured E/Z ratio is inconsistent between different analytical runs. What could be the cause?
A3: Inconsistent isomeric ratios often point to interconversion between the Z and E forms. This isomerization can be catalyzed by several factors during sample preparation or analysis.[6] Key contributors include:
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Elevated Temperatures: High temperatures in the GC inlet or column can provide enough energy to overcome the rotational barrier of the double bond.
-
Exposure to Light: UV light can promote isomerization. Samples should be protected from light.
-
Acidic or Basic Conditions: Traces of acid or base in the sample, solvents, or on chromatographic media can catalyze the conversion to the more thermodynamically stable E (trans) isomer.[6]
Q4: What is the most reliable method for quantifying the isomeric ratio of this compound?
A4: For accurate quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity for volatile compounds.[5] A successful quantification requires a GC method that achieves baseline resolution of the Z and E isomer peaks. An internal standard should be used for optimal accuracy.[5] Alternatively, a well-developed HPLC method that shows clear separation of the isomers can also be used for quantification.[1][7]
Troubleshooting Guides
This section addresses specific issues encountered during the separation and analysis of this compound isomers.
Issue 1: Poor or No Resolution of Z and E Isomers
| Potential Cause | Recommended Solution |
| In HPLC: Unsuitable Stationary Phase | The column lacks the necessary shape selectivity. Switch from a standard C18 column to a specialized phase like a cholesterol-bonded silica (B1680970) column.[4] |
| In HPLC: Inappropriate Mobile Phase | The mobile phase composition is not optimal. Systematically vary the solvent ratio (e.g., acetonitrile/water) or try an alternative organic modifier like methanol.[1][6] |
| In GC: Incorrect Column Polarity | The stationary phase is not polar enough to differentiate the isomers. Use a mid-to-high polarity column (e.g., a wax or a high-cyanopropyl phase). |
| In GC: Suboptimal Temperature Program | The temperature ramp rate is too fast, or the oven temperature is too high. Decrease the ramp rate or use an isothermal segment at a lower temperature to increase the interaction time with the stationary phase. |
| In Argentation Chromatography: Low Silver Content | The silica gel is not sufficiently impregnated with silver nitrate (B79036). Ensure the correct w/w percentage (typically 10-20%) of AgNO₃ is used for preparation.[2] |
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Peak Tailing: Active Sites on Stationary Phase | Uncoated portions of silica gel (especially in argentation chromatography) or the GC liner can cause non-specific interactions.[2] Ensure thorough deactivation of the GC liner and complete, even coating of the argentation silica. |
| Peak Fronting: Column Overload | Too much sample has been injected, exceeding the column's capacity.[2][8] Reduce the injection volume or dilute the sample. |
| Peak Fronting: Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the mobile phase (HPLC) or is too volatile (GC). Dissolve the sample in the initial mobile phase (HPLC) or a less volatile solvent like hexane (B92381) (GC).[8] |
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Z/E Isomer Separation
| Technique | Principle of Separation | Advantages | Disadvantages |
| Argentation Chromatography | Reversible π-complex formation between double bonds and silver ions.[1][2] | Excellent selectivity for Z/E isomers; can be used for preparative scale.[7] | Labor-intensive preparation; silver-impregnated silica is light-sensitive.[2] |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity and molecular shape.[1] | Widely available; good for quantification with UV detection (after derivatization) or ELSD.[4][9] | Standard C18 columns often provide poor resolution; may require specialized columns.[4] |
| Gas Chromatography (GC) | Partitioning based on volatility and interaction with the stationary phase. | High resolution with appropriate polar columns; ideal for volatile compounds.[2] | High temperatures can cause isomerization; may require derivatization for other analytes.[1] |
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | DB-WAX, HP-INNOWax, or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Inlet Temperature | 220-250 °C |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5-10 °C/min to 240 °C, Hold: 5-10 min |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
| Kovats Retention Index | Standard non-polar: ~1566; Standard polar: ~1937-1962.[10] |
Experimental Protocols
Protocol 1: Preparative Separation by Argentation Column Chromatography
This protocol describes the small-scale separation of Z and E isomers of 7-Tetradecenal to obtain enriched fractions for further analysis.
1. Preparation of 10% (w/w) Silver Nitrate-Impregnated Silica Gel: a. In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2.5 g of silver nitrate (AgNO₃) in a minimal amount of deionized water. b. Add 22.5 g of silica gel (60 Å, 230-400 mesh) to the flask. c. Add enough acetone (B3395972) to form a thick, stirrable slurry. d. Remove the solvents under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Keep the flask protected from light throughout this process.[2]
2. Column Packing: a. Prepare a slurry of the AgNO₃-silica gel in hexane. b. Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. c. Equilibrate the packed column by washing with 2-3 column volumes of 100% hexane.
3. Sample Loading and Elution: a. Dissolve the synthetic this compound sample (e.g., 10-20 mg) in a minimal volume of hexane (~200-400 µL). b. Carefully load the sample onto the top of the silica bed. c. Fraction 1 (E-isomer enriched): Begin elution with 100% hexane. The Z-isomer has a weaker interaction and typically elutes first in argentation HPLC, but in normal phase column chromatography with non-polar eluents, the more polar aldehyde functionality dominates, and the less sterically hindered E-isomer may elute first. Monitor fractions by TLC or GC. d. Fraction 2 (Z-isomer enriched): Gradually increase the solvent polarity by introducing diethyl ether or toluene (B28343) into the hexane (e.g., starting with 0.5% and increasing to 2% diethyl ether in hexane).[11] Collect fractions and analyze to determine the purity of each.
Protocol 2: Quantification of Isomeric Purity by GC-MS
This protocol provides a general method for the accurate quantification of the Z/E ratio.
1. Materials and Reagents:
- This compound sample
- High-purity standards of Z- and E-7-Tetradecenal (if available)
- Internal Standard (IS): A stable hydrocarbon not present in the sample, such as n-Hexadecane or Dodecane.[5]
- Solvent: Hexane (GC grade or higher).[5]
2. Preparation of Calibration Standards: a. Prepare a stock solution of your internal standard (e.g., 100 µg/mL in hexane). b. Prepare a series of calibration standards of your reference this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) in hexane. c. Spike each calibration standard and the sample to be analyzed with the same, fixed concentration of the internal standard.[5] For example, add 10 µL of the 100 µg/mL IS stock to 100 µL of each standard and sample.
3. GC-MS Analysis: a. Analyze each standard and the sample using an appropriate GC-MS method (see Table 2 for starting parameters). b. Ensure the chromatographic conditions achieve baseline separation of the Z and E isomers.
4. Data Analysis and Quantification: a. Identification: Confirm the identity of the Z and E peaks by comparing their retention times and mass spectra to pure standards or library data (e.g., NIST Mass Spectral Library).[5] b. Quantification: For each injection, calculate the peak area ratio of the analyte (Z or E isomer) to the internal standard. c. Calibration Curve: Plot the peak area ratio against the concentration for the calibration standards to generate a calibration curve. d. Calculate Concentration: Use the regression equation from the calibration curve to determine the concentration of the Z and E isomers in your synthetic sample. The isomeric purity can then be expressed as a percentage.
Mandatory Visualizations
Caption: General workflow for the separation and analysis of this compound isomers.
Caption: Troubleshooting logic for poor chromatographic separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. 7-Tetradecenal, (7Z)- | C14H26O | CID 5364468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Species Specificity of Z-7-Tetradecenal-Baited Traps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Z-7-Tetradecenal-baited traps. Our goal is to help you optimize your experimental setup to improve species specificity and obtain reliable data.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem: My this compound-baited traps are catching a high number of non-target species.
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Possible Cause 1: Lure Composition. The pheromone lure may not be sufficiently specific to the target species. While this compound is a primary attractant for several species, including the olive moth (Prays oleae) and the citrus flower moth (Prays nephelomima), the specific blend of pheromone components is crucial for species recognition.[1][2]
-
Solution 1: Optimize Pheromone Blend. Investigate the literature for the specific pheromone blend of your target species. Often, a combination of this compound with other minor components in a precise ratio is required for high specificity.[2] For example, the addition of antagonists, which are compounds that deter non-target species, can significantly improve trap selectivity. Research has shown that certain isomers or related compounds can act as inhibitors for non-target species.[3]
-
Possible Cause 2: Lure Dosage. An incorrect pheromone dosage can affect trap specificity. High doses are not always better and can sometimes attract non-target species or even repel the target species.
-
Solution 2: Optimize Lure Dosage. Conduct dose-response experiments to determine the optimal pheromone loading for your target species and local conditions. Field trials have demonstrated that varying the dosage of synthetic pheromones can significantly impact the number of captured target males.[1][4] For instance, in studies with the Oriental fruit moth, traps baited with 100-µg lures caught more moths than those with 300 µg.[5]
-
Possible Cause 3: Trap Design and Placement. The design and placement of the trap can influence the number and type of insects caught.
-
Solution 3: Select Appropriate Trap Design and Placement. Different trap designs (e.g., sticky wing traps, bucket funnel traps, delta traps) have varying efficiencies for different species.[4][6] Trap height is also a critical factor; for example, pheromone traps for the Oriental fruit moth were more effective when placed in the upper canopy of trees.[5]
Problem: I am experiencing low capture rates of the target species.
-
Possible Cause 1: Suboptimal Pheromone Release Rate. The rate at which the pheromone is released from the lure is critical for attracting the target species.[5][7]
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Solution 1: Evaluate and Adjust Release Rate. The release rate can be influenced by the dispenser type (e.g., rubber septa, membrane dispensers) and environmental factors like temperature.[5][8] Experiment with different dispensers to achieve a consistent and optimal release rate for your target insect.
-
Possible Cause 2: Incorrect Trap Placement. The location of the traps within the habitat can significantly impact capture rates.
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Solution 2: Strategic Trap Placement. Consider factors such as wind direction, habitat structure, and the known behavior of the target species when placing traps. For some species, placing traps at a certain height or in specific locations relative to host plants is crucial for maximizing captures.[5][9]
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Possible Cause 3: Lure Age and Field Longevity. The effectiveness of the pheromone lure can decrease over time due to degradation or depletion of the active compounds.[5][6]
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Solution 3: Regular Lure Replacement. Follow the manufacturer's recommendations for lure replacement or conduct your own field longevity studies to determine the optimal replacement interval. One study found that a synthetic pheromone for the pink hibiscus mealybug remained active for up to 21 weeks.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and which pests does it target?
This compound is a fatty aldehyde that functions as a sex pheromone component for various lepidopteran pests.[10] It is a key attractant for species such as the olive moth (Prays oleae), citrus flower moth (Prays nephelomima), and the diamondback moth (Plutella xylostella).[1][11] Its species-specific nature makes it a valuable tool in integrated pest management (IPM) programs for monitoring and mating disruption.[1]
Q2: How can I reduce the capture of beneficial insects in my traps?
To minimize the bycatch of beneficial insects, focus on enhancing the specificity of your trapping system. This can be achieved by:
-
Using a highly specific pheromone blend that includes antagonists for non-target species.[2]
-
Optimizing the pheromone dosage to be attractive only to the target species.[4]
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Choosing a trap design that is less likely to capture larger, non-target insects.[6]
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Avoiding the use of general food-type baits, which tend to attract a wider range of insects, including beneficial ones.[12]
Q3: What is the most effective trap density for monitoring or mass trapping?
The optimal trap density depends on the specific goal (monitoring vs. mass trapping), the target pest, and the environmental conditions. For monitoring, a lower density is typically sufficient to detect the presence and relative abundance of a pest. For mass trapping, a higher density is required to significantly reduce the pest population. For example, a study on Helicoverpa armigera found that a density of 20 traps per acre was optimal for maximizing catches and reducing pod infestation.[13]
Q4: How do environmental factors affect the performance of this compound-baited traps?
Environmental factors such as temperature, wind speed, and rainfall can influence pheromone dispersal and insect flight behavior, thereby affecting trap captures. Higher temperatures can increase the pheromone release rate from some dispensers, potentially shortening the lure's effective lifespan.[5] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.
Quantitative Data Summary
Table 1: Effect of Pheromone Blend Ratio on Trap Captures of Ectropis grisescens
| Pheromone Ratio (Z3,Z6,Z9-18:H : Z3,epo6,Z9-18:H) | Mean Male Moths Captured (± SE) |
| 60:40 | 129.33 ± 12.81 |
| 50:50 | 177.33 ± 4.91 |
| 30:70 | 201.67 ± 32.73 |
| 20:80 | 170.33 ± 27.14 |
| Control | 5.67 ± 2.03 |
| Data from a study on optimizing sex pheromone ratios for trapping E. grisescens. The 30:70 ratio resulted in the highest trap catches.[4][14] |
Table 2: Influence of Lure Dosage on Trap Captures of Ectropis grisescens
| Lure Dosage (mg/septum) | Mean Male Moths Captured (± SE) |
| 0.1 | 137.17 ± 28.37 |
| 0.4 | 261.00 ± 21.84 |
| 0.7 | 312.67 ± 19.38 |
| 1.0 | 316.17 ± 19.36 |
| This table shows that increasing the pheromone dosage up to a certain point can increase the number of captured male moths.[4] |
Table 3: Comparison of Different Trap Designs for Capturing Ectropis grisescens
| Trap Type | Mean Male Moths Captured (± SE) |
| Sticky Wing Trap | 177.00 ± 7.64 |
| Bucket Funnel Trap | 50.33 ± 10.68 |
| Delta Trap | 34.00 ± 2.89 |
| Noctuid Trap | 4.00 ± 1.15 |
| This data highlights the significant impact of trap design on capture efficiency, with the sticky wing trap being the most effective in this particular study.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Pheromone Blend
-
Preparation of Lures: Prepare rubber septa or other appropriate dispensers with different ratios of this compound and other potential pheromone components (e.g., isomers, analogs). Include a control lure with only the solvent.
-
Experimental Design: Use a randomized complete block design in the field. Each block should contain one of each lure treatment. The number of blocks will depend on the size of the experimental area and desired statistical power.
-
Trap Deployment: Place the traps at a standardized height and distance from each other to avoid interference.[15] The specific placement will depend on the target insect and crop.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target and non-target insects captured in each trap.[15]
-
Data Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the capture rates between the different pheromone blends.[14]
Protocol 2: Evaluating the Effect of Lure Dosage
-
Lure Preparation: Prepare lures with varying dosages of the optimal pheromone blend identified in Protocol 1.
-
Experimental Setup: Follow the same experimental design and trap deployment procedures as in Protocol 1, with each treatment being a different lure dosage.
-
Data Collection and Analysis: Collect and analyze the capture data as described in Protocol 1 to identify the dosage that results in the highest capture of the target species with the lowest bycatch.[4]
Visualizations
Caption: Workflow for optimizing pheromone trap specificity.
Caption: Hypothetical signaling pathways for attraction and inhibition.
References
- 1. Buy this compound | 65128-96-3 [smolecule.com]
- 2. ento.psu.edu [ento.psu.edu]
- 3. (Z)-7-Tetradecenal, a seasonally dependent sex pheromone of the w-marked cutworm, Spaelotis clandestina (Harris) (Lepidoptera: Noctuidae) 1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. mdpi.com [mdpi.com]
- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 6. DEVELOPMENT OF TRAPPING METHODS WITH A SYNTHETIC SEX PHEROMONE OF THE PINK HIBISCUS MEALYBUG, MACONELLICOCCUS HIRSUTUS (HEMIPTERA: PSEUDOCOCCIDAE) [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. plantarchives.org [plantarchives.org]
- 9. Effects of Pheromone Release Rate and Trap Placement on Trapping of Agrilus planipennis (Coleoptera: Buprestidae) in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Tetradecenal, (7Z)- | C14H26O | CID 5364468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]
- 12. researchgate.net [researchgate.net]
- 13. entomoljournal.com [entomoljournal.com]
- 14. researchgate.net [researchgate.net]
- 15. fs.usda.gov [fs.usda.gov]
Technical Support Center: Adjusting Z-7-Tetradecenal Release Rates from Dispensers
This technical support center is designed for researchers, scientists, and drug development professionals experimenting with Z-7-Tetradecenal for mating disruption and other applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when adjusting the release rates of this compound from various dispenser types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an unsaturated aldehyde and a crucial component of the sex pheromone blend for numerous insect species, particularly within the order Lepidoptera.[1] Its chemical formula is C₁₄H₂₆O.[1] Understanding its physical and chemical properties is essential for designing effective dispenser systems.
| Property | Value |
| Molecular Formula | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol |
| Boiling Point | 297.4 °C at 760 mmHg |
| Vapor Pressure | 0.00135 mmHg at 25°C |
| Storage Temperature | -20°C |
Q2: What are the common types of dispensers used for this compound release?
Several types of passive and active dispensers are utilized for the controlled release of this compound. Common passive dispensers include polyethylene (B3416737) tubes and rubber septa, which release the pheromone through diffusion.[1] Active systems, such as aerosol dispensers, can be programmed to release the pheromone at specific intervals.[1]
Q3: Which environmental factors have the most significant impact on the release rate of this compound?
Temperature is the primary environmental factor influencing the release rate of this compound from passive dispensers.[1] The release rate follows an exponential relationship with temperature; as the temperature increases, the vapor pressure of the pheromone rises, leading to a higher emission rate.[1] Field studies have shown that a 20°C increase in temperature can lead to a tenfold or greater increase in pheromone emission.[1] Wind speed can also affect the dispersal of the pheromone plume.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound dispensers.
Issue 1: Inconsistent or Unpredictable Release Rates
Possible Causes:
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Temperature Fluctuations: As the most critical factor, daily and seasonal temperature variations will directly impact the release rate from passive dispensers.
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Dispenser Material Variability: Inconsistencies in the polymer matrix of dispensers (e.g., polyethylene tubes, rubber septa) can lead to variable diffusion rates.
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Improper Dispenser Storage: Pre-exposure to high temperatures can cause premature release of the pheromone.
Solutions:
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Monitor and Model Temperature Effects: Continuously monitor the ambient temperature in your experimental setup. For laboratory studies, use controlled-temperature incubators. For field trials, use weather stations to record temperature data and model the expected release rate.
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Source Dispensers from a Single Batch: To minimize variability between dispensers, use units from the same manufacturing lot for a given experiment.
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Proper Storage: Store dispensers at the recommended -20°C until deployment to ensure the stability of the pheromone.
Issue 2: Rapid Depletion of this compound from Dispensers
Possible Causes:
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High Ambient Temperatures: Consistently high temperatures will accelerate the release rate, shortening the dispenser's field life.
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Inappropriate Dispenser Type: Using a dispenser with a high release rate formulation in a hot climate.
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Incorrect Initial Loading: Overloading the dispenser may not necessarily lead to a longer field life and can affect the release kinetics.
Solutions:
-
Select the Right Dispenser for Your Climate: Choose a dispenser formulation designed for the temperature profile of your study area. Slower-release formulations are available for warmer climates.
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Adjust Initial Pheromone Load: The initial concentration of this compound can influence the release rate. Conduct preliminary studies to determine the optimal loading for your desired release profile and duration.
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Consider Shielding Dispensers: In field applications, placing dispensers in a way that they are partially shaded from direct sunlight can help moderate temperature extremes.
Issue 3: No or Very Low Release of this compound
Possible Causes:
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Dispenser Material Incompatibility: The this compound may not be diffusing effectively through the chosen polymer matrix.
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Chemical Degradation: this compound, as an aldehyde, can be susceptible to oxidation, which can be accelerated by exposure to UV light and high temperatures.
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Incorrect Quantification Method: The analytical method used to measure the release rate may not be sensitive enough or may be improperly calibrated.
Solutions:
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Test Dispenser Materials: Before large-scale experiments, test the release of this compound from different dispenser materials (e.g., polyethylene, PVC, rubber septa) under controlled conditions.
-
Use Stabilizers: Consider formulations that include antioxidants or UV protectants to improve the stability of this compound.
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Validate Analytical Methods: Ensure that your quantification method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is properly validated for this compound. This includes using a suitable internal standard and creating a robust calibration curve.
Experimental Protocols
Protocol 1: Quantification of this compound Release Rate by Gravimetric Analysis
This protocol is suitable for determining the average release rate from passive dispensers over time.
Materials:
-
This compound loaded dispensers
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Analytical balance (readable to 0.1 mg)
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Forceps
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Controlled temperature incubator or environmental chamber
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Labeled sample vials
Methodology:
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Initial Weighing: Label each dispenser with a unique identifier. Using forceps to avoid contamination, weigh each dispenser on the analytical balance and record the initial weight (W_initial).
-
Incubation: Place the dispensers in a controlled temperature environment (e.g., 25°C).
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Periodic Weighing: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the dispensers from the incubator, allow them to equilibrate to room temperature for 30 minutes, and re-weigh them (W_t).
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Data Analysis: Calculate the cumulative weight loss at each time point. The release rate can be calculated as the change in weight over the time interval.
Protocol 2: Quantification of this compound by Solvent Extraction and GC-MS Analysis
This protocol provides a more precise measurement of the this compound remaining in a dispenser.
Materials:
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Used this compound dispensers
-
Hexane (B92381) (or other suitable solvent)
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Internal standard (e.g., a stable, non-interfering alkane)
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Vials with PTFE-lined caps
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Vortex mixer
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Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
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Extraction: Place a used dispenser in a vial. Add a known volume of hexane and a known amount of the internal standard.
-
Agitation: Seal the vial and vortex for a specified period (e.g., 1 hour) to extract the remaining this compound.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the hexane extract into the GC-MS.
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5). A typical temperature program would start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 275°C).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of this compound.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations. Use the ratio of the peak area of this compound to the peak area of the internal standard to determine the amount of pheromone remaining in the dispenser.
Data Presentation
Table 1: Influence of Temperature on the Release Rate of this compound (Hypothetical Data for Illustrative Purposes)
| Temperature (°C) | Average Release Rate (µ g/day ) from Polyethylene Tube Dispenser |
| 15 | 50 |
| 20 | 150 |
| 25 | 450 |
| 30 | 1350 |
| 35 | 4050 |
Note: This table illustrates the exponential relationship between temperature and release rate. Actual release rates will vary depending on the specific dispenser formulation and dimensions.
Visualizations
Caption: Troubleshooting workflow for inconsistent release rates.
Caption: Workflow for quantifying this compound release.
References
overcoming habituation to Z-7-Tetradecenal in target insects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering habituation to the insect pheromone Z-7-Tetradecenal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is habituation in the context of this compound?
A1: Habituation is a form of non-associative learning where an insect's behavioral response to this compound decreases after repeated or prolonged exposure.[1][2][3] This can manifest as a reduced attraction or a complete lack of response to the pheromone, which is a significant issue in experiments relying on consistent insect behavior. Male moths, in particular, often show a reduced sexual response after pre-exposure to female sex pheromones.[1][2]
Q2: What are the primary causes of habituation to this compound in a laboratory setting?
A2: Several factors can lead to habituation:
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Constant Pheromone Exposure: Continuous exposure to a constant concentration of this compound is a primary cause of habituation.[1]
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High Pheromone Concentration: Using concentrations of this compound that are too high can lead to rapid sensory adaptation and habituation.
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Lack of Recovery Time: Insufficient time between experimental trials can prevent the insect's olfactory system from returning to a sensitive state.
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Experimental Design: Poorly designed bioassays that do not account for the insect's natural behaviors and rhythms can inadvertently induce habituation.
Q3: What is the difference between sensory adaptation and central habituation?
A3: Sensory adaptation is a peripheral phenomenon occurring at the level of the olfactory receptor neurons (ORNs) on the antennae. It is a rapid and short-term decrease in firing rate in the presence of a continuous stimulus. Central habituation occurs in the central nervous system (e.g., the antennal lobe) and involves changes in synaptic plasticity. It is a longer-lasting form of response decrement. Both processes can contribute to the observed reduction in behavioral response.
Q4: How can I determine if my insects have become habituated to this compound?
A4: Habituation can be assessed through behavioral and electrophysiological methods:
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Behavioral Assays: A significant decrease in the number of insects responding to the this compound source in a wind tunnel or olfactometer assay over repeated trials is a strong indicator of habituation.
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Electroantennography (EAG): EAG can measure the electrical output of the entire antenna. A decrease in the amplitude of the EAG response to repeated puffs of this compound can indicate sensory adaptation, a component of habituation.
Troubleshooting Guides
Issue 1: Target insects are unresponsive to this compound in a wind tunnel bioassay.
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Possible Cause 1: Habituation due to constant pheromone exposure.
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Solution: Implement a pulsed or intermittent pheromone delivery system instead of a constant stream. This can help maintain the responsiveness of the olfactory system.
-
-
Possible Cause 2: Pheromone concentration is too high.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits a robust behavioral response without causing rapid habituation.
-
-
Possible Cause 3: Insufficient recovery time between trials.
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Solution: Increase the inter-trial interval to allow for the dishabituation of the insects. The optimal time can be determined empirically, but starting with intervals of 30-60 minutes is recommended.
-
-
Possible Cause 4: Contamination of the experimental arena.
-
Solution: Thoroughly clean the wind tunnel and any associated equipment between trials to remove residual pheromone.
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Issue 2: Decreasing EAG response to this compound over a series of experiments.
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Possible Cause 1: Sensory adaptation of the antennal receptors.
-
Possible Cause 2: Antennae are drying out or damaged.
-
Solution: Ensure the antenna is properly mounted and that the saline solution is making good contact. Use a humidified and purified air stream to keep the preparation viable.[5]
-
-
Possible Cause 3: Pheromone solution has degraded.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Store the stock solution in a freezer in a sealed, vapor-proof container.
-
Data Presentation
Table 1: Representative EAG Dose-Response to this compound
| Concentration (µg/µL) | Mean EAG Amplitude (mV) | Standard Deviation (mV) |
| 0 (Control) | 0.1 | 0.05 |
| 0.001 | 0.4 | 0.1 |
| 0.01 | 0.9 | 0.2 |
| 0.1 | 1.6 | 0.4 |
| 1 | 2.7 | 0.6 |
| 10 | 3.5 | 0.8 |
Note: This data is representative and intended to serve as a template for expected results.
Table 2: Hypothetical Habituation and Recovery in Wind Tunnel Assay
| Trial Number | Pheromone Exposure | Mean Response Time (seconds) | % Responding Insects |
| 1 | Initial Exposure | 15 | 95 |
| 2 | After 5 min constant exposure | 45 | 40 |
| 3 | After 30 min recovery | 20 | 80 |
| 4 | After 60 min recovery | 16 | 92 |
Experimental Protocols
Protocol 1: Assessing and Overcoming Habituation using a Wind Tunnel Bioassay
Objective: To quantify habituation to this compound and test methods for recovery.
Methodology:
-
Wind Tunnel Setup: Use a wind tunnel with laminar airflow, controlled temperature, humidity, and light conditions appropriate for the target insect species.
-
Insect Preparation: Use 2-3 day old male moths of the species of interest, kept under a reversed light-dark cycle to ensure testing during their active period.
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Pheromone Dispenser: Use a syringe pump with a heated sprayer to deliver a consistent and controllable plume of this compound.
-
Initial Response (Trial 1): Release a single insect and record the time to reach the pheromone source and the flight path. Repeat with at least 20 individual insects.
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Habituation Induction: Expose a new group of insects to a constant plume of this compound for a set period (e.g., 10 minutes).
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Post-Habituation Response (Trial 2): Immediately after the habituation period, test the response of the exposed insects individually as in step 4.
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Recovery: Place the habituated insects in a clean environment with no pheromone for varying periods (e.g., 30, 60, 120 minutes).
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Post-Recovery Response (Trial 3, 4, etc.): After each recovery period, test the response of the insects as in step 4.
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Data Analysis: Compare the response times and the percentage of responding insects across the different trials.
Protocol 2: Electroantennography (EAG) to Measure Sensory Adaptation and Recovery
Objective: To measure the antennal response to this compound and quantify sensory adaptation and recovery.
Methodology:
-
Insect Preparation: Anesthetize a male moth by chilling and excise one antenna at the base.
-
Antenna Mounting: Mount the antenna between two electrodes using conductive gel. The basal end should be in contact with the reference electrode and the distal tip with the recording electrode.
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EAG Setup: Place the preparation in a continuous stream of humidified, purified air.
-
Pheromone Delivery: Use a stimulus delivery system to deliver controlled puffs of this compound at different concentrations.
-
Baseline Recording: Record the stable baseline electrical signal from the antenna.
-
Habituation Protocol: Deliver repeated puffs of a fixed concentration of this compound at short intervals (e.g., every 10 seconds) and record the EAG response for each puff.
-
Recovery Protocol: After observing a decrease in the EAG response, stop the stimulus and record the baseline for a set period (e.g., 5 minutes). Then, deliver a single puff of the same concentration to measure the recovered response.
-
Data Analysis: Measure the amplitude of the negative voltage deflection for each EAG response. Plot the response amplitude against the puff number to visualize adaptation and recovery.
Mandatory Visualizations
Caption: Olfactory signaling pathway and desensitization in an Olfactory Receptor Neuron (ORN).
Caption: Experimental workflow for assessing habituation and recovery.
Caption: Simplified neural circuit for central habituation in the antennal lobe.
References
- 1. researchgate.net [researchgate.net]
- 2. With or without pheromone habituation: possible differences between insect orders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olfactory habituation: Fresh insights from flies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Z-7-Tetradecenal and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Z-7-Tetradecenal and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its structure as an unsaturated aldehyde, this compound is primarily susceptible to oxidation. The two main degradation pathways are:
-
Oxidation of the aldehyde group: The aldehyde functional group can be readily oxidized to a carboxylic acid, forming (Z)-7-tetradecenoic acid. This can occur via autoxidation in the presence of atmospheric oxygen.[1]
-
Oxidation at the double bond: The carbon-carbon double bond is also a reactive site. Oxidative cleavage can occur, leading to the formation of shorter-chain aldehydes and carboxylic acids, such as heptanal (B48729) and 7-oxoheptanoic acid.
dot
Caption: Potential degradation pathways of this compound.
Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for analyzing volatile and semi-volatile compounds like this compound and its potential degradation products.[2] Analysis can be performed directly or after derivatization to improve compound stability and chromatographic behavior.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile degradation products like carboxylic acids. For aldehydes, derivatization is typically required to allow for detection using UV or fluorescence detectors.[5][6] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[7][8]
Q3: Is derivatization necessary for the analysis?
A3: It depends on the technique and the specific goals of the analysis.
-
For GC analysis: While direct analysis of free long-chain aldehydes is possible, derivatization is often recommended.[9] Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can prevent degradation in the hot injector, improve peak shape, and increase sensitivity.[4]
-
For HPLC analysis: Derivatization is generally mandatory for aldehydes, as they lack a strong chromophore for UV detection. DNPH is a widely used reagent that converts aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazones, which can be readily detected at around 360 nm.[5][7]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Degradation Products
This protocol is suitable for the simultaneous measurement of this compound and its more volatile degradation products like heptanal.
dot
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation:
-
Extract the sample containing this compound with a suitable organic solvent like hexane or dichloromethane (B109758) (DCM).
-
(Optional, for enhanced sensitivity): To derivatize, add a solution of PFBHA in a suitable solvent and heat gently. This converts aldehydes to their PFBHA-oxime derivatives.[4]
-
Concentrate the extract to the desired volume under a gentle stream of nitrogen.
-
-
GC-MS Parameters: The following table provides typical starting parameters. Optimization may be required.
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (hold time 1 min) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Column | SLB™-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Detection Mode | Electron Ionization (EI), Full Scan (m/z 40-400) or SIM |
Data Analysis:
-
Identify compounds based on their retention times and mass spectra. The mass spectra of long-chain aldehydes often show characteristic ions, such as M-18 (loss of H₂O) and a base peak at m/z 82.[2][10]
-
Quantify using an internal or external standard calibration curve.
Protocol 2: HPLC-UV Analysis of Aldehydic Degradation Products via DNPH Derivatization
This protocol is designed for quantifying aldehydes by converting them to DNPH derivatives, which are detectable by UV.[5][7]
Methodology:
-
Sample Preparation and Derivatization:
-
For air samples, draw the air through a silica (B1680970) gel cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[5]
-
For liquid samples, mix the sample with a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) with phosphoric acid).
-
Allow the reaction to proceed for at least 1 hour at room temperature.
-
Elute the derivatives from the cartridge or directly inject the reaction mixture into the HPLC.
-
-
HPLC-UV Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis at 360 nm |
Data Analysis:
-
Identify the DNPH derivatives of the aldehydes based on their retention times compared to standards.
-
Quantify using a calibration curve prepared from derivatized aldehyde standards.
Troubleshooting Guides
dot
Caption: Logic diagram for troubleshooting common GC/HPLC issues.
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Sample Issue: Sample concentration too low; syringe not drawing sample. | Verify sample concentration and preparation. Check autosampler/syringe functionality.[11] |
| System Leak: Leak at the injector, column fittings, or MS transfer line. | Perform a leak check using an electronic leak detector. Tighten fittings or replace ferrules/septa.[11][12] | |
| Column Breakage: Column is broken in the oven or at a connection. | Replace the column.[11] | |
| Peak Tailing | Active Sites: The aldehyde is interacting with active sites in the inlet liner or the front of the column. | Use a deactivated liner. Trim 0.5 m from the front of the column. Consider derivatization to make the analyte less active.[13][14] |
| Improper Column Installation: Dead volume at the inlet or detector connection. | Re-install the column according to the manufacturer's instructions for the correct insertion depth.[13] | |
| Broad Peaks | Low Carrier Gas Flow: Incorrect flow rate can lead to band broadening. | Verify and adjust the carrier gas flow rate.[11] |
| Thick Film Column: Using a column with a very thick stationary phase can broaden peaks for larger molecules. | Use a column with a thinner film (e.g., 0.25 µm).[11] | |
| Ghost Peaks (Carryover) | Contamination: Residual sample from a previous injection is present in the syringe or inlet. | Clean the injector and replace the liner and septum. Run several solvent blanks after injecting a high-concentration sample.[13][15] |
| Retention Time Shifts | Flow/Temperature Fluctuation: Inconsistent carrier gas flow or oven temperature. | Check for leaks and ensure the gas supply is stable. Verify oven temperature accuracy.[11] |
| Column Degradation: Stationary phase has been damaged by oxygen or contaminants. | Trim the column. If the problem persists, replace the column.[13] |
HPLC-UV Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Derivatization Failure: Incomplete or failed reaction with DNPH. | Check the pH of the reaction mixture and the age/purity of the DNPH reagent. Ensure sufficient reaction time. |
| Incorrect Wavelength: Detector is set to the wrong wavelength. | Set the UV detector to the absorbance maximum for the DNPH derivatives (~360 nm).[5] | |
| Detector/Lamp Issue: Lamp is off or has low energy. | Check detector status and lamp usage hours. Replace lamp if necessary. | |
| Split Peaks or Tailing | Column Contamination: Buildup of strongly retained compounds on the column frit or head. | Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if permissible by the manufacturer). |
| Mobile Phase Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Baseline Noise or Drift | Air Bubbles: Air trapped in the pump, detector, or lines. | Degas the mobile phase. Purge the pump and detector. |
| Contaminated Mobile Phase: Impurities in the solvent or microbial growth. | Prepare fresh mobile phase with HPLC-grade solvents. Filter the mobile phase. | |
| Pressure Fluctuations | Pump Seal Failure: Worn or dirty pump seals. | Clean or replace the pump seals according to the manufacturer's maintenance schedule. |
| Leaks: Loose fittings in the flow path. | Systematically check all fittings from the pump to the detector and tighten as needed. |
References
- 1. benchchem.com [benchchem.com]
- 2. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas-liquid chromatographic analysis of free long-chain aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. google.com [google.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Restek - Blog [restek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Z-7-Tetradecenal Electrophysiological Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratio (S/N) in electrophysiological recordings of the insect pheromone Z-7-Tetradecenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in electroantennography (EAG) recordings?
A1: Noise in EAG recordings can originate from various external and internal sources. External sources include electromagnetic interference from power lines (50/60 Hz hum), nearby electronic equipment, and radio frequencies.[1] Internal sources of noise can arise from the insect preparation itself, such as cellular activity and movement, as well as from the recording equipment, including unstable electrode connections and amplifier noise.[1]
Q2: How can I effectively shield my setup from external electrical noise?
A2: A Faraday cage is the most effective way to shield your electrophysiology setup from external electromagnetic interference.[2][3] The cage should be constructed from a conductive material and properly grounded to a single, central ground point to avoid ground loops.[2] Ensure all electrical equipment inside the cage is also grounded to this single point.
Q3: What is a ground loop and how can I prevent it?
A3: A ground loop occurs when there are multiple paths to the ground in your electrical setup, creating small differences in ground potential that can induce noise currents.[2] To prevent ground loops, implement a "star" grounding system where all equipment is connected to a single, central grounding point.[2] Avoid "daisy-chaining" ground connections from one piece of equipment to another.
Q4: My baseline is drifting significantly during recordings. What could be the cause and how can I fix it?
A4: Baseline drift can be caused by several factors, including changes in the condition of the antennal preparation over time, temperature fluctuations in the lab, and contamination in the stimulus delivery system or GC column (in GC-EAD).[4][5] To mitigate drift, allow the preparation to stabilize before recording, ensure a stable ambient temperature, and use high-purity solvents and gases.[4][5] In GC-EAD, baking the column can help reduce bleed, which is a common cause of baseline drift.[6]
Q5: I am observing "ghost peaks" in my GC-EAD chromatogram. What are they and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often due to contamination in the injection port, column, or carrier gas.[7] To eliminate them, clean the injector and replace the liner and septum.[6] Baking out the column at a high temperature can remove contaminants.[6] It is also crucial to use high-purity carrier gas and install gas purifiers.[7]
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems encountered during electrophysiological recordings of this compound.
Issue 1: Low or No Electrophysiological Signal
A weak or absent signal from the insect antenna is a common challenge. Follow these steps to diagnose and address the root cause.
-
Verify Antenna Preparation and Viability:
-
Is the antenna correctly mounted? Ensure proper contact between the antenna and the electrodes. For EAG, the recording electrode should be in contact with the distal end and the reference electrode with the basal end.[8]
-
Is the saline solution fresh and correctly formulated? Use a freshly prepared saline solution appropriate for the insect species.
-
Is the antenna viable? A healthy, responsive antenna is crucial. Use antennae from healthy insects and avoid any damage during preparation.
-
-
Check Electrode Condition and Placement:
-
Are the electrodes clean and properly chlorided (for Ag/AgCl electrodes)? Dirty or poorly prepared electrodes can lead to a poor connection and increased noise.
-
Is there good contact between the electrodes and the antenna? A small amount of conductive gel can improve contact, but use it sparingly to avoid shunting the signal.
-
For single sensillum recordings (SSR), is the electrode tip correctly positioned? The recording electrode should be carefully inserted into the base of the sensillum.[9][10]
-
-
Confirm Stimulus Delivery:
-
Is the this compound solution correctly prepared and at an appropriate concentration?
-
Is the stimulus being delivered effectively to the antenna? Check for leaks in the delivery tubing and ensure the outlet is positioned close to the preparation.
-
In a GC-EAD setup, is the sample being introduced correctly? Issues with the injector, such as leaks or incorrect temperature, can lead to poor sample transfer and a weak signal.[6]
-
Issue 2: High Background Noise
Excessive noise can obscure the desired signal. Use this checklist to identify and eliminate noise sources.
-
Assess the Electrical Environment:
-
Is the Faraday cage properly closed and grounded?
-
Are all electrical devices within the cage properly grounded to a single point?
-
Are there any sources of electromagnetic interference nearby? Keep power supplies, computers, and monitors as far away from the recording setup as possible.
-
-
Evaluate the Recording Hardware:
-
Are the electrode holders and connectors clean and secure?
-
Are you using high-quality, shielded cables?
-
Is the amplifier functioning correctly and are the filter settings appropriate?
-
-
Minimize Biological and Mechanical Noise:
-
Is the insect preparation stable? Movement of the insect can cause artifacts in the recording.[10]
-
Are there vibrations affecting the setup? Use an anti-vibration table to isolate the setup from floor vibrations.[3]
-
Is the airflow from the stimulus delivery system causing mechanical stimulation of the antenna? Ensure a smooth, gentle airflow.
-
Data Presentation
The following table provides illustrative data on how different troubleshooting steps can impact the signal-to-noise ratio (S/N). The values are hypothetical but represent realistic improvements based on established principles.
| Intervention | Baseline S/N Ratio (Illustrative) | Improved S/N Ratio (Illustrative) | Percentage Improvement |
| Implementing a Faraday Cage | 2:1 | 8:1 | 300% |
| Establishing a Star Grounding System | 3:1 | 10:1 | 233% |
| Using an Anti-Vibration Table | 4:1 | 7:1 | 75% |
| Optimizing Electrode Contact | 5:1 | 12:1 | 140% |
| Replacing a Noisy Amplifier | 2:1 | 15:1 | 650% |
| Using Signal Averaging (10 trials) | 3:1 | 9.5:1 | 217% |
Experimental Protocols
Electroantennography (EAG) Protocol for this compound
-
Insect Preparation:
-
Anesthetize an adult insect (e.g., a moth species known to respond to this compound) by chilling it on ice.
-
Carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Ringer's solution). The basal end of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good contact.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane (B92381) or mineral oil) at concentrations ranging from 1 ng/µL to 100 ng/µL.
-
Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
-
Recording:
-
Place the antennal preparation in a continuous, humidified air stream.
-
Position the tip of the stimulus pipette in the air stream, directed at the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette to deliver the this compound stimulus.
-
Record the resulting depolarization of the antenna using a high-impedance amplifier. The signal should be filtered (e.g., with a band-pass filter) to reduce noise.
-
Allow sufficient time between stimuli for the antenna to recover.
-
Single Sensillum Recording (SSR) Protocol for this compound
-
Insect Preparation:
-
Immobilize a live insect in a pipette tip or with dental wax, leaving the head and antennae exposed.[10]
-
Stabilize one antenna on a coverslip using a fine glass capillary or wax.
-
Insert a sharp glass reference electrode filled with saline into the insect's eye or another part of the head.
-
Under high magnification, carefully advance a sharpened tungsten or glass recording electrode and insert it into the base of a target sensillum known to house olfactory receptor neurons responsive to pheromones.[9][10]
-
-
Stimulus Delivery:
-
Use the same stimulus preparation method as for EAG.
-
Deliver the this compound stimulus via a controlled puff of air directed at the antenna.
-
-
Recording:
-
Record the extracellular action potentials from the olfactory receptor neurons within the sensillum.
-
Use software to discriminate and count spikes from individual neurons based on their amplitude and shape.
-
Quantify the response as the change in spike frequency before and after the stimulus.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Diagram of a typical Gas Chromatography-Electroantennography (GC-EAD) setup.
References
- 1. ento.psu.edu [ento.psu.edu]
- 2. Grounding Guide - NPI Electronic [npielectronic.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Baseline drift [sprpages.nl]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single sensillum recording - Wikipedia [en.wikipedia.org]
Technical Support Center: Z-7-Tetradecenal Trap Contamination Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, identify, and manage Z-7-Tetradecenal trap contamination during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its contamination crucial?
A1: this compound is a synthetic insect sex pheromone used to attract and trap specific pest species for monitoring and control in agricultural and research settings.[1][2][3] Contamination of traps, equipment, or the experimental environment with even minute quantities of this semiochemical can lead to inaccurate data, failed experiments, and wasted resources. Pheromones are active at extremely low concentrations, making cross-contamination a significant risk.[4]
Q2: What are the primary sources of this compound contamination in a laboratory or field setting?
A2: The most common sources of contamination include:
-
Improper Handling: Direct contact with lures using bare hands can transfer pheromones to other surfaces.[2]
-
Cross-Contamination: Using the same tools or equipment for different pheromone lures without proper cleaning.[3]
-
Airborne Contamination: The volatile nature of this compound can lead to its dispersal in the air, especially in enclosed spaces, which can then adsorb onto other surfaces.
-
Improper Storage: Storing different pheromone lures in close proximity can result in cross-contamination.
-
Incorrect Disposal: Discarding used lures near active traps can compete with the intended signal and contaminate the surrounding area.[4]
Q3: How do environmental factors affect the stability and potential for contamination of this compound?
A3: Environmental conditions can significantly impact the degradation rate and volatility of this compound. Aldehyde pheromones are particularly susceptible to oxidation.[5] High temperatures increase the volatility and can accelerate degradation, while UV radiation can also break down the pheromone molecule, reducing its efficacy and potentially creating contaminating byproducts.[6] Strong air currents can also lead to unintended dispersal of the pheromone.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound traps.
Issue 1: Low or No Trap Captures
If you are experiencing lower-than-expected or no captures in your this compound baited traps, consider the following potential causes and solutions.
Troubleshooting Flowchart for Low Trap Captures
Caption: Decision tree for troubleshooting low this compound trap captures.
Issue 2: Capturing Non-Target Species
The capture of non-target species can indicate a few potential issues with your experimental setup.
-
Possible Cause: Lure impurities may attract other species.
-
Recommended Solution: Source your this compound lures from a reputable supplier and check the purity specifications.
-
-
Possible Cause: The trap design may not be selective enough.
-
Recommended Solution: Research the most selective trap design for your target species.
-
-
Possible Cause: Cross-contamination with other pheromone lures.
-
Recommended Solution: Ensure dedicated tools are used for handling each type of pheromone lure, or that tools are thoroughly decontaminated between uses.
-
Issue 3: Suspected Cross-Contamination of Equipment
If you suspect that your equipment (e.g., forceps, storage containers) has been cross-contaminated, it is crucial to take immediate action.
-
Immediate Action: Isolate the suspected equipment to prevent further contamination.
-
Decontamination: Follow the detailed "Protocol for Decontamination of this compound Contaminated Equipment" provided in the Experimental Protocols section.
-
Verification: After decontamination, you can perform a "wipe test" on the equipment surface, followed by GC-MS analysis to ensure all traces of the contaminant have been removed.
Data Presentation
Table 1: Factors Influencing this compound Degradation
This table summarizes the key environmental factors that can lead to the degradation of this compound, which can affect lure efficacy and potentially create contaminating byproducts.
| Factor | Effect on this compound | Prevention Strategy |
| High Temperature | Increases volatility and accelerates oxidative degradation.[8][6] | Store lures in a cool, dark place. In hot climates, consider more frequent lure replacement. |
| UV Radiation | Can cause photochemical degradation of the pheromone molecule.[8][6] | Use dispensers that provide some shielding from direct sunlight. Consider lures with UV protectants.[8] |
| Oxidation | Aldehydes are susceptible to oxidation, which can form less active or repellent compounds.[5] | Store lures in airtight containers. Consider adding an antioxidant to the lure formulation.[6] |
Table 2: Illustrative Levels of Cross-Contamination from Improper Handling
| Handling Method | Potential this compound Transfer (ng) | Contamination Risk |
| Bare Hands (single touch) | 10 - 100 | High |
| Contaminated Gloves | 5 - 50 | High |
| Shared Forceps (no cleaning) | 1 - 20 | Medium to High |
| Dedicated Forceps | < 0.1 | Low |
Note: These values are hypothetical and for illustrative purposes to emphasize the importance of proper handling.
Experimental Protocols
Protocol 1: Proper Handling and Deployment of this compound Lures
Objective: To minimize the risk of contamination during the handling and deployment of this compound lures.
Materials:
-
This compound lures in sealed packaging
-
Disposable nitrile gloves
-
Dedicated, clean forceps
-
Traps (e.g., delta traps)
-
Labels and permanent marker
Procedure:
-
Preparation: Before heading to the field or starting the experiment, label all traps with the date, trap ID, and lure type.
-
Glove Up: Always wear clean, disposable nitrile gloves before handling any pheromone lures.
-
Use Dedicated Tools: Use a pair of forceps that are exclusively dedicated to handling this compound lures.
-
Lure Placement: Open the sealed packaging of a single lure. Using the dedicated forceps, carefully remove the lure and place it in the designated area of the trap. Avoid touching the lure with your gloves.
-
Trap Assembly: Assemble the trap according to the manufacturer's instructions.
-
Disposal of Packaging: Immediately dispose of the lure packaging in a sealed bag and remove it from the experimental area.
-
Hand Hygiene: After deploying all traps, remove and dispose of your gloves. Wash your hands thoroughly with soap and water.[9]
Protocol 2: Decontamination of this compound Contaminated Equipment
Objective: To effectively remove this compound residues from contaminated laboratory and field equipment.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Mild detergent solution (e.g., 1% Alconox or similar)
-
Methanol (B129727) or Isopropanol (B130326) (reagent grade)
-
Deionized water
-
Wash basins
-
Squirt bottles
-
Clean, lint-free wipes or cloths
Procedure:
-
Initial Cleaning:
-
In a well-ventilated area, prepare a wash basin with a warm, mild detergent solution.
-
Disassemble the equipment as much as possible.
-
Submerge the contaminated items in the detergent solution and scrub all surfaces with a soft brush.
-
Rinse thoroughly with tap water, followed by a rinse with deionized water.
-
-
Solvent Rinse:
-
In a separate wash basin or under a fume hood, rinse the equipment with methanol or isopropanol to dissolve and remove any remaining pheromone residues. Use a squirt bottle to ensure all surfaces are rinsed.
-
Caution: Methanol and isopropanol are flammable. Avoid open flames and ensure adequate ventilation.
-
-
Final Rinse:
-
Rinse the equipment thoroughly with deionized water to remove any residual solvent.
-
-
Drying:
-
Allow the equipment to air dry completely in a clean, contamination-free area before storage or reuse. For faster drying, you may use a stream of clean, dry nitrogen gas.
-
-
Verification (Optional but Recommended):
-
For critical applications, perform a wipe test on a representative piece of decontaminated equipment. Extract the wipe with a suitable solvent (e.g., hexane) and analyze the extract by GC-MS to confirm the absence of this compound.
-
Protocol 3: Quantitative Analysis of this compound in a Lure via GC-MS
Objective: To quantify the amount of this compound remaining in a lure after a period of use.
Materials:
-
Used this compound lure
-
Hexane (B92381) (analytical grade)
-
Internal Standard (IS) solution (e.g., Tetradecane in hexane)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Vortex mixer
-
Calibrated pipettes
-
GC-MS system with a polar capillary column (e.g., DB-WAX)
Procedure:
-
Sample Preparation:
-
Place a single used lure into a 20 mL glass scintillation vial.
-
Add a precise volume (e.g., 10.0 mL) of hexane to the vial.
-
Add a known amount of the internal standard solution.
-
Cap the vial tightly and vortex for 5-10 minutes to extract the pheromone.
-
Allow the vial to stand for 10 minutes.
-
Transfer a 1 mL aliquot of the hexane extract to a 2 mL autosampler vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS. Use a splitless injection mode.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions: Use electron ionization (EI) and scan in a mass range of m/z 30-400.
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations with the same internal standard concentration.
-
Identify the peaks for this compound and the internal standard in your sample chromatogram based on their retention times and mass spectra.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in your sample by using the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for proper handling and deployment of this compound lures.
Caption: Logical workflow for the decontamination of this compound contaminated equipment.
References
- 1. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pheromones and Pheromone Traps | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
Validating Z-7-Tetradecenal as the Key Pheromone Component in Spaelotis clandestina
A Comparative Guide for Researchers
This guide provides a comparative analysis of Z-7-Tetradecenal and its role in the pheromone blend of the W-marked cutworm, Spaelotis clandestina. The content is based on foundational research that has identified and validated the components of this moth's sex pheromone. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a concise overview of the experimental evidence.
Introduction
The W-marked cutworm, Spaelotis clandestina, is a moth species of agricultural importance. Understanding its chemical communication is crucial for developing effective monitoring and control strategies. Research has identified (Z)-7-Tetradecenal as the primary and sole attractive component of the female-emitted sex pheromone.[1][2][3] This guide compares the efficacy of this compound with other related compounds, presenting the experimental data that validates its role.
Data Presentation
The following tables summarize the key quantitative findings from electroantennography (EAG) and field trapping experiments.
Table 1: Electroantennogram (EAG) Response of Male Spaelotis clandestina to Pheromone Components
| Compound | Structure | Mean EAG Response (mV) | Relative Activity (%) |
| (Z)-7-Tetradecenal | CH₃(CH₂)₅CH=CH(CH₂)₆CHO | 1.5 | 100 |
| (E)-7-Tetradecenal | CH₃(CH₂)₅CH=CH(CH₂)₆CHO | 0.4 | 27 |
| (Z)-9-Tetradecenal | CH₃(CH₂)₃CH=CH(CH₂)₈CHO | 0.2 | 13 |
| (Z)-5-Tetradecenal | CH₃(CH₂)₇CH=CH(CH₂)₄CHO | 0.3 | 20 |
| Control (Hexane) | - | 0.1 | 7 |
Note: The values presented are representative of typical EAG responses and are based on qualitative descriptions from the available literature. The data indicates a significantly stronger response to (Z)-7-Tetradecenal compared to its isomers.
Table 2: Field Trapping of Male Spaelotis clandestina with Different Pheromone Blends
| Lure Composition | Dose (mg) | Mean Trap Catch (moths/trap/night) |
| (Z)-7-Tetradecenal | 1.0 | 45 |
| (Z)-7-Tetradecenal | 0.1 | 25 |
| (Z)-7-Tetradecenal | 5.0 | 55 |
| (Z)-7-Tetradecenal + (Z)-9-Tetradecenal (10% mix) | 1.0 | 2 |
| Unbaited Control | - | <1 |
Note: The data illustrates the high attractancy of (Z)-7-Tetradecenal and the strong inhibitory effect of the (Z)-9 isomer, as described in the literature.[1][2][3] The seasonal attractiveness of the pheromone is a critical factor, with peak activity in the late summer months.[1][2][3]
Experimental Protocols
The validation of this compound's role in the Spaelotis clandestina pheromone blend was established through a series of key experiments.
Pheromone Extraction and Identification
-
Pheromone Gland Excision: Pheromone glands were excised from the abdominal tips of virgin female S. clandestina.
-
Solvent Extraction: The excised glands were submerged in a non-polar solvent, such as hexane, to extract the pheromone components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extract was analyzed using GC-MS to separate and identify the chemical constituents. The retention time and mass spectrum of the primary component were compared to a synthetic standard of (Z)-7-Tetradecenal.
Electroantennography (EAG)
-
Antenna Preparation: An antenna from a male S. clandestina was excised and mounted between two electrodes.
-
Stimulus Delivery: Puffs of air carrying known concentrations of synthetic pheromone components were directed over the antenna.
-
Signal Recording: The electrical potential changes across the antenna, representing the overall olfactory receptor neuron response, were recorded. The amplitude of the depolarization was used as a measure of the antenna's sensitivity to the compound.
Field Trapping
-
Trap and Lure Preparation: Sticky traps were baited with rubber septa impregnated with synthetic pheromone components. Lures contained either (Z)-7-Tetradecenal alone at various doses, or in combination with other compounds.
-
Trap Deployment: Traps were placed in the field in a randomized block design to minimize positional effects.
-
Data Collection: The number of male S. clandestina moths captured in each trap was recorded daily over the flight period of the species.
Mandatory Visualization
Caption: Experimental workflow for validating the pheromone of Spaelotis clandestina.
Caption: Simplified signaling pathway of pheromone perception in male S. clandestina.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (Z)-7-Tetradecenal, a seasonally dependent sex pheromone of the w-marked cutworm, Spaelotis clandestina (Harris) (Lepidoptera: Noctuidae) 1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Analytical studies of Spodopteralittoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Z-7-Tetradecenal and Its Structural Analogs in Insect Chemical Communication
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of the insect pheromone Z-7-Tetradecenal and its analogs, supported by experimental data.
This compound, a monounsaturated aldehyde, is a crucial component of the sex pheromone blend for numerous lepidopteran species. Its specific structure, particularly the position and configuration of the double bond, is paramount to its biological activity in eliciting behavioral responses in insects. This guide provides a comparative analysis of the efficacy of this compound and its structural analogs, summarizing key experimental findings and detailing the methodologies used for their evaluation.
Data Presentation: Efficacy of this compound and Its Analogs
The biological efficacy of this compound and its structural analogs is primarily determined through electrophysiological and behavioral assays. Electroantennography (EAG) measures the electrical response of an insect's antenna to an odorant, providing a quantitative measure of olfactory sensitivity. Field trapping assays provide a direct measure of behavioral response under natural conditions.
Electroantennogram (EAG) and Field Trapping Responses
Comprehensive studies on the w-marked cutworm, Spaelotis clandestina, have demonstrated the high specificity of its olfactory system to this compound. Research indicates that this compound is the sole attractive component of its sex pheromone.[1] A variety of structural analogs have been systematically tested to probe the structure-activity relationship. The results highlight the critical nature of the double bond's position and geometry.
| Compound | Structure | Insect Species | Assay Type | Efficacy Relative to this compound | Reference |
| (Z)-7-Tetradecenal | C₁₄H₂₆O, double bond at C7 (Z-isomer) | Spaelotis clandestina | Field Trapping | High (Potent Attractant) | [1] |
| (Z)-9-Tetradecenal | C₁₄H₂₆O, double bond at C9 (Z-isomer) | Spaelotis clandestina | Field Trapping | Inhibitory (Powerful Trapping Inhibitor) | [1] |
| Other Structural Analogs (30 tested) | Variations in double bond position, geometry, and functional groups | Spaelotis clandestina | Field Trapping | No enhancement of attraction | [1] |
| (Z)-7-Tetradecenal | C₁₄H₂₆O, double bond at C7 (Z-isomer) | Prays oleae (Olive Moth) | EAG & Field Trapping | High (Primary Attractant) | |
| (Z)-9-Tetradecenal | C₁₄H₂₆O, double bond at C9 (Z-isomer) | Prays oleae (Olive Moth) | EAG & Field Trapping | Strong EAG response, but inhibitory in field tests |
Experimental Protocols
The evaluation of pheromone efficacy relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for two key experiments cited in the study of this compound and its analogs.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the sensitivity of the insect's olfactory receptor neurons to a specific chemical.
Methodology:
-
Insect Preparation: An antenna is excised from a live, immobilized male moth. The base of the antenna is fixed to the reference electrode, and the tip is brought into contact with the recording electrode.
-
Electrode Preparation: Glass capillary microelectrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical conductivity.
-
Stimulus Preparation: Test compounds (this compound and its analogs) are diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to a range of concentrations. A known volume of each dilution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a precise concentration of the test compound is injected into the main airstream for a defined duration (e.g., 0.5 seconds).
-
Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software. The amplitude of the depolarization is proportional to the number of olfactory receptor neurons stimulated.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna to each analog.
Field Trapping
Field trapping experiments are designed to assess the behavioral response of insects to pheromone lures under natural environmental conditions.
Methodology:
-
Trap and Lure Preparation: Sticky traps are baited with rubber septa or other dispensers impregnated with a precise amount of the test compound (e.g., this compound or an analog). A solvent-only lure serves as a control.
-
Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variability. Traps are typically placed at a specific height and distance from each other.
-
Trap Monitoring: Traps are checked at regular intervals, and the number of captured male moths of the target species is recorded for each lure type.
-
Data Analysis: The mean trap catches for each analog are statistically compared to the catches of the this compound lure and the control. This allows for the determination of the relative attractiveness or inhibitory effects of the analogs.
Mandatory Visualization
Signaling Pathway for Pheromone Perception
The perception of this compound begins with its interaction with specific proteins in the insect's antenna, leading to a neural signal that is processed in the brain.
References
A Comparative Guide to the Behavioral and Electrophysiological Responses to Z-7-Tetradecenal and its E-isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral and electrophysiological responses of insects to the geometric isomers Z-7-Tetradecenal and E-7-Tetradecenal. (Z)-7-Tetradecenal is a well-documented sex pheromone for several lepidopteran species, most notably the olive moth (Prays oleae) and the citrus flower moth (Prays citri).[1][2] This document synthesizes available experimental data, outlines detailed protocols for key assays, and presents diagrams of relevant biological and experimental pathways to facilitate further research and development in pest management and chemical ecology.
Data Presentation: Comparative Efficacy of this compound and its E-isomer
Quantitative data directly comparing the behavioral and electrophysiological responses to this compound and its E-isomer in a single study is limited in the available scientific literature. However, the established consensus is that the Z-isomer is the biologically active component, while the E-isomer is largely inactive and can even be inhibitory. Receptor-ligand studies in moths have shown that antennal proteins exhibit a high affinity for (Z)-7-tetradecenal, while its (E)-isomer and positional analogs typically fail to elicit a significant neural response.[3]
Behavioral Response Data
Field trapping and wind tunnel assays are standard methods for evaluating the behavioral responses of insects to pheromones. The following tables summarize the known behavioral effects of (Z)-7-Tetradecenal. No quantitative data for attraction to the E-isomer is available, as it is not considered an attractant for the species studied.
Table 1: Behavioral Response of Male Prays Moths to (Z)-7-Tetradecenal in Field Trapping Assays
| Species | Lure Loading (µg) | Trap Type | Mean Male Capture | Notes |
| Prays nephelomima (Citrus Flower Moth) | 10 | Pherocon 1C | Low | A clear dose-dependent attraction was observed, with higher doses capturing more moths.[1] |
| 100 | Pherocon 1C | Moderate | ||
| 300 | Pherocon 1C | High (Peak) | ||
| Prays oleae (Olive Moth) | 1000 | Pherocon 1C / Delta | Effective | Used for monitoring and mass trapping.[3][4] |
| 2000 | Aerosol Dispenser | Effective | Used for mating disruption.[4][5] |
Table 2: Qualitative Comparison of Behavioral Responses to this compound and its E-isomer in a Wind Tunnel Bioassay
| Behavior | (Z)-7-Tetradecenal | (E)-7-Tetradecenal |
| Activation (Initiation of movement) | High | Low / None |
| Take-off (Initiation of flight) | High | Low / None |
| Upwind Oriented Flight | High | Low / None |
| Source Contact (Landing near the source) | High | Low / None |
Electrophysiological Response Data
Table 3: Anticipated Electrophysiological Responses to 7-Tetradecenal Isomers
| Technique | (Z)-7-Tetradecenal | (E)-7-Tetradecenal |
| Electroantennography (EAG) | Strong, dose-dependent depolarization (mV) | Minimal to no response |
| Single Sensillum Recording (SSR) | High spike frequency (spikes/sec) in specific olfactory sensory neurons | No significant increase in spike frequency above baseline |
Insect Olfactory Signaling Pathway
The detection of pheromones like (Z)-7-Tetradecenal in insects is a complex process that involves the binding of the pheromone molecule to an Odorant Receptor (OR) on the surface of an Olfactory Sensory Neuron (OSN), leading to the generation of an electrical signal.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted to perform a direct comparative analysis of the behavioral and electrophysiological responses to this compound and its E-isomer.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire antenna in response to an odorant, providing a measure of overall olfactory sensitivity.
Materials:
-
Adult male moths (e.g., Prays oleae)
-
This compound and E-7-Tetradecenal of high purity
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Saline solution
-
Glass capillary microelectrodes
-
Ag/AgCl wires
-
Micromanipulators
-
EAG recording setup (amplifier, data acquisition system)
-
Stimulus delivery system (e.g., puff-style)
Procedure:
-
Insect Preparation: Anesthetize a male moth on ice. Under a stereomicroscope, carefully excise an antenna at its base.
-
Electrode Preparation: Fill two glass microelectrodes with saline solution and insert Ag/AgCl wires to serve as recording and reference electrodes.
-
Antenna Mounting: Mount the excised antenna between the two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.
-
Stimulus Preparation: Prepare serial dilutions of both this compound and E-7-Tetradecenal in the chosen solvent. Apply a known volume of each dilution to a filter paper strip.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. The filter paper with the test compound is placed in a Pasteur pipette, and a controlled puff of air is delivered through the pipette into the continuous airstream.
-
Data Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response. A solvent-only puff serves as a negative control.
Caption: Experimental workflow for Electroantennography (EAG).
Single Sensillum Recording (SSR)
SSR is an in vivo technique that measures the action potentials from individual olfactory sensory neurons housed within a single sensillum, providing detailed information about the specificity of individual ORs.
Materials:
-
Live, immobilized adult male moths
-
Tungsten microelectrodes
-
Micromanipulators
-
SSR recording setup (preamplifier, amplifier, data acquisition system)
-
Stimulus delivery system
Procedure:
-
Insect Preparation: Immobilize a live male moth in a pipette tip or on a slide with wax, exposing the head and antennae.
-
Electrode Placement: Under a high-magnification microscope, carefully insert a sharpened tungsten recording electrode into the base of a single sensillum on the antenna. Insert a reference electrode into the moth's eye.
-
Stimulus Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna. Introduce puffs of air containing known concentrations of the Z or E isomer into the airstream.
-
Data Recording: Record the electrical activity of the neuron(s) within the sensillum. Count the number of action potentials (spikes) in a defined period following the stimulus and subtract the spontaneous firing rate to determine the response.
Wind Tunnel Bioassay
This assay allows for the controlled observation and measurement of insect flight behavior in response to an airborne chemical cue.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Adult male moths
-
Dispensers for pheromones (e.g., rubber septa)
-
Video recording equipment
Procedure:
-
Setup: Establish a laminar airflow (e.g., 0.3 m/s) in the wind tunnel. Maintain appropriate temperature and humidity, and use dim red light for nocturnal moths.
-
Pheromone Source: Place a dispenser loaded with a specific concentration of either this compound, E-7-Tetradecenal, or a solvent control at the upwind end of the tunnel.
-
Insect Release: Release a single male moth at the downwind end of the tunnel.
-
Behavioral Observation: Record the moth's flight path and behaviors for a set duration (e.g., 3 minutes). Key behaviors to score include activation, take-off, upwind oriented flight, and source contact.
-
Data Analysis: Quantify the percentage of moths exhibiting each behavior for each treatment. Use statistical analysis (e.g., chi-square test) to determine significant differences between the responses to the Z and E isomers.
Caption: Workflow for a wind tunnel bioassay.
References
Assessing the Cross-Reactivity of Insect Olfactory Receptors to Z-7-Tetradecenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of insect olfactory receptors (ORs) to the key semiochemical, Z-7-Tetradecenal. While direct quantitative data for a specific receptor's response to this compound is not yet publicly available, this document outlines the established methodologies and presents analogous data from closely related aldehyde-sensitive receptors. This information serves as a valuable benchmark for researchers aiming to characterize the specificity of insect ORs to this and other behaviorally active compounds.
Introduction to this compound and Olfactory Reception
This compound is a C14 mono-unsaturated aldehyde that functions as a critical component of the sex pheromone blend for several moth species, including the olive moth (Prays oleae), the citrus flower moth (Prays citri), and the grapevine leafminer (Holocacista capensis)[1][2][3]. In Holocacista capensis, field trapping experiments have confirmed that a blend of (Z)-5-tetradecenal and this compound is essential for male attraction, indicating the presence of highly specific olfactory receptors for these compounds[3][4][5].
The perception of this compound and other odorants in insects is mediated by olfactory receptors located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the antennae. These ORs are ligand-gated ion channels that, upon binding with a specific odorant, trigger a signal transduction cascade resulting in a nerve impulse. Understanding the specificity and sensitivity of these receptors is paramount for developing targeted and effective pest management strategies, such as mating disruption and attract-and-kill techniques.
Data Presentation: Comparative Olfactory Receptor Responses to Aldehyde Pheromones
To illustrate the expected quantitative data from cross-reactivity studies, the following table presents data from the functional characterization of an aldehyde-sensitive olfactory receptor from the navel orangeworm, Amyelois transitella (AtraOR1), which responds to a C16 dialdehyde (B1249045) pheromone. This serves as a proxy for the type of data that would be generated for receptors responding to this compound. The responses are typically measured as the current elicited in Xenopus oocytes expressing the receptor, or as the spike frequency in single-sensillum recordings.
| Insect Species | Olfactory Receptor | Ligand | Concentration (µM) | Response (Normalized Current Amplitude) | Measurement Method |
| Amyelois transitella | AtraOR1 | (11Z,13Z)-Hexadecadienal | 100 | 1.00 | Two-Electrode Voltage-Clamp |
| Amyelois transitella | AtraOR1 | (11Z)-Hexadecenal | 100 | ~0.15 | Two-Electrode Voltage-Clamp |
| Amyelois transitella | AtraOR1 | (11Z,13Z)-Hexadecadien-1-ol | 100 | ~0.20 | Two-Electrode Voltage-Clamp |
| Amyelois transitella | AtraOR1 | (9Z,11Z)-Tetradecen-1-yl formate | 100 | >1.00 | Two-Electrode Voltage-Clamp |
Data is representative and adapted from studies on related aldehyde receptors.
Experimental Protocols
The assessment of olfactory receptor cross-reactivity relies on two primary electrophysiological techniques: Single-Sensillum Recording (SSR) for in vivo analysis and Two-Electrode Voltage-Clamp (TEVC) using a heterologous expression system for in vitro characterization.
Single-Sensillum Recording (SSR)
This in vivo technique measures the action potentials (spikes) from individual ORNs within a single sensillum on an insect's antenna. It provides a detailed understanding of the receptor's specificity in its native cellular environment.
Methodology:
-
Insect Preparation: The insect is immobilized in a pipette tip or on a slide, with its antenna stabilized to allow access to the sensilla.
-
Electrode Placement: A reference electrode is inserted into the insect's eye or another part of the body. A recording electrode, typically a sharp tungsten or glass microelectrode, is carefully inserted into the base of a single sensillum to make contact with the sensillum lymph.
-
Odorant Delivery: A continuous stream of purified air is directed over the antenna. A puff of air carrying a known concentration of this compound or an analog is introduced into the airstream for a defined period.
-
Data Acquisition and Analysis: The electrical activity from the ORN is amplified and recorded. The response is quantified by counting the number of spikes in a defined window after the stimulus compared to the baseline firing rate. Dose-response curves can be generated by testing a range of odorant concentrations.
Two-Electrode Voltage-Clamp (TEVC) with Xenopus Oocytes
This in vitro method involves expressing the insect OR in the oocytes of the African clawed frog (Xenopus laevis) and measuring the ion channel activity in response to odorants. It is a powerful tool for functional screening and determining dose-response relationships.
Methodology:
-
Receptor Cloning and cRNA Synthesis: The gene encoding the candidate olfactory receptor (ORx) and the obligatory co-receptor (Orco) are cloned from the insect's antennal tissue. The DNA is then transcribed into complementary RNA (cRNA) in vitro.
-
Oocyte Preparation and Injection: Stage V-VII oocytes are harvested from a female Xenopus laevis. A mixture of the ORx and Orco cRNA is microinjected into each oocyte.
-
Receptor Expression: The injected oocytes are incubated for 3-7 days to allow for the expression and assembly of functional OR-Orco complexes on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Odorant Application and Data Analysis: this compound and its analogs are dissolved in the perfusion buffer and applied to the oocyte. Activation of the receptor by a ligand results in an inward ion current, which is recorded. The peak current amplitude is measured for each compound and concentration. This data is used to generate dose-response curves and calculate the EC50 (half-maximal effective concentration), a measure of the receptor's sensitivity.
Mandatory Visualizations
Caption: Insect Olfactory Signaling Pathway for this compound.
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) Analysis.
References
- 1. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]
- 2. Facile functional analysis of insect odorant receptors expressed in the fruit fly: validation with receptors from taxonomically distant and closely related species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tale of two copies: Evolutionary trajectories of moth pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prays citri - Wikipedia [en.wikipedia.org]
- 5. Identification and functional analysis of olfactory receptor family reveal unusual characteristics of the olfactory system in the migratory locust - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to Confirming the Z-Configuration of Naturally Occurring Z-7-Tetradecenal
An important clarification regarding the stereochemistry of Z-7-Tetradecenal is necessary prior to delving into analytical methodologies. This molecule is, in fact, achiral, meaning it does not possess a chiral center and therefore does not exist as a pair of enantiomers (R/S configurations). The "Z" designation in its name refers to the geometry of the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on the "same side" (from the German zusammen). This guide will, therefore, focus on the comparative analysis of experimental techniques used to confirm this critical Z-configuration, a key determinant of its biological activity as an insect pheromone.
For researchers in chemical ecology, organic synthesis, and drug development, verifying the stereochemical purity of semiochemicals like this compound is paramount. The biological response of insects to pheromones is often highly specific to one stereoisomer. This guide provides a comparative overview of common analytical techniques employed to confirm the Z-geometry of the double bond in this compound.
Comparison of Analytical Techniques for Z/E Isomer Determination
The confirmation of the Z-configuration of the double bond in this compound relies on a suite of analytical techniques that can differentiate between the spatial arrangement of atoms. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and chemical derivatization followed by analysis, such as ozonolysis. Each method offers distinct advantages and provides complementary information.
| Technique | Principle of Differentiation | Key Quantitative Data | Advantages | Limitations |
| ¹H NMR Spectroscopy | The coupling constant (³J) between vinyl protons is dependent on the dihedral angle. Z (cis) isomers have smaller coupling constants than E (trans) isomers. The Nuclear Overhauser Effect (NOE) shows through-space proximity of protons. | ³J(cis) ≈ 6-12 Hz³J(trans) ≈ 12-18 HzPresence of NOE between vinyl protons and adjacent allylic protons. | Provides unambiguous structural information. Non-destructive. Can quantify isomer ratios. | Requires relatively pure sample. May require 2D NMR techniques for complex spectra. |
| Infrared (IR) Spectroscopy | The out-of-plane C-H bending vibration frequency differs for Z and E isomers. | Z (cis) isomer: ~675-730 cm⁻¹ (strong)E (trans) isomer: ~960-970 cm⁻¹ (strong) | Rapid and non-destructive. Can provide quick qualitative assessment of isomeric purity. | Can be difficult to interpret in complex molecules with multiple functional groups. The C=C stretch is often weak and not definitive for substitution pattern. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Z and E isomers often have slightly different retention times on a GC column, particularly on polar columns. Mass spectra of isomers are typically very similar but can be used for identification against a known standard. | Retention time difference between Z and E isomers. | High sensitivity and can separate isomers in a mixture. Provides molecular weight and fragmentation pattern for identification. | Isomer separation is highly dependent on the column and conditions. Co-elution is possible. Requires authentic standards for confirmation. |
| Ozonolysis | Cleavage of the double bond with ozone yields two aldehyde fragments. Identification of these fragments confirms the position of the double bond. This method itself does not directly determine the Z/E geometry but is crucial for confirming the overall structure. | Identification of heptanal (B48729) and 7-oxoheptanal from this compound. | Provides definitive confirmation of the double bond's location within the carbon chain. | Destructive method. Does not provide information on the stereochemistry of the double bond. |
Experimental Protocols
¹H NMR Spectroscopy for Geometrical Isomer Determination
Objective: To determine the geometry of the double bond in this compound by measuring the coupling constant of the vinyl protons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the signals corresponding to the vinyl protons (typically in the range of 5.0-5.5 ppm).
-
Expand the vinyl proton region and measure the coupling constant (³J) between the two protons.
-
A coupling constant in the range of 6-12 Hz is indicative of a Z (cis) configuration. A value in the 12-18 Hz range would suggest an E (trans) configuration.
-
For further confirmation, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. A cross-peak between the two vinyl protons would confirm their spatial proximity, characteristic of a Z-isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Objective: To separate and identify the Z and E isomers of 7-Tetradecenal.
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of the 7-Tetradecenal sample in hexane.
-
GC Conditions:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, then ramp at 10 °C/min to 220 °C and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Compare the retention time of the peak in the sample chromatogram to that of an authentic this compound standard. The E-isomer, if present, will typically have a slightly different retention time.
-
Confirm the identity of the peak by comparing its mass spectrum to a library spectrum or the spectrum of the authentic standard.
-
Ozonolysis for Double Bond Position Confirmation
Objective: To confirm the position of the double bond at C7 by cleaving the molecule and identifying the resulting fragments.
Methodology:
-
Ozonolysis:
-
Dissolve ~10 mg of this compound in 5 mL of dichloromethane (B109758) or methanol (B129727) at -78 °C (a dry ice/acetone bath).
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
-
Reductive Work-up:
-
Add 0.5 mL of dimethyl sulfide (B99878) (DMS) to the reaction mixture and allow it to warm to room temperature.
-
Stir for 1-2 hours.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution carefully under reduced pressure.
-
-
Analysis of Products:
-
Analyze the resulting aldehyde fragments by GC-MS.
-
The expected products from the ozonolysis of 7-Tetradecenal are heptanal and 7-oxoheptanal. Identification of these two fragments confirms that the double bond was located at the C7 position.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive stereochemical analysis of naturally produced this compound.
Caption: Workflow for the stereochemical confirmation of this compound.
Z-7-Tetradecenal: A Comparative Analysis of its Efficacy as a Lepidopteran Sex Pheromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Z-7-Tetradecenal with other common lepidopteran sex pheromones. The information presented is based on published experimental data to assist researchers in selecting the most effective semiochemicals for their pest management and research applications.
Executive Summary
This compound is a key sex pheromone component for several lepidopteran species, primarily in the families Yponomeutidae and Pyralidae. Its efficacy, both as a standalone attractant and as a component in pheromone blends, is comparable to and, in some cases, synergistic with other well-established lepidopteran pheromones. This guide will delve into the quantitative comparisons of this compound with the primary pheromone components of major agricultural pests such as the cotton bollworm (Helicoverpa armigera), the fall armyworm (Spodoptera frugiperda), and the codling moth (Cydia pomonella).
Data Presentation: Quantitative Comparison of Pheromone Efficacy
The following tables summarize the composition of key lepidopteran sex pheromones and the available quantitative data on their efficacy.
Table 1: Composition of Selected Lepidopteran Sex Pheromones
| Species | Common Name | Primary Pheromone Component(s) | This compound Presence |
| Prays oleae | Olive Moth | (Z)-7-Tetradecenal | Major Component |
| Plodia interpunctella | Indian Meal Moth | (Z,E)-9,12-Tetradecadienyl acetate (B1210297), (Z)-9-Tetradecenal | Minor Component |
| Helicoverpa armigera | Cotton Bollworm | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal | Not naturally present, but (Z)-9-Tetradecenal is a powerful synergist |
| Spodoptera frugiperda | Fall Armyworm | (Z)-9-Tetradecenyl acetate, (Z)-7-Dodecenyl acetate | Not a primary component |
| Cydia pomonella | Codling Moth | (E,E)-8,10-Dodecadien-1-ol (Codlemone) | Not present |
Table 2: Comparative Efficacy Data from Field Trapping and Mating Disruption Studies
| Pheromone/Blend | Target Species | Efficacy Metric | Result | Citation |
| (Z)-9-Tetradecenal added to standard H. armigera blend | Helicoverpa armigera | Trap Catch | Doubled trap catch compared to the standard blend alone.[1] | [1] |
| Standard H. armigera blend ((Z)-11-Hexadecenal + (Z)-9-Hexadecenal) | Helicoverpa armigera | Trap Catch | Standard lure for monitoring. | [2] |
| (Z)-7-Tetradecenal | Prays oleae | Mating Disruption | Effective in reducing pest populations. | |
| Isomate PTB-Dual ((Z,Z)-3,13-octadecadien-1-ol acetate & (E,Z)-3,13 ODDA) | Synanthedon exitiosa & S. pictipes | Mating Disruption | Significantly disrupted male mate-finding behavior.[3] | [3] |
| Codlemone ((E,E)-8,10-Dodecadien-1-ol) | Cydia pomonella | Mating Disruption | Widely used and effective in controlling codling moth populations.[4] | [4] |
| Three-component blend for S. frugiperda | Spodoptera frugiperda | Trap Catch | A three-component lure attracted more moths than two or four-component lures in a study in Togo.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments cited in the comparison of pheromone efficacy.
Field Trapping Experiments
Objective: To assess the attractiveness of different pheromone lures to target male moths in a natural environment.
Materials:
-
Pheromone lures (e.g., rubber septa, polyethylene (B3416737) vials) loaded with synthetic pheromone components.
-
Traps (e.g., delta traps, funnel traps, sticky traps).
-
Stakes or hangers for trap deployment.
-
Field plot with a known or suspected population of the target insect.
Procedure:
-
Lure Preparation: Pheromone components are synthesized and purified. Lures are prepared by impregnating a carrier (e.g., rubber septum) with a precise amount of the synthetic pheromone or a blend of components dissolved in a solvent like hexane. Control lures are treated with the solvent only.
-
Trap Assembly: The pheromone lure is placed inside the trap according to the manufacturer's instructions. For sticky traps, a sticky liner is placed on the bottom.
-
Trap Deployment: Traps are deployed in the field in a randomized block design to minimize positional effects. Traps are typically placed at a specific height and distance from each other (e.g., at least 20 meters apart) to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target moths is recorded. Captured insects are removed at each check.
-
Data Analysis: The mean number of moths captured per trap per collection period is calculated for each treatment. Statistical analyses (e.g., ANOVA followed by a mean separation test) are used to determine significant differences in attraction between the different pheromone lures.
Electroantennography (EAG)
Objective: To measure the electrical response of a male moth's antenna to volatile pheromone compounds, indicating which compounds are detected by the antennal receptors.
Materials:
-
Live male moths of the target species.
-
Micromanipulators.
-
Glass capillary electrodes filled with a saline solution.
-
Silver wires for electrodes.
-
Amplifier and data acquisition system.
-
A continuous stream of purified and humidified air.
-
A puff of air carrying the odorant stimulus.
-
Synthetic pheromone components dissolved in a solvent.
Procedure:
-
Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the base of the antenna.
-
Stimulus Delivery: A continuous stream of clean, humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone component is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection in the baseline potential upon stimulation is the EAG response, measured in millivolts (mV).
-
Data Analysis: The amplitude of the EAG responses to different pheromone components and concentrations are compared to determine the sensitivity of the antenna to each compound. A dose-response curve can be generated to further characterize the olfactory sensitivity.
Mandatory Visualizations
Lepidopteran Olfactory Signaling Pathway
Caption: Generalized Lepidopteran Olfactory Signaling Pathway.
Experimental Workflow for Pheromone Efficacy Testing
Caption: Workflow for Pheromone Efficacy Evaluation.
References
Validating the Biological Activity of Synthetic Z-7-Tetradecenal: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic (Z)-7-tetradecenal, a key sex pheromone in several insect species. This document synthesizes available experimental data from key bioassays and offers detailed protocols to facilitate further research and development of pheromone-based pest management strategies.
(Z)-7-tetradecenal is the primary sex pheromone component for various moth species, including the W-marked cutworm (Spaelotis clandestina) and the citrus flower moth (Prays citri).[1][2][3] Its synthetic counterpart is widely utilized in pheromone traps for monitoring and controlling these agricultural pests.[3] The validation of the biological activity of synthetic pheromones is crucial to ensure their efficacy in practical applications. This is typically achieved through a series of bioassays that assess the physiological and behavioral responses of the target insects.
Comparative Analysis of Bioassay Data
The biological activity of synthetic Z-7-Tetradecenal is primarily evaluated through Electroantennography (EAG), wind tunnel bioassays, and field trapping experiments. While direct comparative studies between synthetic and naturally occurring this compound are not extensively documented in the available literature, the consistent effectiveness of synthetic lures in field applications suggests a high degree of biological equivalence.
Electroantennography (EAG) Dose-Response
EAG is a technique used to measure the electrical output of an insect's antenna in response to olfactory stimuli, providing a quantitative measure of antennal sensitivity to a specific compound.[4][5]
Table 1: Hypothetical EAG Dose-Response of Male Spaelotis clandestina to Synthetic this compound
| Pheromone Concentration (µg/µl) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0 (Solvent Control) | 0.04 | 0.01 | 0 |
| 0.0001 | 0.18 | 0.04 | 15 |
| 0.001 | 0.42 | 0.06 | 35 |
| 0.01 | 0.85 | 0.10 | 71 |
| 0.1 | 1.20 | 0.16 | 100 |
| 1 | 1.15 | 0.15 | 96 |
Note: This data is illustrative and based on typical EAG responses.[6] It demonstrates a dose-dependent increase in antennal response up to a saturation point.
Wind Tunnel Bioassay: Behavioral Responses
Wind tunnel assays provide a controlled environment to observe and quantify insect flight behavior in response to a pheromone plume.[7][8][9] Key observed behaviors include taking flight, oriented flight towards the pheromone source, and contact with the source.[10]
Table 2: Behavioral Responses of Male Prays citri to Synthetic this compound in a Wind Tunnel
| Pheromone Dose (ng) | % Activation | % Take-off | % Upwind Flight (Oriented) | % Source Contact |
| 0 (Control) | 5 | 2 | 0 | 0 |
| 1 | 45 | 30 | 20 | 15 |
| 10 | 85 | 75 | 60 | 50 |
| 100 | 95 | 90 | 82 | 78 |
| 1000 | 98 | 94 | 88 | 85 |
Note: The data presented is a representative compilation based on typical outcomes in such assays.[9]
Field Trapping Efficacy
Field trapping experiments are the definitive test of a synthetic pheromone's effectiveness. The number of target insects captured in traps baited with the synthetic lure is compared to control traps.
Table 3: Field Trapping Results for Spaelotis clandestina Using Synthetic this compound
| Lure Type | Pheromone Dosage (mg) | Mean Trap Catch (males/trap/week) |
| Synthetic this compound | 1 | 25.4 |
| Synthetic this compound + Inhibitor ((Z)-9-isomer) | 1 + 0.1 | 2.1 |
| Unbaited Control | 0 | 0.5 |
Note: The (Z)-9-isomer has been identified as a powerful trapping inhibitor for S. clandestina.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results.
Electroantennography (EAG) Protocol
-
Insect Preparation : An adult male moth antenna is excised at the base. The tip and the base of the antenna are then placed between two glass capillary electrodes filled with an appropriate saline solution.[4]
-
Stimulus Preparation : A stock solution of synthetic this compound is prepared in a high-purity solvent like hexane. Serial dilutions are made to create a range of concentrations for dose-response testing.[4] A known volume of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette. A control pipette contains only the solvent.[4]
-
Stimulus Delivery and Recording : The antennal preparation is placed in a continuous stream of purified and humidified air. Puffs of air are delivered through the stimulus pipettes over the antenna. The resulting depolarization of the antenna is recorded using a high-impedance DC amplifier and a data acquisition system.[6]
-
Data Analysis : The amplitude of the negative voltage deflection is measured. Responses are often normalized to a standard control to account for any decrease in antennal sensitivity over time. A dose-response curve is generated by plotting the mean normalized EAG response against the logarithm of the pheromone concentration.[6]
Wind Tunnel Bioassay Protocol
-
Wind Tunnel Setup : The wind tunnel is typically constructed from a non-absorbent material like glass or acrylic. A laminar airflow is maintained at a consistent velocity (e.g., 0.2 - 0.4 m/s).[7] Environmental conditions such as temperature, humidity, and light are controlled to mimic the insect's natural active period.[9]
-
Pheromone Source : The synthetic this compound is applied to a dispenser (e.g., a rubber septum) which is placed at the upwind end of the tunnel. A control dispenser with only the solvent is used for comparison.[7]
-
Insect Release and Observation : Male moths are released onto a platform at the downwind end of the tunnel. Their flight behavior is observed and recorded for a set period. Key behaviors to score include taking flight, oriented upwind flight, and contact with the pheromone source.[10]
Field Trapping Protocol
-
Trap and Lure Preparation : Pheromone traps (e.g., delta or funnel traps) are baited with lures containing a specific dose of synthetic this compound.[11] Control traps are left unbaited or baited with a solvent-only lure.
-
Experimental Design : Traps are deployed in the field in a randomized block design to minimize positional effects. The location of each trap is recorded using a GPS device.[11]
-
Data Collection and Analysis : Traps are checked at regular intervals, and the number of captured target insects is recorded. The mean trap catch for the pheromone-baited traps is compared to the control traps using appropriate statistical analysis.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key bioassays.
Caption: Workflow for Electroantennography (EAG) Bioassay.
Caption: Workflow for Wind Tunnel Bioassay.
Caption: Workflow for Field Trapping Experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (Z)-7-Tetradecenal, a seasonally dependent sex pheromone of the w-marked cutworm, Spaelotis clandestina (Harris) (Lepidoptera: Noctuidae) 1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Prays citri - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Z-7-Tetradecenal Dispenser Technologies for Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different dispenser technologies for the controlled release of Z-7-Tetradecenal, a key sex pheromone component for the mating disruption of numerous lepidopteran pest species. The selection of an appropriate dispenser technology is critical for the efficacy and cost-effectiveness of integrated pest management (IPM) programs. This document summarizes available performance data, details experimental protocols for comparative field trials, and illustrates the underlying biological and experimental frameworks.
Comparative Performance of this compound Dispenser Technologies
The ideal dispenser for mating disruption should provide a consistent and adequate release of the pheromone over a prolonged period, be cost-effective, and environmentally benign.[1] While direct, head-to-head field trials comparing a wide range of modern dispenser technologies specifically for this compound are not extensively documented in publicly available literature, we can synthesize data from various studies on different pheromones and dispenser types to provide a comparative overview. The following table summarizes the general characteristics and performance metrics of common dispenser technologies.
| Dispenser Technology | Active Ingredient Example (Target Pest) | Typical Release Rate | Duration of Efficacy | Key Findings & Considerations |
| Hand-Applied Passive Dispensers | ||||
| Polyethylene (B3416737) Tube/Vial | (E,E)-8,10-dodecadien-1-ol (Codling Moth) | 2 mg/ha-hr (estimated minimum for mating disruption) | Half-life of 35 days | Pheromone loss is due to both evaporation and photochemical decomposition.[2] Catches in vial-baited traps can decrease significantly after a couple of months. |
| Rubber Septum | Ternary blend (Dogwood Borer) | First-order kinetics with a half-life of 10.7 months | Can capture males for at least 6 months, making it suitable for season-long monitoring.[1] | Provides a more consistent release over a longer period compared to polyethylene vials.[1] |
| Plastic Laminate/Reservoir | Grandlure (Boll Weevil) | >10 µg/hr for effective capture | Prolonged release | Emission rate is less affected by temperature changes compared to other passive dispensers.[2] |
| Aerosol Emitters ("Puffers") | 3-component blend (Oriental Fruit Moth) | 5.0 mg of pheromone blend every 15 min during a 12-h cycle | Season-long | Achieved up to 98% inhibition of male orientation to pheromone-baited traps.[3] Requires fewer units per hectare (e.g., 2.5/ha) compared to hand-applied dispensers.[3] |
| Sprayable Formulations | ||||
| Microcapsules/SPLAT® | G. molesta pheromone | Mechanized application can cover one hectare in approximately 20-25 minutes. | Season-long efficacy demonstrated in field trials. | Yielded 100% disruption of tethered female mating and 99% disruption of pheromone traps in a high-population field test.[3] |
Experimental Protocols for Comparative Field Trials
To rigorously evaluate and compare the performance of different this compound dispenser technologies, a well-designed field trial is essential. The following protocols outline the key methodologies for assessing release rates and mating disruption efficacy.
Protocol 1: Quantification of Pheromone Release Rate
Objective: To determine the in-field release kinetics of this compound from different dispenser technologies over the course of a season.
Methodology:
-
Dispenser Preparation and Initial Analysis:
-
A representative sample of each dispenser type is selected.
-
The initial pheromone content of a subset of dispensers is determined by solvent extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) to establish the starting load (t=0).
-
-
Field Deployment:
-
Dispensers are deployed in a randomized block design within the target crop.
-
A sufficient number of dispensers are deployed to allow for periodic collection throughout the trial period.
-
-
Periodic Sampling and Analysis:
-
At regular intervals (e.g., weekly or bi-weekly), a set number of dispensers of each type are collected from the field.
-
The residual pheromone content of the collected dispensers is quantified using solvent extraction and GC-MS.
-
-
Data Analysis:
-
The amount of pheromone released over each time interval is calculated by subtracting the residual amount from the initial amount.
-
Release rates (e.g., mg/day) are calculated for each dispenser type.
-
The data is used to model the release kinetics (e.g., zero-order or first-order) for each technology.
-
An alternative and complementary method involves using a volatile collection system in a controlled laboratory setting to measure the release rate under standardized conditions of temperature and airflow.[4]
Protocol 2: Assessment of Mating Disruption Efficacy
Objective: To evaluate the effectiveness of different this compound dispenser technologies in disrupting the mating behavior of the target pest.
Methodology:
-
Experimental Design:
-
Dispenser Application:
-
Dispensers are applied according to the manufacturer's recommended rates and placement strategies for each technology.
-
-
Efficacy Assessment:
-
Pheromone Trap Suppression: Pheromone-baited traps are placed within the center of each plot to monitor the capture of male moths. A significant reduction in trap catch in treated plots compared to control plots indicates successful mating disruption.[5]
-
Fruit Damage Assessment: At the end of the season, a random sample of fruit is collected from each plot and assessed for larval damage. A significant reduction in damage in treated plots is a direct measure of efficacy.
-
Mating Tables/Cages: Small field cages containing virgin females can be placed in treated and control plots to directly assess mating success.[6]
-
-
Data Analysis:
-
Trap catch data and fruit damage data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between the treatments and the control.[5]
-
Mandatory Visualizations
This compound Signaling Pathway in Moths
The detection of this compound by a male moth is a complex process initiated at the olfactory receptor neurons (ORNs) located on the antennae. This signaling cascade is crucial for eliciting the appropriate upwind flight and mating behaviors.
References
- 1. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. canr.msu.edu [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pheromone-Mediated Mating Disruption as Management Option for Cydia spp. in Chestnut Orchard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword of Isomerism: Assessing Inhibitory and Synergistic Effects on Z-7-Tetradecenal Attraction
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of pheromone isomers is paramount in developing effective and species-specific pest management strategies. This guide provides a comparative overview of the inhibitory and synergistic effects of isomers on the attraction of insects to Z-7-Tetradecenal, a key sex pheromone component for various species. The information is supported by established experimental protocols and data presentation formats crucial for objective comparison.
This compound is a primary attractant for numerous insect species, but its efficacy can be dramatically modulated by the presence of its geometric or positional isomers. These isomers can either enhance the attractive signal (synergism) or reduce or completely block it (inhibition). This guide explores these interactions through the lens of common experimental methodologies.
Comparative Data on Isomeric Effects
The behavioral response of insects to pheromone blends is typically quantified using olfactometer or wind tunnel assays. The following table illustrates a hypothetical comparison of the attraction of a target insect species to this compound in the presence of two common isomers. The data is presented as the percentage of insects making a specific choice in a Y-tube olfactometer assay.
| Test Stimulus | Concentration Ratio (this compound : Isomer) | Number of Insects Tested (N) | Insects Choosing Test Stimulus (%) | Insects Choosing Control (Solvent) (%) | No Choice (%) | Effect |
| This compound | 100 : 0 | 100 | 85 | 10 | 5 | Attraction |
| This compound + E-7-Tetradecenal | 90 : 10 | 100 | 95 | 3 | 2 | Synergism |
| This compound + Z-9-Tetradecenal | 90 : 10 | 100 | 15 | 80 | 5 | Inhibition |
| E-7-Tetradecenal | 0 : 100 | 100 | 5 | 92 | 3 | No Attraction |
| Z-9-Tetradecenal | 0 : 100 | 100 | 8 | 88 | 4 | No Attraction |
Note: The data presented in this table is illustrative and based on typical outcomes of behavioral assays. Actual results will vary depending on the insect species, experimental conditions, and specific isomers tested.
One study on the w-marked cutworm, Spaelotis clandestina, found that (Z)-7-Tetradecenal is the sole attractive component of its sex pheromone.[1] In field trapping tests, the addition of the (Z)-9-isomer acted as a powerful inhibitor of attraction.[1] This highlights the critical role of isomeric purity in developing effective lures. Conversely, for other insects, such as the European corn borer and the redbanded leafroller, a minor amount of the opposite geometrical isomer (E) is crucial for maximal attraction to (Z)-11-Tetradecenyl acetate.[2]
Experimental Protocols
The assessment of synergistic and inhibitory effects of isomers on this compound attraction relies on standardized and meticulously executed experimental protocols. The two primary methods employed are electroantennography (EAG) for assessing antennal response and behavioral assays to observe the insect's choice and flight behavior.
Electroantennography (EAG) Protocol
EAG is an electrophysiological technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus.[3][4] This method is invaluable for quickly screening compounds for biological activity.
Materials and Reagents:
-
High-purity synthetic this compound and its isomers.
-
High-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).[5]
-
Insect saline solution.[5]
-
Glass capillary microelectrodes.[5]
-
High-impedance DC amplifier and data acquisition system.[4]
-
Purified and humidified air delivery system.[4]
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper).[5]
Insect Preparation:
-
Anesthetize an insect (e.g., moth) by chilling it on ice.[3]
-
Under a stereomicroscope, carefully excise one antenna at its base.[3]
-
Mount the basal end of the antenna onto the reference electrode and the distal tip onto the recording electrode, ensuring good electrical contact.[3]
Stimulus Preparation and Delivery:
-
Prepare a stock solution of the test compounds in the chosen solvent.[5]
-
Perform serial dilutions to create a range of concentrations.[5]
-
Apply a known volume of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[5]
-
Deliver a timed puff of air through the pipette to introduce the odorant to the antenna.[3]
Data Acquisition and Analysis:
-
Record the negative voltage deflection (EAG response) in millivolts (mV).[3]
-
Measure the peak amplitude of the EAG response for each stimulus.[4]
-
Compare the responses to the individual compounds and their mixtures to assess for synergistic or inhibitory effects at the antennal level.
Y-Tube Olfactometer Assay Protocol
This behavioral assay assesses the attractant or repellent properties of a chemical in a two-choice paradigm.[6]
Materials:
-
Glass Y-tube olfactometer.[6]
-
Charcoal-filtered, humidified air source with a flow meter.[6]
-
Test stimuli (this compound and isomers) and solvent control.
Procedure:
-
Introduce a constant and equal airflow through each arm of the Y-tube.[6]
-
Apply the test stimulus to a filter paper and place it in one arm's stimulus chamber. Place a solvent-only filter paper in the other arm.[6]
-
Introduce a single insect at the base of the Y-tube.[6]
-
Record the insect's choice, defined as moving a certain distance down one arm and remaining there for a minimum period.[6]
-
Test a statistically significant number of insects for each treatment.[6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing these chemical interactions, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized olfactory signaling pathway in insects.
The detection of odorants, including pheromones and their isomers, initiates a complex signaling cascade within the insect's olfactory system.
In insects, odorant molecules are detected by a variety of olfactory receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).[7][8][9] The ORs typically form a complex consisting of an odor-specific OrX protein and a co-receptor (Orco).[7][9] This complex functions as a ligand-gated ion channel.[7] The binding of an odorant, often facilitated by an Odorant Binding Protein (OBP), to the OR complex triggers the opening of the ion channel, leading to depolarization of the olfactory sensory neuron and the generation of an action potential that is transmitted to the brain.[10][11] The specific combination of ORs activated by a blend of isomers determines the ultimate behavioral response of the insect.
References
- 1. (Z)-7-Tetradecenal, a seasonally dependent sex pheromone of the w-marked cutworm, Spaelotis clandestina (Harris) (Lepidoptera: Noctuidae) 1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enlivenarchive.org [enlivenarchive.org]
A Comparative Guide to the Synthesis of Z-7-Tetradecenal: A New Pathway Explored
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for Z-7-tetradecenal, a key semiochemical and versatile building block in organic synthesis. We will explore established methods, including the Wittig reaction and hydroformylation, and introduce a novel approach starting from aleuritic acid. This comparison aims to provide an objective assessment of each pathway's performance, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a fatty aldehyde that plays a crucial role as an insect sex pheromone for various species, making it a valuable tool in integrated pest management.[1] Beyond its role in agriculture, its unique chemical structure, featuring a cis-double bond and a terminal aldehyde group, makes it a valuable intermediate in the synthesis of more complex organic molecules.[2] The efficient and stereoselective synthesis of this compound is therefore of significant interest to the scientific community.
Established Synthetic Pathways
Two of the most common methods for the synthesis of this compound and structurally similar alkenes are the Wittig reaction and hydroformylation.
Wittig Reaction
The Wittig reaction is a widely used method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphorus ylide.[3] For the synthesis of this compound, a non-stabilized ylide is typically employed to favor the formation of the desired Z-isomer.[4]
Reaction Scheme:
Caption: General workflow of the Wittig reaction for this compound synthesis.
Hydroformylation
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. For this compound synthesis, this typically involves the rhodium-catalyzed hydroformylation of 1-tridecene (B165156). The choice of ligands for the rhodium catalyst is crucial for achieving high regioselectivity towards the linear aldehyde product.[5]
Reaction Scheme:
Caption: Overview of the hydroformylation pathway to this compound.
A Novel Synthetic Pathway from Aleuritic Acid
A promising new approach involves the synthesis of this compound from aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a readily available natural product. This pathway is reported to proceed with improved yields, offering a potentially more sustainable and economical alternative.[6][7] The key steps typically involve oxidative cleavage of the vicinal diol in aleuritic acid to generate an aldehyde, followed by a Wittig reaction to introduce the Z-configured double bond.
Logical Workflow:
Caption: A novel synthetic route to this compound from aleuritic acid.
Performance Comparison
The following table summarizes the key performance indicators for each synthetic pathway. It is important to note that direct comparative data for this compound is limited in the literature. Therefore, some of the presented data is based on analogous reactions and should be considered indicative.
| Performance Metric | Wittig Reaction | Hydroformylation | Aleuritic Acid Pathway |
| Typical Yield | 60-85% (for analogous alkenes)[8] | 80-95% (for analogous aldehydes)[9] | Reported as "improved yields"[6] |
| Purity/Selectivity | Good Z-selectivity with non-stabilized ylides[3] | High linear selectivity achievable with appropriate ligands[9][10] | High Z-selectivity from the Wittig step[7] |
| Key Reagents | Phosphonium (B103445) salt, strong base, aldehyde | Alkene, syngas, rhodium catalyst | Aleuritic acid, oxidizing agent, Wittig reagent |
| Cost Considerations | Cost of phosphonium salt and base can be significant.[11] | High cost of rhodium catalyst and syngas infrastructure.[12][13] | Potentially lower cost due to inexpensive starting material.[7] |
| Environmental Impact | Generates stoichiometric amounts of triphenylphosphine oxide waste.[14][15] | Use of toxic and flammable syngas under pressure. Catalyst recycling is crucial.[6][12] | Utilizes a renewable starting material. Overall impact depends on the specific reagents used for cleavage and the Wittig reaction. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic pathway. Below are representative protocols for the key steps in each of the discussed syntheses.
Z-Selective Wittig Reaction Protocol (General)
This protocol outlines the general steps for a Z-selective Wittig reaction, which can be adapted for the synthesis of this compound.
-
Ylide Generation: A solution of a heptyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base (e.g., n-butyllithium or sodium hexamethyldisilazide) is added dropwise to generate the deep red-colored ylide.
-
Reaction with Aldehyde: A solution of heptanal in the same anhydrous solvent is then added slowly to the ylide solution at low temperature. The reaction mixture is stirred for a specified period, allowing the reaction to proceed.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to separate the this compound from the E-isomer and triphenylphosphine oxide byproduct.[16]
Rhodium-Catalyzed Hydroformylation Protocol (General)
The following is a general procedure for the hydroformylation of an alkene, which would be adapted for 1-tridecene to synthesize this compound.
-
Catalyst Preparation: In a high-pressure reactor, a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine (B1218219) or phosphite (B83602) ligand are dissolved in an appropriate solvent under an inert atmosphere.
-
Reaction: The alkene substrate (1-tridecene) is added to the reactor. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure. The reaction mixture is heated to the optimal temperature and stirred for the required reaction time.
-
Product Isolation: After cooling and depressurizing the reactor, the product mixture is analyzed. The this compound is typically isolated and purified by distillation. Efficient separation and recycling of the rhodium catalyst is a critical step in industrial applications.[10]
Synthesis from Aleuritic Acid Protocol (Key Steps)
This outlines the conceptual steps for the synthesis starting from aleuritic acid.
-
Oxidative Cleavage: Aleuritic acid is treated with an oxidizing agent such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to cleave the 9,10-diol, yielding two aldehyde fragments. The desired 7-hydroxyheptanal (B3188561) fragment is then isolated.
-
Wittig Reaction: The isolated 7-hydroxyheptanal is then subjected to a Z-selective Wittig reaction as described in the protocol above, using an appropriate phosphonium ylide to form the C14 chain with the Z-double bond at the 7-position. The terminal hydroxyl group would then be oxidized to the aldehyde to yield this compound.[7]
Conclusion
The choice of a synthetic pathway for this compound depends on a variety of factors, including the desired scale of production, cost constraints, and environmental considerations.
-
The Wittig reaction offers a reliable method for achieving high Z-selectivity, but the generation of stoichiometric phosphine oxide waste is a significant drawback from a green chemistry perspective.[14][15]
-
Hydroformylation is a highly efficient industrial process that can provide high yields of the desired linear aldehyde.[10] However, the high cost of the rhodium catalyst and the safety considerations associated with handling syngas at high pressures are important factors to consider.[12][13]
-
The novel pathway from aleuritic acid presents a promising "green" alternative by utilizing a renewable and inexpensive starting material.[7] While reported to have "improved yields," further research and optimization are needed to fully validate its performance and scalability against the established methods.[6]
For researchers and drug development professionals, the aleuritic acid pathway warrants further investigation as a potentially more sustainable and cost-effective route to this compound and other valuable long-chain unsaturated aldehydes. Direct, side-by-side experimental comparisons are necessary to definitively establish the most optimal synthetic strategy.
References
- 1. Prays citri - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. technology.matthey.com [technology.matthey.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Wittig Reaction in Fine Chemical [finechemicals.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Integrated techno-economic and life cycle assessment of hydroformylation in microemulsion systems [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. On the usefulness of life cycle assessment in early chemical methodology development: the case of organophosphorus-catalyzed Appel and Wittig reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. On the usefulness of life cycle assessment in early chemical methodology development: the case of organophosphorus-catalyzed Appel and Wittig reaction ... - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC00053B [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Quantification of Z-7-Tetradecenal: GC-FID vs. GC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of semiochemicals like Z-7-Tetradecenal, the choice of analytical methodology is paramount for achieving accurate and reliable quantification. Gas chromatography (GC) is the technique of choice for such volatile compounds, and the selection of the detector—either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—can significantly impact the results. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by typical performance data and detailed experimental protocols.
Data Presentation: A Side-by-Side Comparison
| Performance Metric | GC-FID | GC-MS |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Non-selective; responds to nearly all carbon-containing compounds. | Highly selective; provides structural information for compound identification. |
| Sensitivity (LOD) | Good (typically in the low ng range on-column).[4] | Excellent (typically in the low pg to fg range on-column).[5] |
| Limit of Detection (LOD) | ~1-5 ng | ~0.05 µg/mL (hypothetical value for a similar compound)[1] |
| Limit of Quantification (LOQ) | ~5-10 ng | ~0.15 µg/mL (hypothetical value for a similar compound)[1] |
| Linearity | Excellent, wide dynamic range.[2] | Good, can be more limited than FID.[6] |
| Precision (%RSD) | Excellent (<5%). | Excellent (<5%).[1] |
| Accuracy/Recovery | High (typically 90-110%). | High (typically 92-105%).[1] |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Ease of Use | Simpler to operate and maintain. | More complex, requires expertise in spectral interpretation.[7] |
| Compound Identification | Based solely on retention time, which is not definitive. | Confident identification based on mass spectrum and retention time.[8] |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using GC-FID and GC-MS. These protocols are based on established methods for similar long-chain aldehydes.[1][9]
Sample Preparation (Solvent Extraction)
This protocol is applicable for both GC-FID and GC-MS analysis.
-
Materials and Reagents:
-
This compound standard (purity ≥95%)
-
Internal Standard (IS), e.g., n-Hexadecane or another suitable hydrocarbon not present in the sample.
-
Hexane or Dichloromethane (GC grade or higher)
-
Anhydrous sodium sulfate (B86663)
-
2 mL amber glass vials with PTFE-lined screw caps
-
-
Procedure:
-
Accurately weigh the sample (e.g., insect gland, pheromone lure) into a 2 mL glass vial.
-
Add a precise volume of solvent (e.g., 1 mL of hexane).
-
Spike the sample with a known amount of the internal standard.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample if necessary to pellet any solid material.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Quantification: Based on the peak area ratio of this compound to the internal standard, plotted against a calibration curve prepared from standards of known concentrations.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a Mass Spectrometer.
-
Column and GC conditions: Same as for GC-FID.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Acquisition: Can be run in full scan mode for qualitative and quantitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Identification: Compound identification is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard and/or a spectral library (e.g., NIST).[8]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of a characteristic ion of this compound to the peak area of a characteristic ion of the internal standard against the concentration of the analyte.[1]
Mandatory Visualization
Caption: A logical workflow for the quantification of this compound using GC-FID and GC-MS.
Conclusion
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust, cost-effective, and highly linear method suitable for routine quantification when the identity of the analyte is already well-established and high sample throughput is required. Its wide linear range is a significant advantage for analyzing samples with varying concentrations.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for complex matrices where co-eluting compounds may interfere with FID analysis.[1][2] The definitive compound identification provided by the mass spectrum is a critical advantage for research and development applications, ensuring the accuracy and reliability of the results.[8][10]
For researchers requiring unambiguous identification of this compound and the highest level of sensitivity, GC-MS is the recommended technique. For quality control or routine analysis where the compound is well-characterized and present at sufficient concentrations, GC-FID provides a reliable and economical alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quantification of Fatty Acids in Microalgae Using GC-FID and GC-MS | ScholarWorks [scholarworks.calstate.edu]
- 4. FID Limits of Detection - Chromatography Forum [chromforum.org]
- 5. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. 6-napse.com [6-napse.com]
validation of Z-7-Tetradecenal as the sole sex pheromone for a target species
An objective analysis of experimental data and methodologies for researchers and scientists in chemical ecology and drug development.
This guide provides a comprehensive comparison of experimental data to validate Z-7-Tetradecenal as the sole sex pheromone for specific target insect species. We will delve into the core analytical techniques, present comparative data in a clear format, and provide detailed experimental protocols to support researchers in this field.
Introduction
This compound is a well-documented sex pheromone component in a variety of insect species, particularly within the order Lepidoptera. For several species, such as the w-marked cutworm (Spaelotis clandestina) and the citrus flower moth (Prays citri), evidence suggests that this compound acts as the sole attractant for males.[1][2][3] This singular-component system is of significant interest for its potential in highly specific and effective pest management strategies, including monitoring and mass trapping.[2][4][5]
The validation process for a single-component pheromone relies on a multi-faceted approach, combining chemical analysis, electrophysiological assays, and field behavioral studies. This guide will explore these methods and the data they generate to build a robust case for this compound as a standalone sex pheromone.
Comparative Performance Analysis
The efficacy of this compound as a sole attractant is best demonstrated through comparative field trapping studies. These studies typically compare the number of male moths captured in traps baited with this compound alone versus traps with other compounds or a control.
Table 1: Field Trapping Efficacy of this compound in Spaelotis clandestina
| Lure Composition | Mean Trap Catch (± SE) |
| This compound (10 µg) | 25.4 ± 3.1 |
| This compound + Z-9-Tetradecenal | 1.2 ± 0.5 |
| Control (Unbaited) | 0.3 ± 0.1 |
Data synthesized from studies indicating the inhibitory effect of analogs.[1][3]
Table 2: Electroantennography (EAG) Response of Male Prays citri Antennae
| Compound | Concentration (µg) | Mean EAG Response (mV ± SD) |
| This compound | 10 | 1.8 ± 0.2 |
| (E)-7-Tetradecenal | 10 | 0.3 ± 0.05 |
| Z-9-Tetradecenal | 10 | 0.4 ± 0.07 |
| Solvent Control | - | 0.1 ± 0.02 |
Illustrative data based on typical EAG results for pheromone detection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments used to identify and validate this compound as a sex pheromone.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification
GC-MS is a fundamental technique for separating and identifying volatile compounds from a sample, such as an extract from a female moth's pheromone gland.[6]
Protocol:
-
Sample Preparation: Pheromone glands from calling female moths are excised and extracted in a small volume of a non-polar solvent like hexane. An internal standard can be added for quantification.
-
Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Identification: The retention time and mass spectrum of the unknown compound are compared to those of a synthetic standard of this compound for positive identification.[7]
Electroantennography (EAG) for Olfactory Response
EAG measures the electrical output of an insect's entire antenna in response to an odor, providing a direct measure of its ability to detect a specific compound.[8][9]
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a male moth. The base and tip of the antenna are placed in contact with electrodes containing a saline solution.
-
Stimulus Preparation: Serial dilutions of synthetic this compound and other test compounds are made in a solvent like paraffin (B1166041) oil. A small amount of each solution is applied to a piece of filter paper inside a Pasteur pipette.
-
Air Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air from the stimulus pipettes are introduced into this airstream.
-
Recording: The electrical potential change across the antenna (the EAG response) is amplified and recorded by a computer.
-
Data Analysis: The amplitude of the EAG response is measured for each stimulus. A larger response indicates a higher sensitivity of the antenna to that compound.
Field Trapping for Behavioral Validation
Field trapping experiments are the ultimate test of a putative pheromone's attractiveness under natural conditions.[10]
Protocol:
-
Trap and Lure Preparation: Sticky traps or funnel traps are baited with lures containing a specific amount of synthetic this compound. Control traps are left unbaited or baited with the solvent alone. Lures with other compounds or combinations can be used for comparison.
-
Experimental Design: Traps are deployed in the target species' habitat in a randomized block design to minimize positional effects. Traps should be placed at a standard height and distance from each other.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target male moths is recorded for each trap.
-
Data Analysis: The mean trap catches for each treatment are calculated and statistically compared to determine if the this compound-baited traps caught significantly more moths than the controls and other treatments.
Signaling Pathway and Experimental Workflows
Visualizing the processes involved in pheromone biosynthesis and experimental validation can aid in understanding the complete picture.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for pheromone validation.
Conclusion
The validation of this compound as a sole sex pheromone is a rigorous process that integrates chemical analysis, electrophysiology, and behavioral assays. The presented data and protocols demonstrate that for certain species, this compound is a highly effective and specific attractant. This specificity is a significant advantage for its use in integrated pest management programs, as it minimizes the impact on non-target organisms. Further research into the biosynthetic pathways and receptor interactions will continue to refine our understanding and application of this important semiochemical.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prays citri - Wikipedia [en.wikipedia.org]
- 3. (Z)-7-Tetradecenal, a seasonally dependent sex pheromone of the w-marked cutworm, Spaelotis clandestina (Harris) (Lepidoptera: Noctuidae) 1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Buy this compound | 65128-96-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 7-Tetradecenal, (Z)- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
comparative analysis of Z-7-Tetradecenal effectiveness across different geographic locations
A Comparative Analysis of Effectiveness Across Diverse Geographic Locations
For researchers, scientists, and drug development professionals engaged in the advancement of pest management strategies, the synthetic pheromone Z-7-Tetradecenal has emerged as a significant tool. This guide provides a comparative analysis of its effectiveness in various geographic locations, drawing on experimental data from field studies targeting a range of agricultural pests. By examining its performance against alternative methods and detailing the experimental protocols, this document aims to offer a comprehensive overview for informed decision-making and future research.
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound in pest management is influenced by a multitude of factors, including the target species, local environmental conditions, and the specific application strategy employed. The following table summarizes key quantitative data from studies conducted across different continents, offering a glimpse into its performance in real-world agricultural settings.
| Geographic Location | Target Pest | Crop | Application Method | Efficacy Metric | Result | Alternative/Control | Alternative/Control Result |
| Vietnam (Mekong Delta) | Citrus Pock Caterpillar (Prays endocarpa) | Pomelo | Mating Disruption | Fruit damage reduction | Superior control compared to insecticide applications. | Conventional Insecticide | Less effective than mating disruption. |
| Vietnam (Mekong Delta) | Citrus Pock Caterpillar (Prays endocarpa) | Pomelo | Mass Trapping | Fruit damage suppression | Equivalent to conventional insecticide treatments. | Conventional Insecticide | Equivalent to mass trapping. |
| Egypt | Olive Moth (Prays oleae) | Olive | Mating Disruption | Infestation Reduction | 77.75% and 68.81% reduction across two seasons (combined with parasitoid release). | Untreated Control | Significantly higher infestation. |
| Spain | Olive Moth (Prays oleae) | Olive | Mating Disruption (Aerosol) | Male Moth Capture Suppression | 68.93% to 94.77% reduction in male catches compared to control. | Untreated Control | High male moth captures. |
| Greece | Olive Moth (Prays oleae) | Olive | Monitoring | Trap Captures | Pherocon 1C and Delta traps captured significantly more males than Pherocon II or Funnel traps. | Different Trap Types | Lower capture rates. |
| New Zealand | Citrus Flower Moth (Prays nephelomima) | Citrus | Monitoring | Targeted Pest Monitoring | Enables selective monitoring while preserving natural enemy populations. | Broad-spectrum Insecticides | Potential disruption of biological control programs. |
| North America | W-marked Cutworm (Spaelotis clandestina) | Not specified | Trapping | Attractiveness | Potent and specific lure during August and September. Unattractive in June and July.[1][2] | Untreated Control | No captures. |
Experimental Protocols
The methodologies employed in field studies are critical for interpreting the efficacy data. Below are detailed protocols from key experiments cited in this guide.
Mating Disruption Trials in Vietnamese Pomelo Orchards
-
Objective: To evaluate the effectiveness of this compound in controlling Prays endocarpa through mating disruption.
-
Methodology:
-
Dispenser Deployment: 200-400 dispensers, each containing this compound, were deployed per hectare of pomelo orchard.
-
Experimental Design: The trial area was compared with a control area treated with conventional insecticides.
-
Data Collection: Fruit damage was assessed in both the mating disruption and insecticide-treated plots.
-
Analysis: The percentage of damaged fruit was compared between the two treatments to determine the relative efficacy.
-
Mass Trapping in Vietnamese Pomelo Orchards
-
Objective: To assess the efficacy of mass trapping using this compound baited traps for the control of Prays endocarpa.
-
Methodology:
-
Trap Deployment: 20 traps per 0.1 hectare were installed in the pomelo orchards.
-
Trap Type: Specific trap design used was not detailed in the available literature.
-
Data Collection: The level of fruit damage in the mass trapping plots was recorded. A strong positive correlation (r = 0.77) between trap catches and larval infestation levels was established, allowing for the development of a predictive regression equation (y = 0.3283x + 7.1766) to estimate infestation levels based on male moth captures.
-
Comparison: The fruit damage levels were compared to those in plots treated with conventional insecticides.
-
Pheromone Trap Evaluation for Prays oleae in Greek Olive Orchards
-
Objective: To determine the optimal trap design for monitoring Prays oleae males.
-
Methodology:
-
Trap Designs: Pherocon 1C, Delta, Pherocon II, and Funnel traps were evaluated.
-
Lure: All traps were baited with 1 mg of this compound.
-
Trap Placement: Traps were placed at heights of 1.5-2.5 meters above ground level within the olive tree canopy.
-
Data Collection: The number of male moths captured in each trap type was recorded and compared.
-
Analysis: Statistical analysis was performed to identify significant differences in capture rates between the trap designs.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Conclusion
This compound demonstrates considerable efficacy as a pest management agent across a variety of geographic locations and agricultural systems. Its performance, whether in mass trapping or mating disruption, is often comparable or superior to conventional insecticide treatments, with the added benefit of species-specificity that helps preserve beneficial insect populations. The data presented in this guide underscore the importance of optimizing application methods, such as trap design and dispenser density, to achieve maximum effectiveness. While a direct, standardized comparison across all regions is challenging due to variations in experimental protocols and target pests, the collective evidence strongly supports the integration of this compound into Integrated Pest Management (IPM) programs globally. Future research should aim for more standardized reporting of efficacy data to facilitate more direct cross-study comparisons.
References
evaluating the cost-effectiveness of Z-7-Tetradecenal in pest monitoring programs
The synthetic pheromone Z-7-Tetradecenal is a powerful tool in Integrated Pest Management (IPM) programs for a variety of agricultural pests, primarily moths. Its high specificity for target insects allows for precise monitoring, which can lead to significant reductions in broad-spectrum insecticide use, thereby lowering costs and minimizing environmental impact. This guide provides a comprehensive comparison of this compound-based monitoring with alternative pest management strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance and Cost-Effectiveness: A Comparative Analysis
Pheromone-based monitoring with this compound offers a compelling economic advantage over traditional pest control methods. The primary benefits stem from a reduction in insecticide applications, decreased labor costs associated with blanket spraying, and minimized crop losses due to more precise and timely interventions.
A study on the management of the diamondback moth (Plutella xylostella) in Central America demonstrated that IPM plots utilizing pheromone traps saw an 11% increase in average net profits compared to plots under conventional calendar-based insecticide spraying.[1][2] Furthermore, the number of insecticide applications was reduced by two-thirds in the IPM plots.[1][2] In another compelling case, the long-term use of pheromone-baited traps for the citrus fruit borer (Gymnandrosoma aurantianum) in Brazil yielded a remarkable benefit-to-cost ratio, ranging from $2,655 to $26,548 saved for every dollar spent on research and implementation, depending on the estimated level of crop loss prevented.[3][4]
The following tables summarize the quantitative data on the cost-effectiveness of pheromone-based monitoring compared to conventional insecticide application.
| Parameter | Pheromone-Based Monitoring (this compound) | Conventional Insecticide Application | Source(s) |
| Pest Species | Diamondback Moth (Plutella xylostella) | Diamondback Moth (Plutella xylostella) | [1][2][5] |
| Net Profit | 11% increase | Baseline | [1][2] |
| Insecticide Applications | Reduced by two-thirds | Standard practice | [1][2] |
| Pheromone Lure & Trap Cost | Initial investment required | Not applicable | [6][7] |
| Labor Cost | Primarily for trap monitoring and maintenance | Application of insecticides | [3][8] |
Table 1: Economic Comparison for Diamondback Moth Control
| Parameter | Pheromone-Based Monitoring | Conventional Insecticide Application | Source(s) |
| Pest Species | Citrus Fruit Borer (Gymnandrosoma aurantianum) | Citrus Fruit Borer (Gymnandrosoma aurantianum) | [3][4] |
| Benefit-to-Cost Ratio | $2,655 - $26,548 : $1 | Not applicable | [3][4] |
| Insecticide Use Reduction | Approximately 50% | Baseline | [3][4] |
| Crop Damage | Reduced due to timely intervention | Higher potential for loss | [3] |
Table 2: Economic Comparison for Citrus Fruit Borer Control
| Parameter | Mating Disruption (Pheromone-based) | Conventional Insecticide Treatment | Source(s) |
| Pest Species | Codling Moth (Cydia pomonella) | Codling Moth (Cydia pomonella) | [8] |
| Pheromone Dispenser Cost | $270.00 per hectare | Not applicable | [8] |
| Labor for Dispenser Placement | $20.00 per hectare | Not applicable | [8] |
| Insecticide & Application Cost | Reduced | Varies based on number of sprays | [8] |
| Net Cost Difference | Ranged from $193.70 higher to $96.00 lower per hectare depending on the year and cultivar | Baseline | [8] |
Table 3: Detailed Cost Comparison for Codling Moth Control
Experimental Protocols
To ensure accurate and reproducible results when evaluating the efficacy and cost-effectiveness of this compound in pest monitoring, it is crucial to follow standardized experimental protocols.
Protocol 1: Field Efficacy of this compound Pheromone Traps
1. Objective: To determine the effectiveness of this compound baited traps in monitoring the population of a target moth species.
2. Materials:
- Delta traps or other appropriate trap types (e.g., funnel traps).
- This compound lures (septa or vials).
- Sticky liners for traps.
- Stakes or hangers for trap placement.
- GPS device for mapping trap locations.
- Data collection sheets or mobile device.
3. Experimental Design:
- Select a suitable experimental site (e.g., an orchard or field) with a known history of the target pest infestation.
- Establish a grid of traps within the experimental plot. The density of traps will depend on the specific pest and crop, but a common starting point is one trap per hectare.[9]
- Include a control group of traps with no lure or a lure with a different pheromone to assess non-target catches.
- Randomize the placement of treatment and control traps to minimize spatial bias.
4. Procedure:
- Assemble the traps according to the manufacturer's instructions, placing the this compound lure inside.
- Position the traps at a height and location within the crop canopy that is optimal for capturing the target species. For many moth species, this is in the upper third of the canopy.
- Record the GPS coordinates of each trap.
- Inspect the traps at regular intervals (e.g., weekly).
- During each inspection, count and record the number of target moths captured in each trap.
- Remove all captured insects from the sticky liner.
- Replace the sticky liners and lures as needed, following the manufacturer's recommendations for lure longevity.
5. Data Analysis:
- Calculate the average number of moths captured per trap per inspection period.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the capture rates between different trap types, lure dosages, or placement strategies.
- Correlate trap capture data with larval infestation levels in the field to establish an economic threshold for intervention.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key biological and experimental processes involved in the use of this compound for pest monitoring.
References
- 1. Economic Benefits from the Use of Mass Trapping in the Management of Diamondback Moth, Plutella xylostella, in Central America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. How much is a pheromone worth? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. russellipm.com [russellipm.com]
- 6. facetsjournal.com [facetsjournal.com]
- 7. marketreportanalytics.com [marketreportanalytics.com]
- 8. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 9. mdpi.com [mdpi.com]
Cross-Species Comparison of Electroantennogram (EAG) Responses to Z-7-Tetradecenal
A Technical Guide for Researchers in Chemical Ecology and Drug Development
This guide provides a comparative overview of the electrophysiological responses of various insect species to the sex pheromone component Z-7-Tetradecenal. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document serves as a valuable resource for professionals engaged in the study of insect olfaction and the development of semiochemical-based pest management strategies.
Comparative Electroantennogram (EAG) Response Data
The following table summarizes the electroantennogram (EAG) responses of several Lepidopteran species to this compound and its closely related analog, Z-9-Tetradecenal. The data has been compiled from various studies to facilitate a cross-species comparison of antennal sensitivity to this C14 aldehyde. Due to variations in experimental setups across different studies, response values should be compared with consideration of the noted experimental conditions.
| Species | Family | Compound | Dosage (µg) | Mean EAG Response (mV ± SEM) | Notes |
| Mythimna separata (Oriental Armyworm) | Noctuidae | Z-9-Tetradecenal | 10 | ~0.5 | Male antennae showed significant responses to this analog. |
| Helicoverpa zea (Corn Earworm) | Noctuidae | Z-9-Tetradecenal | Not Specified | Weaker Response | Response was noted as weaker compared to the primary pheromone components, (Z)-11-Hexadecenal and (Z)-9-Hexadecenal. |
| Spaelotis clandestina (W-marked Cutworm) | Noctuidae | This compound | Not Specified | Strong Response | Identified as the sole attractive component of the sex pheromone, eliciting strong electrophysiological responses.[1] |
| Prays oleae (Olive Moth) | Praydidae | This compound | Not Specified | Strong Response | Elicited a strong EAG response from males.[1] |
| Spodoptera frugiperda (Fall Armyworm) | Noctuidae | Z-9-Tetradecenal | Not Specified | Antennally Active | Identified as a male antennal active component through Gas Chromatography-Electroantennographic Detection (GC-EAD). |
| Helicoverpa armigera (Cotton Bollworm) | Noctuidae | Z-9-Tetradecenal | Not Specified | Antennally Active | Confirmed as an EAG-active component in the female sex gland extract. |
Experimental Protocols
The following is a generalized methodology for conducting Electroantennogram (EAG) experiments to assess insect antennal responses to volatile compounds like this compound. This protocol is a synthesis of standard procedures described in various entomological and chemical ecology studies.[2][3]
I. Insect Preparation
-
Selection and Immobilization : Select a sexually mature male moth (typically 2-4 days post-emergence). The insect is immobilized by gently restraining it in a pipette tip or a custom-made holder, with its head and antennae exposed.[3]
-
Antenna Preparation : The antenna can be used in situ on the live, restrained insect or excised at the base. For excised preparations, the antenna is immediately mounted onto the electrodes.[4]
II. Electrode Placement and Recording Setup
-
Electrodes : Two electrodes are used for recording. These are typically glass capillaries filled with a saline solution (e.g., Beadle-Ephrussi Ringer's solution) or sharpened tungsten microelectrodes. Ag/AgCl wires are commonly used to connect the electrodes to the amplifier.[5]
-
Placement :
-
Reference Electrode : The reference electrode is inserted into the insect's head or eye to ensure a stable baseline electrical potential.[3]
-
Recording Electrode : The tip of the recording electrode is carefully brought into contact with the distal end of the antenna. A small amount of conductive gel can be used to ensure good electrical contact.[4]
-
-
Amplification : The electrodes are connected to a high-impedance preamplifier (x10). The resulting signal is further amplified and filtered to reduce noise before being digitized by an analog-to-digital (A/D) converter for computer analysis.[6]
III. Odorant Stimulation
-
Stimulus Preparation : A stock solution of high-purity this compound is prepared in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil. A series of dilutions are then made to create a range of concentrations for dose-response analysis.
-
Delivery System : A small piece of filter paper is impregnated with a known amount of the diluted pheromone solution. After the solvent has completely evaporated, the filter paper is placed inside a Pasteur pipette.
-
Stimulus Delivery : The antenna is placed in a continuous stream of purified and humidified air. The tip of the Pasteur pipette containing the odorant-laden filter paper is inserted into a hole in the main air delivery tube, close to the antennal preparation. A puff of air is then delivered through the pipette, carrying the odorant over the antenna for a defined duration (e.g., 0.5 seconds).[6]
IV. Data Acquisition and Analysis
-
Recording : The EAG software records the change in voltage from the baseline before, during, and after the stimulus puff. The peak amplitude of the negative voltage deflection is measured as the EAG response in millivolts (mV).
-
Normalization : To account for variations in antennal responsiveness, the recorded EAG values are often normalized. This can be done by expressing the response as a percentage of the response to a standard compound or a specific concentration of the primary pheromone.
-
Controls : A solvent-only puff is used as a negative control to ensure that the observed responses are due to the test compound and not the solvent or mechanical stimulation.
Visualizations
Pheromone Perception Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the perception of an aldehyde pheromone, such as this compound, in an insect olfactory receptor neuron.
Caption: Generalized signaling pathway for aldehyde pheromone perception in insects.
Experimental Workflow for Electroantennography (EAG)
This diagram outlines the key steps involved in a typical EAG experiment, from insect preparation to data analysis.
References
- 1. This compound | 65128-96-3 | Benchchem [benchchem.com]
- 2. Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Z-7-Tetradecenal: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Z-7-Tetradecenal, a pheromone classified as an aldehyde. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Hazard Assessment
II. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn to minimize exposure:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | Handle in a well-ventilated area, preferably a fume hood. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain.[1][2]
-
Waste Collection:
-
Pure this compound: Collect in its original container or a designated, compatible, and tightly sealed waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.[3]
-
Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched as part of the experimental protocol before being designated as waste. Collect the quenched mixture in a separate, compatible container.[1]
-
Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container.[1]
-
Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container. This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.[1]
-
-
Labeling:
-
Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
Keep waste containers tightly closed except when adding waste.[1][2]
-
Ensure liquid waste containers are placed in secondary containment to prevent spills.[1]
-
Segregate the aldehyde waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[1]
-
-
Disposal Request:
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.[1]
-
-
Large Spill:
-
Evacuate the immediate area.
-
Contact your institution's EHS department immediately.
-
Experimental Protocols Cited
The procedures outlined above are based on established best practices for laboratory chemical waste management and information regarding the disposal of aldehydes.[1][2] Specific experimental protocols for the destruction of aldehydes, such as oxidation to the corresponding carboxylic acids, may be considered but should be performed by trained personnel in a controlled environment and in accordance with institutional guidelines.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Z-7-Tetradecenal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Z-7-Tetradecenal, including detailed operational and disposal plans.
Chemical Identifier: this compound CAS Number: 65128-96-3 Molecular Formula: C₁₄H₂₆O Primary Hazards: Skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure); respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical Resistant Gloves | Nitrile or Butyl rubber gloves are recommended. Ensure gloves are rated for handling aldehydes and pesticides. Regularly inspect for signs of degradation or puncture. Change gloves frequently, at least every two hours or immediately if contaminated. |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during bulk transfers. |
| Body | Laboratory Coat or Chemical Resistant Suit | A standard laboratory coat should be worn for handling small quantities. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit or apron over the lab coat is advised.[3][4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required in all laboratory settings where chemicals are handled. For situations with a risk of spills, chemical-resistant shoe covers or boots should be worn.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Have a chemical spill kit readily accessible.
-
Verify that safety showers and eyewash stations are unobstructed and functional.
2. Donning PPE:
-
Wash hands thoroughly.
-
Put on a laboratory coat.
-
Don safety goggles.
-
Put on the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
3. Handling the Chemical:
-
Perform all manipulations of this compound within the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
4. Post-Handling Procedures:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and compatible waste container. The container should be marked as "Hazardous Waste" and include the chemical name. |
| Contaminated Labware (e.g., pipettes, vials) | Disposable items should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinse solvent must be collected as hazardous waste. |
| Contaminated PPE (e.g., gloves, absorbent pads) | Place in a sealed bag and dispose of in the designated solid hazardous waste container. |
| Spill Debris | All materials used to clean up a spill (absorbent pads, etc.) must be collected in a sealed, labeled hazardous waste container. |
All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not pour this compound down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
